m-Xylylenediamine
Description
Properties
IUPAC Name |
[3-(aminomethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLQZKYLHJJBHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CN)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4(CH2NH2)2, Array, C8H12N2 | |
| Record name | M-XYLENE-ALPHA,ALPHA'-DIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25082 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-BIS(AMINOMETHYL)BENZENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1462 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9029649 | |
| Record name | 1,3-Benzenedimethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9029649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
M-xylene-alpha,alpha'-diamine is a colorless liquid with an amine smell. Mp: 14.1 °C; bp: 273 °C. Water soluble., Liquid, Colorless liquid; [NIOSH], COLOURLESS LIQUID., Colorless liquid with an amine-like odor., Colorless liquid. | |
| Record name | M-XYLENE-ALPHA,ALPHA'-DIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25082 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-Benzenedimethanamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Benzenedimethanamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | 1,3-BIS(AMINOMETHYL)BENZENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1462 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | M-XYLENE-⍺,⍺'-DIAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/274 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | m-Xylene-alpha,alpha'-diamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0671.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
477 °F at 760 mmHg (NIOSH, 2023), 247 °C, 273 °C, 477 °F | |
| Record name | M-XYLENE-ALPHA,ALPHA'-DIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25082 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-BENZENEDIMETHANAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6257 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,3-BIS(AMINOMETHYL)BENZENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1462 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | M-XYLENE-⍺,⍺'-DIAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/274 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | m-Xylene-alpha,alpha'-diamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0671.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
243 °F (NIOSH, 2023), Flash point =117 °C, 273 °F OC, 134 °C o.c., 243 °F | |
| Record name | M-XYLENE-ALPHA,ALPHA'-DIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25082 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-Benzenedimethanamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/676 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,3-BENZENEDIMETHANAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6257 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,3-BIS(AMINOMETHYL)BENZENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1462 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | M-XYLENE-⍺,⍺'-DIAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/274 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | m-Xylene-alpha,alpha'-diamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0671.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Miscible (NIOSH, 2023), MISCIBLE WITH WATER AND ALC; PARTIALLY SOL IN PARAFFIN HYDROCARBON SOLVENTS, Solubility in water: good, Miscible | |
| Record name | M-XYLENE-ALPHA,ALPHA'-DIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25082 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-BENZENEDIMETHANAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6257 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,3-BIS(AMINOMETHYL)BENZENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1462 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | m-Xylene-alpha,alpha'-diamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0671.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.032 (NIOSH, 2023) - Denser than water; will sink, Relative density (water = 1): 1.05, 1.032 | |
| Record name | M-XYLENE-ALPHA,ALPHA'-DIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25082 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-BIS(AMINOMETHYL)BENZENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1462 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | M-XYLENE-⍺,⍺'-DIAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/274 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | m-Xylene-alpha,alpha'-diamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0671.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
0.03 mmHg at 77 °F (NIOSH, 2023), 0.03 [mmHg], 0.03 MM HG @ 25 °C, Vapor pressure, Pa at 25 °C: 4, 0.03 mmHg at 77 °F, (77 °F): 0.03 mmHg | |
| Record name | M-XYLENE-ALPHA,ALPHA'-DIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25082 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-Benzenedimethanamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/676 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,3-BENZENEDIMETHANAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6257 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,3-BIS(AMINOMETHYL)BENZENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1462 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | M-XYLENE-⍺,⍺'-DIAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/274 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | m-Xylene-alpha,alpha'-diamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0671.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
COLORLESS LIQ, Colorless liquid. | |
CAS No. |
1477-55-0 | |
| Record name | M-XYLENE-ALPHA,ALPHA'-DIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25082 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | m-Xylylenediamine | |
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| Record name | 1,3-Benzenedimethanamine | |
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| Record name | m-Xylylenediamine | |
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| Record name | 1,3-Benzenedimethanamine | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Benzenedimethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9029649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-phenylenebis(methylamine) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.575 | |
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| Record name | 1,3-BENZENEDIMETHANAMINE | |
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| Record name | 1,3-BENZENEDIMETHANAMINE | |
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| Record name | 1,3-BIS(AMINOMETHYL)BENZENE | |
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| Record name | M-XYLENE-⍺,⍺'-DIAMINE | |
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| Record name | Methylamine, m-phenylenebis- | |
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Melting Point |
58 °F (NIOSH, 2023), 14.1 °C, 58 °F | |
| Record name | M-XYLENE-ALPHA,ALPHA'-DIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25082 | |
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| Record name | 1,3-BIS(AMINOMETHYL)BENZENE | |
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| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1462 | |
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| Record name | M-XYLENE-⍺,⍺'-DIAMINE | |
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| URL | https://www.osha.gov/chemicaldata/274 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | m-Xylene-alpha,alpha'-diamine | |
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Foundational & Exploratory
What are the chemical properties of m-Xylylenediamine?
An In-depth Technical Guide to the Chemical Properties of m-Xylylenediamine
For Researchers, Scientists, and Drug Development Professionals
Abstract: this compound (MXDA), systematically named 1,3-bis(aminomethyl)benzene, is a versatile organic compound widely utilized in the synthesis of polymers such as polyamides and as a curing agent for epoxy resins.[1][2] Its chemical behavior is characterized by the two primary amine groups attached to a benzene ring via methylene bridges, which impart a combination of aliphatic and aromatic properties.[3] This document provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for property determination, and a summary of its reactivity and applications.
Chemical and Physical Properties
This compound is a colorless to light yellow, oily liquid with a distinct amine-like odor at room temperature.[1][2][4] It is miscible with water and soluble in various organic solvents.[1][5][6]
Table 1: Quantitative Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 1,3-Benzenedimethanamine | [1] |
| Synonyms | MXDA, 1,3-Bis(aminomethyl)benzene | [7] |
| CAS Number | 1477-55-0 | [1][7] |
| Molecular Formula | C₈H₁₂N₂ | [1][2] |
| Molar Mass | 136.19 g/mol | [1][8] |
| Appearance | Colorless to light yellow liquid | [1][2][3] |
| Odor | Amine-like | [1][4] |
| Density | 1.032 g/cm³ (at 20-25°C) | [1][9] |
| Melting Point | 14 °C (58 °F) | [1][5][6] |
| Boiling Point | 247-248 °C (at 760 mmHg) | [1] |
| 265 °C (at 745 mmHg) | [5] | |
| Flash Point | 117-134 °C | [1][10] |
| Vapor Pressure | 0.03 mmHg (at 25°C) | [1] |
| 15 mmHg (at 145°C) | [5] | |
| Water Solubility | Miscible | [1][5][6] |
| Refractive Index | n20/D 1.571 | [5] |
| pKa (Predicted) | 9.37 ± 0.10 | [3][5] |
Reactivity and Stability
Reactivity: The chemical reactivity of this compound is dominated by its two primary amine groups. These groups make it a moderately strong base and a potent nucleophile.
-
Acid-Base Reactions: As a diamine, it readily reacts with acids to form salts.
-
Reactions with Electrophiles: It reacts with a variety of electrophiles, including acid chlorides, acid anhydrides, and chloroformates.[1][7][10] These reactions are often vigorous.
-
Epoxy Curing: One of its primary industrial uses is as a curing agent for epoxy resins.[1][2] The amine groups open the epoxide ring, leading to cross-linking and the formation of a rigid thermoset polymer network.
-
Polyamide Formation: MXDA serves as a key monomer in the production of high-performance polyamides (nylons) when reacted with dicarboxylic acids.[2][3]
-
Sommelet Reaction: It can undergo the Sommelet reaction to produce isophthalaldehyde.[1]
Stability: this compound is stable under normal storage conditions.[7] However, it is sensitive to moisture and should be stored in a cool, dry, well-ventilated area away from incompatible substances.[3][7]
-
Conditions to Avoid: Exposure to moisture.[7]
-
Incompatible Materials: Strong acids, acid anhydrides, acid chlorides, and oxidizing agents.[3][7]
-
Hazardous Decomposition Products: When heated to decomposition or burned, it produces toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[7][10]
Experimental Protocols
Detailed methodologies for determining key chemical properties are crucial for research and development.
Determination of Dissociation Constant (pKa) by Potentiometric Titration
This protocol describes a general method for determining the pKa values of a diamine like MXDA.
Principle: The pKa is the pH at which a specific amine group is 50% protonated. For a diamine, there will be two pKa values. The pKa is determined by monitoring the pH of a solution of the amine as a standardized acid solution is added. The inflection points on the resulting titration curve correspond to the pKa values.[11]
Methodology:
-
Preparation: Prepare a dilute aqueous solution of this compound of a known concentration (e.g., 0.01 M).[12] Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Titration Setup: Place a known volume (e.g., 50 mL) of the MXDA solution in a beaker with a magnetic stir bar.[12] Submerge the calibrated pH electrode and a temperature probe in the solution.
-
Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.
-
Data Collection: After each addition of acid, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Analysis: Plot the recorded pH values against the volume of acid added. The resulting sigmoid curve will show two equivalence points. The pH at the halfway point to each equivalence point corresponds to a pKa value.[11] Alternatively, the inflection points on a plot of the first derivative (ΔpH/ΔV) versus volume can be used to accurately determine the equivalence points.
Synthesis of this compound via Hydrogenation of Isophthalonitrile
This protocol is based on a common industrial synthesis method.[1][13]
Principle: Isophthalonitrile is catalytically hydrogenated to yield this compound. The reaction is typically carried out under pressure in the presence of a catalyst like Raney nickel.[13]
Methodology:
-
Reactor Charging: In a high-pressure autoclave, charge isophthalonitrile, a solvent (e.g., a mixture of toluene and methanol), and a Raney nickel catalyst.[13] A small amount of sodium hydroxide may be added to suppress side reactions.[13]
-
Reaction Conditions: Seal the autoclave and purge it with hydrogen gas to remove air. Pressurize the reactor with hydrogen to 2-10 MPa and heat to a temperature of 40-120 °C.[13]
-
Hydrogenation: Maintain the reaction under stirring for 20-90 minutes, monitoring hydrogen uptake to determine the reaction's progress.[13]
-
Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Purification: Filter the reaction mixture to remove the catalyst. The solvent is then removed from the filtrate by distillation. The crude this compound is purified by vacuum distillation to yield the final product.[13]
Key Reactions and Applications
The bifunctional nature of MXDA, possessing two primary amine groups on a rigid aromatic core, is central to its utility in polymer chemistry. This relationship is visualized below.
Caption: Structure-Function Relationship of MXDA.
The workflow for the synthesis and subsequent application of MXDA in epoxy formulation follows a clear path from raw materials to final product.
Caption: Workflow for MXDA Synthesis and Use.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. solechem.eu [solechem.eu]
- 3. Page loading... [guidechem.com]
- 4. M-XYLENE-⍺,⍺'-DIAMINE | Occupational Safety and Health Administration [osha.gov]
- 5. chembk.com [chembk.com]
- 6. This compound [chembk.com]
- 7. fishersci.com [fishersci.com]
- 8. 1,3-Benzenedimethanamine | C8H12N2 | CID 15133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. echemi.com [echemi.com]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. zhishangchemical.com [zhishangchemical.com]
Navigating the Synthesis of m-Xylylenediamine: A Technical Guide for the Research Laboratory
Introduction: m-Xylylenediamine (MXDA) is a crucial building block in the synthesis of a variety of polymers, including polyamides and epoxy resins, and serves as a key intermediate in the development of new pharmaceutical compounds. Its unique structural features, combining an aromatic ring with two primary amine functionalities, impart desirable thermal and mechanical properties to the resulting materials. For researchers and scientists in drug development and materials science, access to reliable and efficient laboratory-scale synthetic routes is paramount. This in-depth technical guide details the most common and effective methods for the synthesis of this compound, with a focus on providing actionable experimental protocols and comparative data to aid in methodological selection.
The predominant and most commercially viable method for synthesizing this compound is the catalytic hydrogenation of isophthalonitrile (IPN).[1] This process is favored for its high yields and selectivity. An alternative, though less common, approach involves the halogenation of m-xylene followed by amination. This guide will primarily focus on the catalytic hydrogenation of isophthalonitrile, providing a comprehensive overview of various catalytic systems and reaction conditions.
Core Synthesis Route: Catalytic Hydrogenation of Isophthalonitrile
The conversion of isophthalonitrile to this compound via catalytic hydrogenation is a robust and well-documented procedure. The reaction involves the reduction of the two nitrile groups to primary amine groups using hydrogen gas in the presence of a metal catalyst. The general transformation is depicted below:
Figure 1: General reaction scheme for the catalytic hydrogenation of isophthalonitrile to this compound.
Comparative Analysis of Catalytic Systems
The choice of catalyst and reaction conditions significantly impacts the yield, selectivity, and purity of the final product. Below is a summary of various catalytic systems reported for the laboratory-scale synthesis of this compound.
| Catalyst System | Temperature (°C) | Pressure (MPa) | Solvent | Additive | Yield (%) | Reference |
| Raney Nickel | 40-120 | 2-10 | Aromatic hydrocarbon/alcohol mixture | - | High | [2] |
| Ni/Diatomaceous Earth | 60-100 | 8.0 | m-Xylene | Liquid Ammonia | High | [3] |
| Ni/MgAlO | 60-140 | 1.0-8.0 | Mixed Solvent | - | up to 100 | [4] |
| Pt-Ni/Al₂O₃ or Pd-Ni/Al₂O₃ | 120-130 | 22.0 | Xylene, Toluene, or Propanol | Ammonia | 90-95 | [5] |
| Ni-Nb alloy on Ni-Al | 80 | 4.0 | Methanol | Ammonia | 96-98 | [5] |
| Dicobalt Octacarbonyl / H₂ | 100 | 26.0 (H₂) | m-Xylene | Liquid Ammonia | 96.4 | [6] |
Detailed Experimental Protocols
Route 1: Hydrogenation using Raney Nickel Catalyst
This protocol is a generalized procedure based on common laboratory practices for catalytic hydrogenation.
Workflow:
Figure 2: Experimental workflow for the hydrogenation of isophthalonitrile using a Raney Nickel catalyst.
Methodology:
-
Reactor Preparation: A high-pressure autoclave reactor is charged with isophthalonitrile, a suitable solvent (e.g., ethanol or a mixture of an aromatic hydrocarbon and alcohol), and a catalytic amount of activated Raney Nickel (typically 5-10% by weight of the isophthalonitrile).[2]
-
Inerting the System: The reactor is sealed and purged several times with an inert gas, such as nitrogen, to remove all oxygen.
-
Pressurization: The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 2-10 MPa).[2]
-
Reaction: The mixture is heated to the target temperature (e.g., 40-120°C) with vigorous stirring.[2] The reaction progress is monitored by observing the hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases.
-
Work-up: After cooling the reactor to room temperature, the excess hydrogen pressure is carefully vented, and the reactor is purged with nitrogen.
-
Catalyst Removal: The reaction mixture is carefully filtered to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care, typically kept wet with solvent during filtration.
-
Isolation and Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator. The crude this compound is then purified by vacuum distillation to yield a colorless liquid.[5]
Route 2: Hydrogenation using a Fixed-Bed Reactor with Ni/MgAlO Catalyst
This method is suitable for continuous or semi-continuous laboratory setups.
Methodology:
-
Catalyst Bed Preparation: A fixed-bed reactor is packed with a Ni/MgAlO catalyst. The catalyst is typically activated in-situ by reduction with hydrogen gas before use.[4]
-
Feed Preparation: A solution of isophthalonitrile is prepared in a suitable mixed solvent.[4]
-
Reaction: The isophthalonitrile solution and hydrogen gas are continuously pumped through the heated catalyst bed.[4] The reaction is carried out at a temperature of 60-140°C and a pressure of 1.0-8.0 MPa.[4] The molar ratio of hydrogen to isophthalonitrile is maintained between 5-50:1.[4]
-
Product Collection: The effluent from the reactor, containing this compound, solvent, and any unreacted starting material, is collected.
-
Isolation and Purification: The solvent is removed from the collected solution by distillation. The resulting crude product is then purified by vacuum distillation. This method can achieve a conversion of isophthalonitrile of up to 100% and a yield of this compound approaching 100%.[4]
Alternative Synthesis Route: Halogenation and Amination of m-Xylene
An alternative, though less frequently employed, route to this compound begins with m-xylene. This method involves the free-radical halogenation of the methyl groups, followed by substitution with an amino group.
Reaction Pathway:
Figure 3: Two-step synthesis of this compound from m-xylene via halogenation and amination.
This route can be advantageous as it starts from the more readily available m-xylene. However, it often suffers from lower selectivity and the formation of byproducts, making the purification of the final product more challenging. A specific patent describes a method involving halogenating xylene and then substituting the halogen with an -NH₂ group at a relatively low temperature using an aminating agent.[7]
Conclusion
For laboratory-scale synthesis of this compound, the catalytic hydrogenation of isophthalonitrile stands out as the most efficient and high-yielding method. The choice of catalyst, whether a slurry-phase catalyst like Raney Nickel or a fixed-bed catalyst, will depend on the specific equipment available and the desired scale of the reaction. The provided protocols offer a solid foundation for researchers to develop and optimize their own synthetic procedures. While alternative routes from m-xylene exist, they generally present more significant challenges in terms of selectivity and purification. The detailed information and comparative data in this guide are intended to empower researchers in the fields of drug development and materials science to confidently synthesize this compound for their research needs.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. zhishangchemical.com [zhishangchemical.com]
- 3. EP1760070A1 - Process for producing highly purified xylylenediamine - Google Patents [patents.google.com]
- 4. CN107540556B - Preparation method of this compound - Google Patents [patents.google.com]
- 5. DEVELOPMEND OF METHOD OBTAINING this compound FOR PRODUCTION OR POLYMERIC MATERIALS - European Journal of Natural History [world-science.ru]
- 6. prepchem.com [prepchem.com]
- 7. KR101442716B1 - Method for preparing xylylenediamine - Google Patents [patents.google.com]
An In-depth Technical Guide on the Physical Characteristics of m-Xylylenediamine (CAS 1477-55-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical characteristics of m-Xylylenediamine (MXDA), a versatile chemical intermediate with the CAS number 1477-55-0. The information is compiled from various safety data sheets and chemical databases to ensure a robust and accurate representation of its properties.
Core Physical and Chemical Properties
This compound, also known as 1,3-bis(aminomethyl)benzene, is a colorless to pale yellow liquid with a distinct amine-like odor[1][2][3]. It is a crucial component in the synthesis of polymers, notably as a curing agent for epoxy resins and in the production of polyamides[3][4][5]. Its physical state at room temperature is liquid, and it is miscible with water and soluble in various organic solvents[1][6][7][8].
Summary of Quantitative Data
The following tables summarize the key physical and chemical properties of this compound, providing a consolidated reference for laboratory and research applications.
| General Properties | Value |
| Chemical Formula | C₈H₁₂N₂[3][6][7][9][10] |
| Molecular Weight | 136.19 g/mol [1][4][9][11] |
| Appearance | Colorless to pale yellow liquid[1][2][3][4][5][7] |
| Odor | Amine-like[1][2][4][12] |
| Physical State | Liquid[1][5][6][9][13][14] |
| Thermal Properties | Value |
| Melting Point/Freezing Point | 14 - 15 °C[1][4][5][6][7][8] |
| Boiling Point | 247 - 274 °C[1][3][4][5][6][7][12] |
| Flash Point | 113 - 144 °C[1][4][6][7][12] |
| Ignition Temperature | >290 °C[15] |
| Physical Properties | Value |
| Density | 1.032 - 1.056 g/cm³ at 20-25 °C[4][7][8][11][12][14] |
| Vapor Pressure | ~0.03 - 0.04 hPa at 25 °C[1][4][5][12] |
| Refractive Index (n20/D) | ~1.571[4][8][11][14] |
| Solubility | Soluble in water, ether, and benzene. Insoluble in n-hexane, cyclohexane, and i-octane. Slightly soluble in chloroform and methanol.[1][3][4][5][6][7][8] |
| LogP (Octanol/Water Partition Coefficient) | 0.18[1][5][8] |
| pH | 12[12] |
Experimental Protocols
-
Melting Point: OECD Guideline 102 (Melting Point/Melting Range) is a common method.
-
Boiling Point: OECD Guideline 103 (Boiling Point) is frequently used.
-
Density: The oscillating U-tube method (OECD Guideline 109) is a standard procedure for determining the density of liquids.
-
Flash Point: Closed-cup methods such as the Pensky-Martens (ASTM D93) or Cleveland open-cup (ASTM D92) methods are typically utilized.
-
Water Solubility: OECD Guideline 105 (Water Solubility) provides a standard protocol for this determination.
Logical Workflow: Use in Epoxy Resin Curing
This compound is widely used as a curing agent (hardener) for epoxy resins. The following diagram illustrates the logical workflow of this process, from the initial components to the final cured product.
Caption: Logical workflow for the use of this compound in epoxy resin curing.
References
- 1. 1,3-Benzenedimethanamine | C8H12N2 | CID 15133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. solechem.eu [solechem.eu]
- 4. 1477-55-0 | CAS DataBase [m.chemicalbook.com]
- 5. materials.alfachemic.com [materials.alfachemic.com]
- 6. This compound | 1477-55-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 7. Meta-xylenediamine | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]
- 8. 1,3-Benzoldimethanamin | 1477-55-0 [m.chemicalbook.com]
- 9. 1,3-Benzenedimethanamine | CymitQuimica [cymitquimica.com]
- 10. 1,3-Benzenedimethanamine [webbook.nist.gov]
- 11. 间苯二甲胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. cpachem.com [cpachem.com]
- 13. fishersci.com [fishersci.com]
- 14. This compound [chembk.com]
- 15. dormer.com [dormer.com]
m-Xylylenediamine molecular structure and formula
An In-depth Technical Guide to m-Xylylenediamine
Introduction
This compound (MXDA) is an organic compound with the formula C₆H₄(CH₂NH₂)₂.[1] It is a colorless to pale yellow, oily liquid with an amine-like odor.[1][2][3] This versatile chemical intermediate plays a crucial role in various industrial applications, primarily due to the reactivity of its two primary amine groups and the rigidity of the benzene ring.[2] This guide provides a comprehensive overview of its molecular structure, chemical properties, synthesis, and analytical methods for researchers, scientists, and drug development professionals.
Molecular Structure and Formula
The molecular formula of this compound is C₈H₁₂N₂.[1][4] Its structure consists of a central benzene ring with two aminomethyl (-CH₂NH₂) groups attached at the meta-positions (1 and 3). This arrangement imparts a unique combination of flexibility from the methylene groups and rigidity from the aromatic ring. The IUPAC name for this compound is 1,3-Benzenedimethanamine.[1][5]
Physicochemical Properties
This compound is a colorless liquid at room temperature and is miscible with water and various organic solvents.[1][6][7] Key quantitative data are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂N₂ | [1][4][8] |
| Molar Mass | 136.19 g/mol | [1][8][9] |
| Appearance | Colorless to pale yellow liquid | [1][2][3] |
| Odor | Amine-like | [1][3] |
| Density | 1.032 g/cm³ at 20°C | [1] |
| Melting Point | 14 °C | [1] |
| Boiling Point | 247 °C | [1] |
| Flash Point | 117 °C (closed cup) | [1][8] |
| Vapor Pressure | 0.03 mmHg at 25°C | [1] |
| Water Solubility | Miscible | [1][7] |
| Refractive Index (n20/D) | 1.571 | [6][8] |
Experimental Protocols
Synthesis of this compound via Hydrogenation of Isophthalonitrile
A common industrial method for synthesizing this compound is the catalytic hydrogenation of isophthalonitrile.[1][10] This process can be carried out in a fixed-bed reactor.[11]
Materials and Equipment:
-
Isophthalonitrile
-
Organic amide solvent (e.g., dimethylformamide)
-
Catalyst (e.g., Raney nickel)[10]
-
Hydrogen gas
-
Liquefied ammonia (optional, to suppress side reactions)[11]
-
Fixed-bed hydrogenation reactor
-
High-pressure pump
-
External circulation heat exchanger[10]
Procedure:
-
Dissolve isophthalonitrile in an organic amide solvent.
-
Introduce the solution into a fixed-bed reactor containing the catalyst.
-
Introduce hydrogen gas into the reactor. The reaction can also be carried out in the presence of liquefied ammonia.[11]
-
Maintain the reaction temperature between 50-100 °C (preferably 70-90 °C) and the reaction pressure between 5-10 MPa (preferably 7-8 MPa).[11]
-
The hydrogenation reaction proceeds to form this compound.
-
The reaction mixture is then purified, which may involve removing the catalyst and recovering the solvent, followed by vacuum distillation to obtain pure this compound.[10]
Analytical Method: HPLC for this compound Determination
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound.[12][13] One method involves using a C18 column with UV detection.[12]
Materials and Equipment:
-
HPLC system with a UV detector
-
Capcell Pak MGII C18 column (4.6 x 250 mm, 5 µm) or equivalent[12]
-
This compound standard
-
Mobile phase: Borate buffer-water-methanol (18:37:45)[14]
-
Food simulants (e.g., distilled water, 3% acetic acid, 15% ethanol) for migration studies[14]
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in water (e.g., 1000 mg/L). From this, prepare a series of calibration standards in the desired concentration range (e.g., 1–100 µg/mL).[12][14]
-
Sample Preparation: For migration studies, expose the material to the food simulant under appropriate conditions. The food simulant then serves as the sample for analysis.[14]
-
Chromatographic Conditions:
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve from the peak areas of the standards. Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve. The limit of detection can be in the range of 0.26–0.50 µg/mL in food simulants.[12]
Applications
This compound has a broad range of applications in various industries:
-
Epoxy Resin Curing Agent: It is widely used as a curing agent for epoxy resins, imparting excellent mechanical strength, chemical resistance, and thermal stability to the cured products.[2][15] These resins are used in coatings, adhesives, sealants, and composites.[1][2]
-
Polyamide and Polyurethane Production: It serves as a monomer in the synthesis of polyamides (nylons) and polyurethanes.[2][10]
-
Other Industrial Uses: It is also utilized in the manufacturing of rubber additives, photosensitive plastics, pesticides, and as a chelating agent.[6]
Safety and Handling
This compound is a corrosive substance that can cause chemical burns and tissue damage upon contact.[1] It is harmful if swallowed or inhaled and can cause skin sensitization.[1][6] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be worn when handling this chemical.[8] It should be stored in a cool, well-ventilated area away from incompatible substances like acids and acid chlorides.[1][7]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. solechem.eu [solechem.eu]
- 3. M-XYLENE-⍺,⍺'-DIAMINE | Occupational Safety and Health Administration [osha.gov]
- 4. scbt.com [scbt.com]
- 5. 间苯二甲胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
- 7. echemi.com [echemi.com]
- 8. 间苯二甲胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 1,3-Benzenedimethanamine | C8H12N2 | CID 15133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. zhishangchemical.com [zhishangchemical.com]
- 11. CN101774928A - Method for preparing this compound - Google Patents [patents.google.com]
- 12. Development of analysis method for m-xylenediamine as aldehyde scavenger using HPLC–PDA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC Method for Analysis of this compound (MXDA) on BIST™ B+ Column | SIELC Technologies [sielc.com]
- 14. academic.oup.com [academic.oup.com]
- 15. CheMondis Marketplace [chemondis.com]
A Comprehensive Technical Guide to m-Xylylenediamine: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-Xylylenediamine (MXDA) is a versatile aromatic amine that serves as a crucial building block in a multitude of industrial and research applications. Its unique structural combination of a rigid benzene ring and flexible aminomethyl groups imparts desirable properties to a wide range of materials, including polymers and resins. This technical guide provides an in-depth overview of this compound, encompassing its various synonyms and identifiers, detailed quantitative data, comprehensive experimental protocols for its synthesis and key applications, and an exploration of its emerging role in the field of drug development.
Synonyms and Alternative Names
To facilitate comprehensive literature searches and clear communication, it is essential to be aware of the various names and identifiers for this compound. This compound is known by a multitude of synonyms and trade names in scientific and commercial literature.
Table 1: Synonyms and Identifiers for this compound
| Category | Name/Identifier |
| Preferred IUPAC Name | 1,3-Benzenedimethanamine |
| Common Synonyms | m-Xylene-α,α'-diamine, 1,3-Bis(aminomethyl)benzene, MXDA, m-Phenylenebis(methylamine), 1,3-Xylenediamine |
| CAS Number | 1477-55-0[1] |
| EC Number | 216-032-5 |
| UN Number | 2735[1] |
| RTECS Number | PF8970000[1] |
| InChI | 1S/C8H12N2/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5-6,9-10H2[1] |
| SMILES | C1=CC(=CC(=C1)CN)CN[1] |
| Trade Names | Epilink MX |
Quantitative Data
A thorough understanding of the physicochemical properties of this compound is critical for its effective application in research and development. The following tables summarize key quantitative data for this compound.
Table 2: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂N₂ | [1] |
| Molecular Weight | 136.19 g/mol | |
| Appearance | Colorless to light yellow liquid | [1] |
| Odor | Amine-like | [1] |
| Density | 1.032 g/cm³ (at 20 °C) | [1] |
| Melting Point | 14 °C (57 °F; 287 K) | [1] |
| Boiling Point | 247 °C (477 °F; 520 K) | [1] |
| Flash Point | 113 °C (235 °F; 386 K) - closed cup | |
| Solubility in Water | Miscible | [1] |
| Refractive Index (n20/D) | 1.571 |
Table 3: Thermochemical and Safety Data for this compound
| Property | Value | Reference |
| Vapor Pressure | 0.03 mmHg (at 25 °C) | [1] |
| 15 mmHg (at 145 °C) | ||
| LD₅₀ (oral, rat) | 930 mg/kg | [1] |
| LD₅₀ (dermal, rabbit) | 2 g/kg | [1] |
| LC₅₀ (inhalation, rat) | 700 ppm/1 hour | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound, including its industrial synthesis, its use as a curing agent for epoxy resins, and its application in the synthesis of polyamides.
Industrial Synthesis of this compound
The primary industrial route for the synthesis of this compound is the hydrogenation of isophthalonitrile.[1] The following protocol is a generalized representation of this process.
Experimental Protocol: Synthesis of this compound
-
Catalyst Preparation: A supported nickel-based catalyst is typically used. For example, a Ni/MgAlO catalyst can be prepared by a coprecipitation method, followed by reduction with hydrogen before use.
-
Reaction Setup: The hydrogenation is carried out in a fixed-bed reactor.
-
Reactant Preparation: A solution of isophthalonitrile is prepared in a suitable solvent, often a mixture of an organic amide solvent and an alcohol.
-
Hydrogenation: The isophthalonitrile solution and hydrogen gas are fed into the fixed-bed reactor packed with the catalyst.
-
Reaction Conditions:
-
Product Isolation: The reaction mixture exiting the reactor is cooled and depressurized. The solvent is then removed by distillation to yield crude this compound.
-
Purification: The crude product is purified by vacuum distillation to obtain high-purity this compound.
Curing of Epoxy Resins
This compound is widely used as a curing agent for epoxy resins, such as diglycidyl ether of bisphenol A (DGEBA), due to its ability to create highly cross-linked, durable networks.
Experimental Protocol: Curing of DGEBA with this compound
-
Material Preparation:
-
Diglycidyl ether of bisphenol A (DGEBA) epoxy resin.
-
This compound (curing agent).
-
-
Stoichiometric Calculation: Determine the required amount of this compound based on the amine hydrogen equivalent weight (AHEW) of MXDA and the epoxy equivalent weight (EEW) of the DGEBA resin. The stoichiometric ratio is typically 1:1 of amine hydrogens to epoxy groups.
-
Mixing:
-
Preheat the DGEBA resin to reduce its viscosity if necessary.
-
Accurately weigh the DGEBA resin and this compound into a suitable container.
-
Thoroughly mix the two components for several minutes until a homogeneous mixture is obtained. It is crucial to scrape the sides and bottom of the container to ensure complete mixing.
-
-
Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles until the bubbling subsides.
-
Curing:
-
Pour the degassed mixture into a preheated mold.
-
The curing schedule can vary depending on the desired properties of the final product. A typical two-stage curing process is as follows:
-
Initial Cure: 1-2 hours at a moderate temperature (e.g., 80-100 °C).
-
Post-Cure: 2-4 hours at a higher temperature (e.g., 120-150 °C) to ensure complete cross-linking and optimal mechanical properties.
-
-
-
Characterization: The cured epoxy resin can be characterized using techniques such as Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and Fourier-Transform Infrared (FTIR) spectroscopy to monitor the disappearance of the epoxy group peak.
Synthesis of Polyamides via Interfacial Polymerization
This compound can be reacted with a diacid chloride, such as sebacoyl chloride, in an interfacial polymerization process to form a polyamide. This method is a classic demonstration of step-growth polymerization and can be performed in a laboratory setting.
Experimental Protocol: Interfacial Polymerization of a Polyamide
-
Aqueous Phase Preparation:
-
Dissolve this compound in an aqueous solution of sodium hydroxide (NaOH). The NaOH is used to neutralize the HCl gas that is a byproduct of the reaction.
-
-
Organic Phase Preparation:
-
Dissolve sebacoyl chloride in an organic solvent that is immiscible with water, such as hexane or cyclohexane.
-
-
Interfacial Polymerization:
-
Carefully pour the organic phase on top of the aqueous phase in a beaker, creating two distinct layers.
-
A film of polyamide will form at the interface of the two layers.
-
Using forceps, gently grasp the polymer film at the center and pull it upwards. A continuous rope of polyamide can be drawn from the interface.
-
-
Washing and Drying:
-
Wash the polyamide rope with water and then with a solvent like ethanol to remove any unreacted monomers and byproducts.
-
Allow the polyamide to dry completely in a fume hood or a low-temperature oven.
-
-
Characterization: The resulting polyamide can be characterized by techniques such as FTIR spectroscopy to confirm the presence of the amide linkage and by measuring its melting point.
Relevance to Drug Development
While the primary applications of this compound are in materials science, its unique structural features have led to its exploration in the field of drug development, particularly in the design of inhibitors for protein aggregation associated with neurodegenerative diseases.
A notable example is the use of this compound as a flexible spacer in the design of synthetic peptide-based inhibitors of β-amyloid (Aβ) peptide aggregation. The aggregation of Aβ peptides is a hallmark of Alzheimer's disease. In these studies, the this compound moiety is incorporated between two peptide recognition sequences. This design allows the inhibitor molecule to adopt a conformation that can effectively interact with and disrupt the aggregation of Aβ peptides. The flexibility of the xylylene linker is crucial for the inhibitor's activity.
This application highlights the potential for this compound and its derivatives to be used as scaffolds in medicinal chemistry for the development of novel therapeutics targeting protein misfolding diseases. Researchers in drug development can leverage the well-established chemistry of this compound to synthesize libraries of compounds with diverse functionalities for screening in various biological assays.
Conclusion
This compound is a chemical compound with a rich and diverse range of applications, from the production of high-performance polymers and resins to its emerging role in the design of potential therapeutic agents. This guide has provided a comprehensive overview of its synonyms, quantitative properties, and detailed experimental protocols for its synthesis and major applications. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, facilitating a deeper understanding and broader application of this important chemical building block.
References
Navigating the Solubility Landscape of m-Xylylenediamine in Common Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of m-Xylylenediamine (MXDA) in a range of common organic solvents. Understanding the solubility of this versatile diamine is critical for its application in various fields, including the synthesis of polymers, curing agents for epoxy resins, and in the development of pharmaceutical intermediates. This document presents available solubility data, details experimental protocols for its determination, and provides a logical workflow for solubility assessment.
Core Concepts in the Solubility of this compound
This compound, with its chemical structure featuring a benzene ring and two aminomethyl groups, exhibits a solubility profile influenced by the interplay of its polar amine functionalities and the aromatic, nonpolar core. The primary amine groups are capable of forming hydrogen bonds with protic solvents, while the aromatic ring contributes to interactions with nonpolar and aromatic solvents.
Available literature indicates that this compound is miscible with water and alcohols, a characteristic attributed to the strong hydrogen bonding between the amine groups and the hydroxyl groups of these solvents.[1][2][3] It is also described as being soluble in a variety of other organic solvents.[4][5] One source specifies that it is partially soluble in paraffin hydrocarbon solvents, which aligns with the expected lower affinity of the polar amine for nonpolar, aliphatic environments.[5]
Quantitative Solubility Data
While qualitative descriptions of this compound's solubility are readily available, specific quantitative data in a broad range of organic solvents remains limited in publicly accessible literature. To provide a comparative framework, this guide presents data for a structurally similar compound, m-phenylenediamine, which can offer valuable insights into the expected solubility trends for this compound. The following table summarizes the mole fraction solubility of m-phenylenediamine in several pure solvents at various temperatures.[6]
Table 1: Mole Fraction Solubility of m-Phenylenediamine in Select Solvents [6]
| Temperature (K) | Methanol | Ethanol | Acetonitrile | Water |
| 278.15 | 0.1668 | 0.1072 | 0.1717 | 0.0093 |
| 283.15 | 0.2224 | 0.1554 | 0.2338 | 0.0152 |
| 288.15 | 0.2889 | 0.2188 | 0.3101 | 0.0248 |
| 293.15 | 0.3623 | 0.2897 | 0.3952 | 0.0405 |
| 298.15 | 0.4387 | 0.3712 | 0.4845 | 0.0659 |
| 303.15 | 0.4871 | 0.4403 | 0.5562 | 0.0987 |
| 308.15 | 0.5223 | 0.4912 | 0.6091 | 0.1298 |
| 313.15 | 0.5589 | 0.5356 | 0.6438 | 0.1533 |
It is anticipated that this compound would exhibit comparable or potentially higher solubility in polar protic and aprotic solvents due to the presence of the flexible aminomethyl side chains, which may enhance solvation.
Experimental Protocols for Solubility Determination
A precise and reproducible determination of this compound's solubility is crucial for its effective application. The following section outlines a detailed methodology based on the isothermal shake-flask method, a widely accepted and reliable technique for measuring the thermodynamic solubility of compounds.[7][8][9][10][11]
Objective:
To quantitatively determine the solubility of this compound in a selection of common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, tetrahydrofuran (THF), toluene, and n-heptane) at various temperatures.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance
-
Glass vials with screw caps
-
Syringe filters (chemically compatible with the solvents)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatograph (HPLC)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 298.15 K, 308.15 K, 318.15 K).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A period of 24 to 48 hours is typically recommended.
-
-
Sample Withdrawal and Filtration:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 4 hours to permit the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (or cooled, to match the experimental temperature) syringe.
-
Immediately filter the withdrawn aliquot through a chemically compatible syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.
-
-
Quantification of this compound: The concentration of this compound in the filtered saturated solution can be determined using one of the following analytical techniques:
-
Gravimetric Method:
-
Weigh the volumetric flask containing the filtered solution to determine the mass of the solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound.
-
Once the solvent is completely removed, reweigh the flask to obtain the mass of the dissolved this compound.
-
Calculate the solubility in grams per 100 g of solvent.
-
-
UV-Vis Spectrophotometry: [12][13][14][15][16]
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound in that solvent.
-
Generate a calibration curve by plotting absorbance versus concentration.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Develop a suitable HPLC method for the analysis of this compound.
-
Prepare a calibration curve by injecting standard solutions of known concentrations.
-
Inject a known volume of the appropriately diluted, filtered saturated solution into the HPLC system.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Calculate the original concentration in the saturated solution.
-
-
-
Data Reporting:
-
Express the solubility data in appropriate units, such as g/100g of solvent, molality, or mole fraction, at each experimental temperature.
-
Experimental Workflow and Logical Relationships
The process of determining the solubility of this compound can be visualized through a logical workflow diagram.
Caption: Workflow for the experimental determination of this compound solubility.
References
- 1. echemi.com [echemi.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound [chembk.com]
- 5. materials.alfachemic.com [materials.alfachemic.com]
- 6. researchgate.net [researchgate.net]
- 7. enamine.net [enamine.net]
- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 9. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. physicsforums.com [physicsforums.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Using Spectrophotometer To Determine Concentration (UV/VIS) [pro-analytics.net]
Spectroscopic Profile of m-Xylylenediamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for m-Xylylenediamine (MXDA), a crucial chemical intermediate in various industrial and pharmaceutical applications. This document presents tabulated NMR, IR, and Mass Spectrometry data, detailed experimental protocols for data acquisition, and a workflow diagram for spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the essential nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.20 - 7.35 | m | 4H | Ar-H |
| 3.85 | s | 4H | -CH ₂-NH₂ |
| 1.57 | s | 4H | -CH₂-NH ₂ |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 141.5 | Ar-C (quaternary) |
| 128.8 | Ar-C H |
| 126.5 | Ar-C H |
| 125.8 | Ar-C H |
| 46.3 | -C H₂-NH₂ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3368 | Strong, Sharp | N-H Stretch (Asymmetric) |
| 3289 | Strong, Sharp | N-H Stretch (Symmetric) |
| 3025 | Medium | Aromatic C-H Stretch |
| 2921, 2854 | Medium | Aliphatic C-H Stretch |
| 1603 | Medium | N-H Scissoring (Bend) |
| 1443 | Medium | Aromatic C=C Stretch |
| 885, 788, 701 | Strong | Aromatic C-H Bend (Out-of-Plane) |
Mass Spectrometry (MS)
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |
| 136 | 45 | [M]⁺ (Molecular Ion) |
| 120 | 8 | [M-NH₂]⁺ |
| 119 | 100 | [M-NH₃]⁺ (Base Peak) |
| 106 | 30 | [M-CH₂NH₂]⁺ |
| 91 | 15 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 10 | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Actual parameters may vary depending on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., 0.5-0.7 mL of Chloroform-d, CDCl₃) within a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Spectroscopy Protocol:
-
Instrument: A 300 MHz or higher field NMR spectrometer.
-
Solvent: CDCl₃.
-
Temperature: 298 K (25 °C).
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-32.
-
-
Processing: Fourier transformation of the Free Induction Decay (FID) is performed with baseline correction and phasing. The spectrum is referenced to the TMS signal.
¹³C NMR Spectroscopy Protocol:
-
Instrument: A 75 MHz or higher field NMR spectrometer.
-
Solvent: CDCl₃.
-
Temperature: 298 K (25 °C).
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: ~220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 512-1024.
-
-
Processing: Fourier transformation of the FID with baseline correction. The spectrum is referenced to the solvent peak (CDCl₃ at δ = 77.16 ppm).
Infrared (IR) Spectroscopy
Sample Preparation: As this compound is a liquid at room temperature, a neat sample can be analyzed directly. A thin film of the liquid is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
FT-IR Spectroscopy Protocol:
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Accessory: Transmission sample holder.
-
Method: A background spectrum of the clean, empty sample compartment is first recorded.
-
Sample Analysis: The prepared salt plates with the this compound film are placed in the sample holder.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Sample Preparation: A dilute solution of this compound is prepared by dissolving a small amount in a volatile organic solvent such as methanol or acetonitrile to a concentration of approximately 1 µg/mL to 10 µg/mL.
Electron Ionization Mass Spectrometry (EI-MS) Protocol:
-
Instrument: A mass spectrometer equipped with an electron ionization source (e.g., a GC-MS system).
-
Ionization Mode: Electron Impact (EI).
-
Ionization Energy: 70 eV.
-
Inlet System: If using a GC-MS, a suitable capillary column (e.g., DB-5ms) is used with helium as the carrier gas. Direct insertion probe can also be used.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: m/z 40-400.
-
Data Acquisition: The instrument is tuned and calibrated according to the manufacturer's specifications. The prepared sample is then introduced into the ion source.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow of Spectroscopic Analysis.
Hygroscopic nature and water miscibility of m-Xylylenediamine
An In-depth Technical Guide on the Hygroscopic Nature and Water Miscibility of m-Xylylenediamine
Introduction
This compound (MXDA), also known by its systematic name 1,3-bis(aminomethyl)benzene, is an organic compound with the chemical formula C₆H₄(CH₂NH₂)₂.[1] It presents as a colorless to pale yellow liquid with a characteristic amine-like odor.[2][3][4] The unique structure of MXDA, which combines a rigid aromatic ring with two flexible aliphatic primary amine groups, imparts a range of valuable physical and chemical properties. These properties make it a crucial intermediate and building block in various industrial applications, including the synthesis of polyamides, epoxy resin curing agents, and polyurethane materials.[1][5][6][7]
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of a compound is paramount. Two critical properties that significantly influence a material's handling, storage, formulation, stability, and application are its hygroscopicity and water miscibility. This technical guide provides a comprehensive overview of these two key characteristics of this compound, supported by quantitative data, detailed experimental protocols, and logical diagrams to illustrate core concepts.
Core Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various experimental and storage conditions.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₂N₂ | [6][7] |
| Molecular Weight | 136.19 g/mol | [5][8] |
| Appearance | Colorless to light yellow liquid | [2][6] |
| Melting Point | 14 °C | [1][5][7] |
| Boiling Point | 247 - 265 °C | [1][5][7][8] |
| Density | 1.032 g/mL at 25 °C | [1][5][8] |
| Vapor Pressure | 0.03 mmHg at 25 °C | [1][9] |
| Flash Point | >110 °C | [1][7] |
| Refractive Index | n20/D 1.571 | [5][8] |
| log Pow | 0.18 | [10] |
Hygroscopic Nature
Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment, typically at room temperature. This compound is described as a hygroscopic liquid that readily absorbs moisture from the atmosphere.[2] This characteristic is primarily due to the presence of the two primary amine (-NH₂) groups in its structure. These groups can form hydrogen bonds with water molecules present in the air.
Mechanism of Moisture Absorption
The interaction between this compound and atmospheric water is a surface phenomenon involving adsorption. The lone pairs of electrons on the nitrogen atoms of the amine groups act as hydrogen bond acceptors, while the hydrogen atoms of the amine groups can act as hydrogen bond donors. This dual capability facilitates strong interactions with water molecules.
Caption: Interaction of MXDA with atmospheric water molecules.
Experimental Protocol: Determination of Hygroscopicity by Gravimetric Sorption Analysis
This protocol outlines a standard method for quantitatively assessing the hygroscopic nature of a substance like this compound using a dynamic vapor sorption (DVS) analyzer or a similar instrument.[11]
Objective: To determine the mass increase of this compound as a function of relative humidity (RH) at a constant temperature.
Apparatus:
-
Dynamic Vapor Sorption (DVS) Analyzer or a climate-controlled chamber with a microbalance.
-
Sample pan (typically platinum or quartz).
-
Nitrogen gas generator (for dry gas stream).
-
Water reservoir with deionized water.
Methodology:
-
Sample Preparation: Place a precisely weighed amount (e.g., 10-20 mg) of this compound into the sample pan.
-
Drying/Pre-treatment: Start the experiment by exposing the sample to a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25 °C) until the sample mass stabilizes. This initial mass is recorded as the dry weight (W_dry).
-
Sorption Phase (Adsorption Isotherm):
-
Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH).
-
At each RH step, allow the sample mass to equilibrate. Equilibrium is typically defined as a mass change of less than a specified percentage (e.g., <0.002%) over a set period (e.g., 10 minutes).
-
Record the equilibrated mass at each RH step.
-
-
Desorption Phase (Desorption Isotherm):
-
After reaching the maximum RH (e.g., 90%), decrease the RH in the same stepwise manner back to 0% RH.
-
Record the equilibrated mass at each step during desorption.
-
-
Data Analysis:
-
Calculate the percentage weight change (%WC) at each RH step using the formula: %WC = [(W_rh - W_dry) / W_dry] * 100 where W_rh is the mass at a given RH and W_dry is the initial dry mass.
-
Plot the %WC against the %RH to generate the sorption and desorption isotherms. The difference between these two curves is known as hysteresis.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. M-XYLENE-⍺,⍺'-DIAMINE | Occupational Safety and Health Administration [osha.gov]
- 4. 1,3-Benzenedimethanamine | C8H12N2 | CID 15133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. zhishangchemical.com [zhishangchemical.com]
- 6. Meta-xylenediamine | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]
- 7. This compound [chembk.com]
- 8. This compound 99 1477-55-0 [sigmaaldrich.com]
- 9. materials.alfachemic.com [materials.alfachemic.com]
- 10. fishersci.com [fishersci.com]
- 11. pharmainfo.in [pharmainfo.in]
A Comprehensive Technical Guide to the Vapor Pressure and Boiling Point of m-Xylylenediamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the vapor pressure and boiling point of m-Xylylenediamine (m-XDA) at various pressures. The following sections detail the physicochemical properties, present quantitative data in a structured format, describe the experimental protocols for these measurements, and illustrate the underlying principles and workflows.
Physicochemical Properties of this compound
This compound, with the chemical formula C₆H₄(CH₂NH₂)₂, is a colorless liquid with a distinct amine odor. It is a versatile chemical intermediate used extensively in the synthesis of polyamides, epoxy curing agents, and other polymers. An accurate understanding of its vapor pressure and boiling point is crucial for its purification, handling, and application in various chemical processes.
Vapor Pressure and Boiling Point Data
The relationship between vapor pressure and temperature is fundamental to understanding the volatility of a liquid. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. The following tables summarize the available data for this compound.
Vapor Pressure of this compound
| Temperature (°C) | Temperature (°F) | Vapor Pressure (mmHg) | Vapor Pressure (kPa) | Vapor Pressure (Pa) |
| 20 | 68 | - | - | 0.69[1] |
| 25 | 77 | 0.03[2][3][4][5][6][7] | 0.004 | 4[2][3][6] |
| 145 | 293 | 15[8][9] | 2 | - |
Boiling Point of this compound at Various Pressures
| Pressure (mmHg) | Pressure (kPa) | Boiling Point (°C) | Boiling Point (°F) |
| 10 | 1.33 | 230 | 446 |
| 745 | 99.3 | 265 | 509 |
| 760 | 101.3 | 247[2][4][7][10] | 477[2][5][10] |
| 763.6 (101.81 kPa) | 101.81 | 272[1] | 521.6 |
Experimental Protocols
The determination of vapor pressure and boiling points, particularly under vacuum, requires precise and standardized methodologies. The following are detailed descriptions of common experimental protocols applicable to a substance like this compound.
Determination of Vapor Pressure (Static Method - OECD 104)
The static method is a direct measurement of the vapor pressure of a substance in a closed system at a specific temperature.
Apparatus:
-
A sample container made of glass or another inert material.
-
A vacuum pump to degas the sample.
-
A pressure measuring device (e.g., a manometer or a pressure transducer).
-
A temperature-controlled bath or oven to maintain a constant temperature.
Procedure:
-
A small amount of the this compound sample is placed in the sample container.
-
The sample is thoroughly degassed to remove any dissolved gases. This is typically achieved by repeated freeze-pump-thaw cycles under vacuum.
-
The sample container is then placed in the temperature-controlled bath and allowed to reach thermal equilibrium at the desired temperature.
-
The pressure inside the container, which is the vapor pressure of the substance at that temperature, is measured using the pressure measuring device.
-
This process is repeated at various temperatures to obtain a vapor pressure curve.
Determination of Boiling Point at Reduced Pressure (Distillation Method)
The boiling point of a liquid at a reduced pressure can be determined by vacuum distillation.
Apparatus:
-
A distillation flask.
-
A condenser.
-
A receiving flask.
-
A thermometer or temperature probe.
-
A vacuum source (e.g., a vacuum pump).
-
A manometer to measure the pressure of the system.
-
A heating mantle.
Procedure:
-
The this compound sample is placed in the distillation flask along with boiling chips or a magnetic stirrer to ensure smooth boiling.
-
The distillation apparatus is assembled, ensuring all joints are properly sealed to maintain a vacuum.
-
The system is evacuated to the desired pressure, which is monitored by the manometer.
-
The sample is heated gently.
-
The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point of the substance at the measured pressure.
Visualizations
The following diagrams illustrate the relationship between pressure, temperature, and the physical state of this compound, as well as a typical experimental workflow for its characterization.
Caption: Logical relationship between temperature, vapor pressure, and boiling.
Caption: Workflow for vacuum boiling point measurement.
References
- 1. Meta-xylenediamine - Advance Chemicals - ADDTEK - Chemistry Creates Value [add-tek.com]
- 2. Vapor Pressure Testing: A Comprehensive Guide - zeal [zealinstruments.com]
- 3. This compound 99 1477-55-0 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - m-Xylene-alpha,alpha'-diamine [cdc.gov]
- 6. materials.alfachemic.com [materials.alfachemic.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. consilab.de [consilab.de]
- 9. echemi.com [echemi.com]
- 10. 1,3-Benzenedimethanamine | C8H12N2 | CID 15133 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Thermochemical Data for m-Xylylenediamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available thermochemical and physical property data for m-Xylylenediamine (m-XDA). The information is compiled from various scientific sources to support research, development, and safety applications involving this compound.
Chemical Identity
| Name | This compound |
| Synonyms | 1,3-Benzenedimethanamine, MXDA, 1,3-Bis(aminomethyl)benzene |
| CAS Number | 1477-55-0 |
| Molecular Formula | C₈H₁₂N₂ |
| Molecular Weight | 136.19 g/mol |
| Chemical Structure | See Figure 1 |
Physical Properties
A summary of the key physical properties of this compound is presented in Table 1. These values have been compiled from various sources and represent the most commonly cited figures.
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 247 °C at 760 mmHg | [2] |
| 265 °C at 745 mmHg | ||
| Melting Point | 14 °C | [2] |
| Density | 1.032 g/cm³ at 20 °C | [2] |
| 1.051 g/mL at 25 °C | [3] | |
| Vapor Pressure | 0.03 mmHg at 25 °C | [2] |
| 15 mmHg at 145 °C | ||
| Flash Point | 117 °C | [2] |
| Solubility in Water | Miscible at 20 °C | [2] |
| Refractive Index (n20/D) | 1.571 |
Thermochemical Data
A study by Henni, et al. (2020) investigated the dissociation constants of this compound and determined related thermodynamic properties over a temperature range of 288.15 to 323.15 K.[4] These properties, including the standard state enthalpy, entropy, and Gibbs free energy changes for the dissociation reactions, were regressed using the van't Hoff equation.[4]
In the absence of direct experimental data for properties like the standard enthalpy of formation, computational estimation methods such as the Joback method can be employed.[5][6][7] The Joback method is a group contribution technique that predicts various thermodynamic properties from the molecular structure alone.[5]
Table 2: Thermodynamic Properties of Dissociation for this compound
| Parameter | Value | Conditions | Source |
| pKa₁ | 9.52 | 20 °C | [3] |
| pKa₂ | 8.3 | 20 °C | [3] |
| Thermodynamic Properties from Dissociation | Determined via potentiometric titration and van't Hoff equation | 288.15 - 323.15 K | [4] |
Experimental Protocols
Detailed methodologies for the determination of key physical and thermochemical properties are crucial for data validation and replication. The following sections outline the experimental protocols for vapor pressure and pKa determination.
The static method is a common technique for measuring the vapor pressure of a substance at different temperatures.
-
Principle: A sample of the substance is placed in a thermostated, evacuated container. The pressure of the vapor in equilibrium with the condensed phase (liquid or solid) is measured at a constant temperature.
-
Apparatus: The setup typically consists of an equilibrium cell, a pressure measuring device (e.g., a manometer or a pressure transducer), a temperature-controlled bath or oven, and a vacuum system.
-
Procedure:
-
The sample is introduced into the equilibrium cell.
-
The system is evacuated to remove air and other volatile impurities. This degassing step is critical for accurate measurements.
-
The equilibrium cell is brought to the desired temperature and allowed to reach thermal equilibrium.
-
The pressure of the vapor in the headspace above the sample is measured.
-
The temperature is then adjusted to the next setpoint, and the measurement is repeated to obtain a vapor pressure curve.
-
Potentiometric titration is a widely used method for determining the dissociation constants (pKa) of acids and bases.
-
Principle: A solution of the substance is titrated with a standard solution of a strong acid or base. The potential of a suitable electrode (e.g., a pH electrode) is monitored as a function of the volume of titrant added. The equivalence point(s) of the titration, which correspond to the pKa value(s), are determined from the titration curve.
-
Apparatus: The setup includes a pH meter with a glass electrode, a burette for the titrant, a stirrer, and a temperature-controlled titration vessel.
-
Procedure:
-
A known amount of this compound is dissolved in a suitable solvent (typically water).
-
The solution is placed in the titration vessel and the initial pH is recorded.
-
A standard solution of a strong acid (e.g., HCl) is added in small increments from the burette.
-
After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.
-
The titration is continued past the equivalence point(s).
-
The pKa values are determined from the titration curve, often by finding the pH at the half-equivalence point(s).
-
By performing the titration at different temperatures, the van't Hoff equation can be used to calculate the standard enthalpy change (ΔH°), entropy change (ΔS°), and Gibbs free energy change (ΔG°) of the dissociation process.[4]
-
Synthesis Pathway
This compound is primarily produced through the hydrogenation of isophthalonitrile.[2] The reaction involves the reduction of the two nitrile groups to primary amine groups.
Figure 1. Synthesis of this compound from Isophthalonitrile.
The synthesis is typically carried out in a fixed-bed reactor under elevated temperature and pressure.[8] A common catalyst used is Raney nickel or a nickel-based catalyst on a support like magnesium aluminum oxide (Ni/MgAlO).[8][9] The reaction is often performed in the presence of a solvent, such as a mixture of an aromatic hydrocarbon and an alcohol, and may include ammonia to suppress side reactions.[9] Reaction conditions can vary, with temperatures ranging from 40-140 °C and pressures from 1.0-10 MPa.[8][9]
Conclusion
This technical guide has summarized the available physical and thermochemical data for this compound. While a good body of data exists for its physical properties and dissociation thermodynamics, experimentally determined values for core thermochemical properties such as the standard enthalpy of formation, standard molar entropy, and heat capacity are not well-documented in the public literature. The provided experimental protocols and synthesis pathway offer a practical framework for researchers and professionals working with this important industrial chemical. For applications requiring high-accuracy thermochemical data not found herein, direct experimental measurement or validated computational modeling is recommended.
References
- 1. M-XYLENE-⍺,⍺'-DIAMINE | Occupational Safety and Health Administration [osha.gov]
- 2. Joback Group Contribution Method (thermo.group_contribution.joback) — Thermo 0.6.0 documentation [thermo.readthedocs.io]
- 3. Meta-xylenediamine - Advance Chemicals - ADDTEK - Chemistry Creates Value [add-tek.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Joback method - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. EgiChem | Tools [egichem.com]
- 8. CN107540556B - Preparation method of this compound - Google Patents [patents.google.com]
- 9. zhishangchemical.com [zhishangchemical.com]
The Quest for Nature's Xylylenediamines: A Technical Guide to Structurally Related Natural Products
An in-depth exploration for researchers, scientists, and drug development professionals into the existence of natural sources or analogues of xylylenediamines reveals a significant finding: xylylenediamines, in their characteristic bis(aminomethyl)benzene form, are predominantly synthetic compounds with no direct analogues yet identified from natural sources. This guide pivots to explore structurally related natural product classes, offering insights into nature's vast chemical diversity and its potential to inspire novel therapeutic development.
While the core xylylenediamine structure, C₆H₄(CH₂NH₂)₂, is a cornerstone of the polymer and specialty chemical industries, a comprehensive search of scientific literature and chemical databases indicates a lack of evidence for its natural biosynthesis in plants, marine organisms, or microbes. The focus for researchers seeking naturally derived compounds with similar structural motifs must therefore shift to broader classes of molecules that, while not direct analogues, share the fundamental feature of a substituted aromatic ring containing at least two nitrogen atoms.
One of the most prominent and well-studied classes of such compounds is the benzylisoquinoline alkaloids (BIAs) . These complex molecules, while featuring a more rigid and heterocyclic structure than the flexible xylylenediamine, contain a benzyl group (a benzene ring with a methylene group) attached to a nitrogen-containing isoquinoline core. This arrangement presents a disubstituted aromatic system with embedded nitrogen functionalities, making them a relevant area of study for scientists interested in the biological activities of such pharmacophores.
Benzylisoquinoline Alkaloids: A Profile
Benzylisoquinoline alkaloids are a large and diverse group of plant secondary metabolites with over 2,500 known structures.[1][2] They are biosynthetically derived from the amino acid tyrosine and are found in a variety of plant families, most notably the Papaveraceae (poppy family).[1][3]
The biosynthesis of BIAs is a complex enzymatic process that begins with the condensation of dopamine and 4-hydroxyphenylacetaldehyde, both derived from tyrosine, to form the central precursor, (S)-norcoclaurine.[4] This core structure then undergoes a series of modifications, including O-methylation, N-methylation, and oxidative coupling, to generate the vast array of BIA scaffolds.
dot
Prominent Benzylisoquinoline Alkaloids and Their Biological Activities
The structural diversity of BIAs gives rise to a wide range of pharmacological activities. Many of these compounds have been used in traditional and modern medicine.
| Alkaloid | Natural Source (Example) | Key Biological Activities |
| Papaverine | Papaver somniferum (Opium Poppy) | Vasodilator, smooth muscle relaxant.[2] |
| Reticuline | Annona reticulata (Custard Apple) | Precursor to many other BIAs, exhibits some antioxidant and anti-inflammatory properties.[1] |
| Morphine | Papaver somniferum (Opium Poppy) | Potent opioid analgesic.[2] |
| Codeine | Papaver somniferum (Opium Poppy) | Opioid analgesic, antitussive.[2] |
| Berberine | Berberis vulgaris (Barberry) | Antimicrobial, anti-inflammatory, antihyperglycemic.[2] |
| Noscapine | Papaver somniferum (Opium Poppy) | Antitussive, potential anticancer agent.[2] |
| Tubocurarine | Chondrodendron tomentosum (Curare vine) | Skeletal muscle relaxant (neuromuscular blocker).[4] |
Experimental Protocol: General Isolation of Benzylisoquinoline Alkaloids from Plant Material
The isolation of BIAs from plant sources typically involves a series of extraction and purification steps that exploit their basic nature. The following is a generalized protocol based on common methodologies found in the literature.
1. Plant Material Preparation:
-
Dried and powdered plant material (e.g., roots, stems, or whole plant) is used as the starting material.
2. Extraction:
-
The powdered plant material is macerated or percolated with a suitable organic solvent, often methanol or ethanol, sometimes acidified with a small amount of acetic acid or hydrochloric acid to facilitate the extraction of the basic alkaloids as their salts.
-
The extraction is typically carried out at room temperature for several days or under reflux for a shorter period.
-
The resulting extract is filtered, and the solvent is removed under reduced pressure to yield a crude extract.
3. Acid-Base Partitioning:
-
The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl).
-
This acidic solution is then washed with a nonpolar organic solvent (e.g., dichloromethane or diethyl ether) to remove neutral and acidic compounds. The aqueous layer, containing the protonated alkaloids, is retained.
-
The pH of the aqueous layer is then adjusted to be basic (e.g., pH 9-11) by the addition of a base such as ammonium hydroxide.
-
The now deprotonated, free-base alkaloids are extracted from the basic aqueous solution into an immiscible organic solvent (e.g., dichloromethane or chloroform).
-
This organic layer, now enriched with the alkaloid fraction, is collected, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated.
4. Chromatographic Purification:
-
The crude alkaloid fraction is subjected to further purification using chromatographic techniques.
-
Column Chromatography: Silica gel or alumina is commonly used as the stationary phase. The column is eluted with a gradient of solvents, typically starting with a nonpolar solvent and gradually increasing the polarity (e.g., a gradient of chloroform to methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification of individual alkaloids, preparative HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., a mixture of acetonitrile and water with a modifier like trifluoroacetic acid) is often employed.
5. Structure Elucidation:
-
The purified compounds are identified and their structures are elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, and 2D-NMR), Mass Spectrometry (MS), and sometimes X-ray crystallography.
dot
Conclusion
References
Methodological & Application
Application Notes and Protocols: m-Xylylenediamine as an Epoxy Resin Curing Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing m-Xylylenediamine (MXDA) as a curing agent for epoxy resins. The information is intended for professionals in research and development who require a thorough understanding of the curing process and the resulting material properties.
Introduction
This compound (MXDA) is an amine-based curing agent widely used in the formulation of epoxy resin systems. Its unique molecular structure, featuring a benzene ring and two aminomethyl groups, imparts a desirable combination of rigidity and flexibility to the cured epoxy network. This results in materials with excellent mechanical strength, good thermal stability, and high resistance to chemical degradation.[1][2] MXDA is particularly noted for its ability to facilitate rapid curing at ambient and slightly elevated temperatures, making it a versatile choice for a variety of applications, including high-performance coatings, adhesives, composites, and encapsulation materials.[3]
Curing Mechanism
The curing of an epoxy resin with this compound proceeds through a nucleophilic addition reaction. The primary amine groups (-NH2) of the MXDA molecule act as nucleophiles, attacking the electrophilic carbon atoms of the epoxide rings in the epoxy resin monomer, such as Diglycidyl ether of bisphenol A (DGEBA). This initial reaction opens the epoxy ring and forms a secondary amine. The newly formed secondary amine can then react with another epoxy group, leading to a highly cross-linked, three-dimensional thermoset polymer network. This cross-linking process is responsible for the development of the material's final mechanical and thermal properties.
Caption: Curing reaction of DGEBA with MXDA.
Experimental Protocols
Materials and Equipment
-
Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA), Epoxide Equivalent Weight (EEW) ~188 g/eq.
-
Curing Agent: this compound (MXDA), Amine Hydrogen Equivalent Weight (AHEW) ~34 g/eq.
-
Equipment:
-
Mechanical stirrer
-
Vacuum oven
-
Molds for sample casting (e.g., silicone or PTFE)
-
Universal Testing Machine (for tensile testing)
-
Dynamic Mechanical Analyzer (DMA)
-
Differential Scanning Calorimeter (DSC)
-
Stoichiometric Calculation
The optimal mixing ratio of epoxy resin to curing agent is determined by their equivalent weights. For a stoichiometric mixture, the number of epoxy equivalents should equal the number of amine hydrogen equivalents. The parts per hundred of resin (phr) of MXDA can be calculated using the following formula:
phr of MXDA = (AHEW of MXDA / EEW of DGEBA) * 100
For the given materials:
phr of MXDA = (34 / 188) * 100 ≈ 18.1 phr
This means that for every 100 grams of DGEBA resin, approximately 18.1 grams of MXDA should be used for a stoichiometric cure.
Sample Preparation Protocol
Caption: Workflow for epoxy sample preparation and testing.
-
Weighing: Accurately weigh the DGEBA resin and MXDA according to the desired stoichiometric ratio (e.g., 0.8, 1.0, 1.2).
-
Mixing: Combine the resin and curing agent in a suitable container and mix thoroughly using a mechanical stirrer for 5-10 minutes at room temperature until a homogeneous mixture is obtained.
-
Degassing: Place the mixture in a vacuum oven at room temperature and apply a vacuum to remove any entrapped air bubbles. This step is crucial to avoid voids in the final cured product.
-
Casting: Carefully pour the degassed mixture into pre-heated molds.
-
Curing: Transfer the molds to an oven and cure according to a defined schedule. A typical curing schedule is 2 hours at 80°C, followed by a post-cure at a higher temperature (e.g., 2 hours at 125°C) to ensure complete reaction and optimal properties.
-
Demolding: After the curing cycle is complete, allow the molds to cool to room temperature before demolding the samples.
Mechanical and Thermal Testing Protocols
-
Tensile Testing: Conduct tensile tests according to ASTM D638 standard on dog-bone shaped specimens. Use a universal testing machine with a suitable load cell and extensometer to determine the tensile strength, Young's modulus, and elongation at break.[3][4]
-
Dynamic Mechanical Analysis (DMA): Perform DMA on rectangular specimens to determine the glass transition temperature (Tg). The Tg is typically identified as the peak of the tan δ curve.[2]
Quantitative Data
The following tables summarize the expected mechanical and thermal properties of DGEBA epoxy resin cured with varying stoichiometric ratios of this compound. The data is compiled from various sources and represents typical values. Actual results may vary depending on the specific materials and processing conditions.
Table 1: Mechanical Properties of DGEBA/MXDA Systems
| Stoichiometric Ratio (MXDA/Epoxy) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| 0.8 | 65 - 75 | 2.8 - 3.2 | 3.5 - 4.5 |
| 1.0 | 75 - 85 | 3.0 - 3.5 | 4.0 - 5.0 |
| 1.2 | 60 - 70 | 2.7 - 3.1 | 4.5 - 5.5 |
Table 2: Thermal Properties of DGEBA/MXDA Systems
| Stoichiometric Ratio (MXDA/Epoxy) | Glass Transition Temperature (Tg) by DMA (°C) |
| 0.8 | 110 - 120 |
| 1.0 | 120 - 130 |
| 1.2 | 105 - 115 |
Discussion
The quantitative data indicates that the optimal mechanical and thermal properties are generally achieved at or near a stoichiometric mixing ratio of 1.0. At this ratio, the cross-linking density is maximized, leading to the highest tensile strength and glass transition temperature.
An epoxy-rich mixture (ratio < 1.0) results in incomplete cross-linking, leaving unreacted epoxy groups, which can slightly reduce the mechanical and thermal performance. Conversely, an amine-rich mixture (ratio > 1.2) leads to an excess of unreacted amine groups, which can act as plasticizers, thereby decreasing the tensile strength and Tg.[5]
Conclusion
This compound is an effective curing agent for epoxy resins, offering a good balance of mechanical performance and processability. By carefully controlling the stoichiometry and curing conditions, the properties of the final material can be tailored to meet the demands of various high-performance applications. The protocols and data presented in these notes provide a solid foundation for researchers and scientists working with MXDA-cured epoxy systems.
References
- 1. Structural Variation and Chemical Performance—A Study of the Effects of Chemical Structure upon Epoxy Network Chemical Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. preprints.org [preprints.org]
- 4. dot.ca.gov [dot.ca.gov]
- 5. researchgate.net [researchgate.net]
Synthesis of Polyamides Featuring m-Xylylenediamine: A Detailed Protocol for Researchers
Application Note: The incorporation of m-xylylenediamine (MXDA) into the backbone of polyamides imparts a unique combination of properties, including high mechanical strength, excellent thermal stability, and superior gas barrier characteristics. These attributes make MXDA-based polyamides highly desirable for a range of applications, from advanced engineering plastics to high-performance fibers and films. This document provides detailed protocols for the two primary methods of synthesizing polyamides using this compound: melt polymerization and interfacial polymerization.
Key Properties of this compound-Based Polyamides
Polyamides derived from this compound, such as poly(m-xylylene adipamide) (nylon MXD6), exhibit a favorable balance of properties compared to conventional aliphatic polyamides like nylon 6 and nylon 66. The presence of the aromatic xylylene group in the polymer chain contributes to increased rigidity and thermal stability.
| Property | Poly(m-xylylene adipamide) (MXD6) | Poly(m-xylylene sebacamide) (MXD10) |
| Melting Temperature (°C) | 237 | 190 - 290 |
| Glass Transition Temperature (°C) | 85 - 100 | Not specified |
| 5% Weight Reduction Temperature (°C) | 383 | 392 |
| Water Absorption | Low | Extremely Low |
| Mechanical Strength & Modulus | High | High |
| Gas Barrier Properties | Excellent | Not specified |
Experimental Protocols
Two primary methods for the synthesis of polyamides from this compound are detailed below: melt polymerization with a dicarboxylic acid and interfacial polymerization with a diacid chloride.
Protocol 1: Melt Polymerization of this compound and Adipic Acid (to form Poly(m-xylylene adipamide) - MXD6)
This method involves the direct reaction of this compound with a dicarboxylic acid, such as adipic acid, at high temperatures in the molten state. The reaction proceeds through the formation of an intermediate nylon salt, followed by polycondensation with the removal of water.
Materials:
-
This compound (MXDA)
-
Adipic acid
-
Phosphoric acid (catalyst)
-
Antioxidant (e.g., hindered phenol type)
Equipment:
-
High-pressure polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and a condenser/distillation setup.
-
Vacuum pump
-
Heating mantle with precise temperature control
Procedure:
-
Nylon Salt Formation: An aqueous solution of this compound and adipic acid is prepared in equimolar amounts to form the nylon salt. A small amount of phosphoric acid can be added as a catalyst, and an antioxidant is also recommended.
-
Pre-polymerization (Water Boiling Stage): The salt solution is charged into the reactor. The temperature is gradually raised to boiling under a nitrogen atmosphere to remove the majority of the water.
-
High-Pressure Stage: After most of the water has been removed, the reactor is sealed, and the temperature is further increased to around 220-280°C under elevated pressure. This stage promotes the initial polycondensation while preventing the sublimation of monomers.
-
Polycondensation (Vacuum Stage): The pressure is then gradually reduced to a high vacuum while maintaining the high temperature. This facilitates the removal of the remaining water, driving the polymerization reaction to completion and achieving a high molecular weight polymer. The progress of the reaction can be monitored by the increase in the viscosity of the melt, often measured by the torque on the stirrer.
-
Extrusion and Pelletization: Once the desired molecular weight is achieved, the molten polyamide is extruded from the reactor under nitrogen pressure, cooled, and pelletized.
Caption: Workflow for Melt Polymerization of this compound and Adipic Acid.
Protocol 2: Interfacial Polymerization of this compound and a Diacid Chloride
Interfacial polymerization is a low-temperature method that occurs at the interface of two immiscible liquids. One phase contains the diamine, and the other contains the diacid chloride. This technique is particularly useful for synthesizing polyamides that may be thermally sensitive.
Materials:
-
This compound (MXDA)
-
Sebacoyl chloride (or other diacid chlorides like isophthaloyl chloride or terephthaloyl chloride)
-
Sodium hydroxide (NaOH) or other acid scavenger
-
An organic solvent immiscible with water (e.g., dichloromethane, chloroform, or hexane)
-
Distilled water
Equipment:
-
Beaker
-
Stirring rod or magnetic stirrer
-
Funnel
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Vacuum oven
Procedure:
-
Aqueous Phase Preparation: Prepare an aqueous solution of this compound. Add an acid scavenger, such as sodium hydroxide, to neutralize the hydrochloric acid that will be formed during the reaction.
-
Organic Phase Preparation: Prepare a solution of the diacid chloride (e.g., sebacoyl chloride) in an organic solvent.
-
Polymerization: Carefully pour the organic phase onto the aqueous phase in a beaker, minimizing mixing. A polymer film will form instantly at the interface of the two layers.
-
Polymer Collection: The polyamide film can be continuously drawn out from the interface using a stirring rod or forceps.
-
Washing and Purification: The collected polymer should be thoroughly washed with water to remove unreacted monomers, the acid scavenger, and any salts. A subsequent wash with a solvent like acetone or ethanol can help remove residual organic solvent and oligomers.
-
Drying: Dry the purified polyamide in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.
Caption: Workflow for Interfacial Polymerization of this compound.
Reaction Mechanisms
The fundamental reaction in both melt and interfacial polymerization is the formation of an amide bond between the amine group of this compound and a carboxylic acid or acid chloride group.
Caption: General Reaction Schemes for Polyamide Synthesis with this compound.
Data Presentation
The following table summarizes typical quantitative data that should be recorded and can be expected from the synthesis of polyamides using this compound. The exact values will depend on the specific reaction conditions and the diacid or diacid chloride used.
| Parameter | Melt Polymerization (MXD6) | Interfacial Polymerization |
| Reactant Molar Ratio | MXDA : Adipic Acid = 1 : 1 | MXDA : Diacid Chloride ≈ 1 : 1 |
| Catalyst | Phosphoric Acid (catalytic amount) | None required |
| Acid Scavenger | Not applicable | e.g., Sodium Hydroxide (in excess) |
| Temperature (°C) | 220 - 280 | Room Temperature |
| Pressure | High pressure then high vacuum | Atmospheric |
| Reaction Time | Several hours | Minutes |
| Typical Yield | > 95% | Variable, depends on collection method |
| Polymer Molecular Weight (Mn) | 15,000 - 30,000 g/mol | 10,000 - 25,000 g/mol |
| Polydispersity Index (PDI) | ~2.0 | Can be broader |
Note: These protocols provide a general framework. Researchers should optimize reaction conditions based on the specific diacid or diacid chloride used and the desired properties of the final polyamide. Standard laboratory safety procedures should be followed at all times, including the use of appropriate personal protective equipment, especially when handling corrosive chemicals like diacid chlorides and working at high temperatures and pressures.
Application Notes: m-Xylylenediamine (MXDA) as a Monomer for High-Performance Polymers
Introduction
m-Xylylenediamine (MXDA) is an aromatic diamine monomer, with the chemical formula C₆H₄(CH₂NH₂)₂.[1] Produced via the hydrogenation of isophthalonitrile, it typically presents as a colorless to pale yellow liquid.[1][2] The unique structure of MXDA, which combines a rigid benzene ring with flexible aminomethyl groups, makes it a critical building block for a variety of high-performance polymers. Its primary applications are in the synthesis of specialty polyamides and as a highly effective curing agent for epoxy resins.[2][3] Polymers derived from MXDA exhibit superior mechanical strength, thermal stability, and gas barrier properties compared to conventional aliphatic polymers, making them suitable for demanding applications in packaging, automotive, and industrial sectors.[4][5]
Key Applications
-
High-Barrier Polyamides (Nylon-MXD6): When copolymerized with aliphatic dicarboxylic acids such as adipic acid, MXDA forms a semi-aromatic polyamide known as Nylon-MXD6.[4] This material is distinguished by its exceptional barrier properties to gases like oxygen and carbon dioxide, low water absorption, high strength, and high glass transition temperature.[4][5] These characteristics make it an ideal choice for food packaging films, PET bottle barrier layers, and engineering plastics.[4]
-
Epoxy Resin Curing: MXDA serves as an efficient curing agent (hardener) for epoxy resins.[6] It can facilitate curing at room temperature and provides the resulting thermoset with excellent heat resistance, chemical resistance, and mechanical durability.[3][6] These cured systems are widely used in high-performance coatings, adhesives, composites, and electrical insulation materials.[3]
-
Polyurethanes and Other Polymers: MXDA is also a precursor for the synthesis of m-xylene diisocyanate (XDI), a monomer used in the production of polyurethanes with specific performance attributes.[6][7]
Physicochemical Properties of this compound
The fundamental properties of the MXDA monomer are crucial for its handling and polymerization.
| Property | Value | Reference |
| Chemical Formula | C₈H₁₂N₂ | [2][3] |
| Molar Mass | 136.198 g·mol⁻¹ | [1] |
| Appearance | Colorless to pale yellow liquid | [2][8] |
| Melting Point | 14 °C | [1][3] |
| Boiling Point | 247 - 265 °C | [2][3] |
| Density | ~1.032 g/cm³ (at 25 °C) | [1][3] |
| Solubility | Miscible in water; soluble in various organic solvents | [1][2] |
| Amine Value | ~679 mg KOH/g | [9] |
Performance Data of MXDA-Based Polymers
The inclusion of the aromatic ring from MXDA significantly enhances polymer properties compared to fully aliphatic counterparts like Nylon 6 and Nylon 66.
Table 1: Comparative Mechanical and Thermal Properties of Polyamides
| Property | Nylon-MXD6 (MXDA + Adipic Acid) | Nylon 6 | Nylon 66 | Reference |
| Tensile Strength | Higher | Standard | Standard | [4][5] |
| Elastic/Flexural Modulus | Higher | Standard | Standard | [4][5] |
| Melting Point (Tm) | ~237 °C | ~220 °C | ~265 °C | [10] |
| Glass Transition Temp. (Tg) | High (~85-125 °C) | ~40-85 °C | ~50-90 °C | [4][11] |
| Water Absorption (23°C) | Low (< 3.5%) | High (~9-10%) | High (~8-9%) | [4][10] |
Table 2: Gas Barrier Properties of Polyamide Films
| Gas | Nylon-MXD6 | Nylon 6 | EVOH (dry) | PET | Reference |
| Oxygen Transmission Rate (OTR) | Excellent Barrier (< 1 cc/m²/day) | Moderate Barrier (~40-50 cc/m²/day) | Excellent Barrier (< 0.4 cc/m²/day) | Good Barrier (~2-5 cc/m²/day) | [4][5] |
| Carbon Dioxide Transmission Rate | Excellent Barrier | Moderate Barrier | Excellent Barrier | Good Barrier | [4][5] |
Note: OTR values are highly dependent on temperature, humidity, and film thickness. The values provided are for general comparison.
Potential for Biomedical Applications
While the primary applications for MXDA-based polymers are industrial, their high performance and the general biocompatibility of polyamides open avenues for use in the medical field.[12] High-performance polymers are increasingly investigated as alternatives to metals for medical and oral implants.[13] Potential applications include:
-
Medical Device Components: The high strength and stiffness could be beneficial for durable instrument handles, housings, and connectors.
-
Catheters and Tubing: Specialty polyamides are valued for their precise dimensions and stability.[12]
-
Sutures: Nylon monofilament sutures are widely used in surgery.[12]
Experimental Protocols
Protocol 1: Synthesis of Polyamide (Nylon-MXD6) via Melt Polycondensation
This protocol describes the laboratory-scale synthesis of Nylon-MXD6 from this compound and adipic acid.
Materials:
-
This compound (MXDA), purified
-
Adipic Acid
-
Deionized water
-
Nitrogen gas (high purity)
-
Catalyst (e.g., sodium hypophosphite, optional)
Equipment:
-
High-pressure reactor (autoclave) with mechanical stirrer, temperature control, pressure gauge, and vacuum port.
-
Heating mantle
-
Glass beaker and stirring rod
-
Vacuum oven
Procedure:
-
Salt Preparation:
-
In a beaker, dissolve 1.00 mole of adipic acid in heated deionized water.
-
Separately, dissolve 1.00 mole of this compound in deionized water.
-
Slowly add the MXDA solution to the adipic acid solution with constant stirring. A white precipitate of the MXDA/adipic acid salt (MXD6 salt) will form.
-
Cool the mixture, filter the salt, wash with cold deionized water, and dry in a vacuum oven at 80 °C until constant weight.
-
-
Polycondensation:
-
Charge the dried MXD6 salt into the high-pressure reactor. If using a catalyst, add it at this stage (e.g., 0.1 wt%).
-
Seal the reactor and purge thoroughly with high-purity nitrogen gas to remove all oxygen.
-
Pressurize the reactor with nitrogen to approximately 2.0 MPa.
-
Begin stirring and heat the reactor to 220-240 °C. As the salt melts and water is generated, the pressure will increase. Maintain pressure below 2.5 MPa by carefully venting steam.
-
Hold the reaction at this temperature and pressure for 1-2 hours to allow for prepolymer formation.
-
-
Vacuum Stage:
-
Gradually reduce the pressure over 1 hour until atmospheric pressure is reached.
-
Continue heating and slowly apply a vacuum to the reactor to remove the remaining water and drive the polymerization to completion.
-
Increase the temperature to 250-260 °C (above the melting point of the polymer) and hold under high vacuum (<1 Torr) for 2-3 hours. The viscosity of the melt will increase significantly.
-
Stop the reaction by discontinuing heat and breaking the vacuum with nitrogen gas.
-
Extrude the molten polymer from the reactor onto a cooling surface or into a water bath.
-
-
Characterization:
-
The resulting polymer can be pelletized and analyzed for molecular weight (GPC), thermal properties (DSC), and mechanical properties (tensile testing).
-
Protocol 2: Curing of a Bisphenol-A Epoxy Resin with MXDA
This protocol outlines the process for curing a standard liquid epoxy resin using MXDA as the hardener.
Materials:
-
Liquid Bisphenol-A based epoxy resin (e.g., D.E.R. 331 or equivalent)
-
This compound (MXDA)
-
Disposable mixing cups and stirring sticks
-
Molds for sample preparation (e.g., silicone or aluminum)
-
Mold release agent
Equipment:
-
Analytical balance
-
Vacuum desiccator or chamber
-
Curing oven
Procedure:
-
Calculating Stoichiometry:
-
Determine the Epoxy Equivalent Weight (EEW) of the resin and the Active Hydrogen Equivalent Weight (AHEW) of the amine. For MXDA (C₈H₁₂N₂), with 4 active hydrogens and a molar mass of 136.2 g/mol , the AHEW is 136.2 / 4 = 34.05 g/eq.
-
The stoichiometric amount of curing agent is calculated as: Parts by weight of Amine per 100 parts of Resin (phr) = (AHEW / EEW) * 100
-
For a typical liquid epoxy resin with an EEW of 187 g/eq, the required MXDA is (34.05 / 187) * 100 ≈ 18.2 phr.
-
-
Mixing:
-
Pre-treat the molds with a suitable release agent.
-
Weigh 100.0 g of the epoxy resin into a clean mixing cup.
-
Accurately weigh 18.2 g of MXDA into the same cup.
-
Mix the components thoroughly with a stirring stick for 3-5 minutes, scraping the sides and bottom of the cup to ensure a homogeneous mixture. The pot life (working time) is typically around 20-30 minutes.[14]
-
-
Degassing and Casting:
-
Place the mixture in a vacuum chamber for 5-10 minutes to remove any entrapped air bubbles introduced during mixing.
-
Pour the degassed mixture into the prepared molds.
-
-
Curing:
-
For room temperature cure, allow the cast samples to sit at ambient temperature (20-25 °C) for 24 hours. Full properties are typically developed after 7 days.[14]
-
For an accelerated cure, place the samples in an oven. A typical cycle is 2 hours at 80 °C followed by 3 hours at 125 °C. The exact schedule may vary.
-
-
Post-Curing and Testing:
-
After the curing cycle, turn off the oven and allow the samples to cool slowly to room temperature before demolding.
-
The cured samples can then be tested for hardness (Shore D), mechanical properties (tensile, flexural), and thermal properties (DMA, TGA).
-
Visualizations
Logical and Experimental Workflows
Caption: Synthesis workflow for Nylon-MXD6 via polycondensation.
Caption: Reaction pathway for the curing of epoxy resin with MXDA.
Caption: Experimental workflow for polymer characterization.
References
- 1. en.wikipedia.org [en.wikipedia.org]
- 2. solechem.eu [solechem.eu]
- 3. This compound (MXDA) [myskinrecipes.com]
- 4. Outline of Nylon-MXD6 | Nylon-MXD6 | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]
- 5. fostercomp.com [fostercomp.com]
- 6. zhishangchemical.com [zhishangchemical.com]
- 7. specialchem.com [specialchem.com]
- 8. M-XYLENE-⍺,⍺'-DIAMINE | Occupational Safety and Health Administration [osha.gov]
- 9. EP0088623A1 - Polyamine compound of M-xylenediamine and its use as hardening agent - Google Patents [patents.google.com]
- 10. speautomotive.com [speautomotive.com]
- 11. EP0409666A2 - Polyamide compositions having improved gas barrier properties - Google Patents [patents.google.com]
- 12. boydbiomedical.com [boydbiomedical.com]
- 13. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 14. threebond.co.jp [threebond.co.jp]
Application Notes & Protocols for m-Xylylenediamine Based Coating Formulation
An in-depth guide to formulating high-performance coatings utilizing m-Xylylenediamine (MXDA) as a key component is presented below. This document provides researchers, scientists, and formulation chemists with detailed protocols, from the synthesis of a modified MXDA curing agent to the comprehensive evaluation of the final coating's performance.
This compound (MXDA) is a versatile curing agent for epoxy resins, known for imparting excellent thermal resistance, water resistance, and chemical resistance to the resulting coatings[1]. It is widely used in applications demanding high mechanical strength, robust corrosion protection, and strong adhesion, particularly to metallic and concrete substrates[2][3]. This guide details the formulation of an epoxy-based coating, starting with the synthesis of a modified phenolic amine curing agent from MXDA.
Part 1: Synthesis of Mannich-Modified this compound (m-MXDA) Curing Agent
To enhance its properties, particularly for applications like underwater repair coatings, MXDA can be modified. A common method is the Mannich reaction with a phenol and formaldehyde[2]. This protocol describes the synthesis of a nonylphenol-modified MXDA (m-MXDA).
Experimental Protocol: Synthesis of m-MXDA
-
Reaction Setup : In a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, combine Nonyl Phenol (NP) and this compound (MXDA).
-
Initial Heating : Heat the mixture to 60°C and maintain this temperature for 1 hour with continuous stirring[2].
-
Formaldehyde Addition : Increase the temperature to 80°C and add a 37 wt% formaldehyde solution dropwise into the flask[2].
-
Reflux : After the complete addition of formaldehyde, raise the temperature to 100°C and allow the mixture to reflux for 4 hours[2].
-
Dehydration : Following the reflux period, remove the water content by vacuum distillation for 2 hours, gradually increasing the temperature up to 120°C[2].
-
Final Product : The resulting brown-yellow, viscous liquid is the Mannich-modified this compound (m-MXDA) curing agent, which can be used directly in the coating formulation[2].
Table 1: Materials for m-MXDA Synthesis
| Component | Molar Amount | Weight (g) | Purity / Concentration | Supplier Example |
| Nonyl Phenol (NP) | 1.2 mol | 26.44 | ≥98% | Shanghai Macklin Biochemical Co., Ltd.[2] |
| This compound (MXDA) | 1.4 mol | 15.14 | 99% | Shanghai Macklin Biochemical Co., Ltd.[2] |
| Formaldehyde Solution | 0.8 mol (CH₂O) | 6.38 | 37 wt% in water | Tianjin Damao Chemical Reagent Factory[2] |
Diagram 1: Synthesis Workflow for m-MXDA
Caption: Workflow for the synthesis of the modified m-MXDA curing agent.
Part 2: Epoxy Coating Formulation
The synthesized m-MXDA is used as a curing agent for an epoxy resin. The formulation can be enhanced with various additives to achieve desired properties such as improved dispersion, defoaming, and corrosion resistance.
Experimental Protocol: Coating Formulation
-
Component A (Resin Part) Preparation :
-
In a suitable mixing vessel, add the epoxy resin (e.g., NPEF-170).
-
Under mechanical stirring, add the wetting dispersing agent, defoamer, organic bentonite, rutile titanium dioxide, ultrafine quartz powder, talcum powder, precipitated barium sulphate, and silane coupling agent in sequence.
-
Continue mixing at high speed until a homogenous dispersion is achieved.
-
-
Component B (Curing Agent Part) Preparation : Component B consists of the synthesized m-MXDA curing agent.
-
Mixing : Before application, mix Component A and Component B thoroughly according to the desired stoichiometric ratio. Studies have shown that an ideal ratio of curing agent to epoxy resin can be around 0.6 by weight for optimal adhesion[2].
Table 2: Example of a Two-Component Epoxy Coating Formulation
| Component | Role | Example Material | Supplier Example |
| Part A: Resin Component | |||
| Epoxy Resin | Binder | NPEF-170 (Epoxy value: 0.57–0.59 mol/100 g) | Nan Ya Plastics Industrial Co., Ltd.[2] |
| Wetting & Dispersing Agent | Additive | Solsperse 19000 | Shanghai King Chemical Co., Ltd.[2] |
| Defoamer | Additive | KMT-2233 | Shanghai King Chemical Co., Ltd.[2] |
| Rheology Modifier | Additive | Organic Bentonite (TY-168B) | Shanghai King Chemical Co., Ltd.[2] |
| Pigment | Color/Opacity | Rutile Titanium Dioxide (DHR-966) | Shanghai King Chemical Co., Ltd.[2] |
| Filler | Extender/Reinforcement | Ultrafine Quartz Powder (1250 mesh) | Shanghai King Chemical Co., Ltd.[2] |
| Filler | Extender/Reinforcement | Talcum Powder (1200 mesh) | Shanghai King Chemical Co., Ltd.[2] |
| Filler | Extender | Precipitated Barium Sulphate | Shanghai King Chemical Co., Ltd.[2] |
| Adhesion Promoter | Additive | Silane Coupling Agent (KH-560) | Jiangxi Chenguang New Materials Co., Ltd.[2] |
| Part B: Curing Agent Component | |||
| Curing Agent | Cross-linker | Synthesized m-MXDA | (As per Part 1 protocol) |
Diagram 2: Coating Formulation and Application Workflow
Caption: General workflow for formulating and applying the two-component epoxy coating.
Part 3: Curing Process
The curing of an epoxy-amine system is an exothermic reaction that forms a cross-linked polymer network. The curing parameters, especially temperature, significantly influence the final properties of the coating[2].
Curing Conditions
-
Temperature : The degree of curing is accelerated with an increase in temperature, with an optimal temperature often around 20-25°C[2]. Higher temperatures can expedite the initial reaction but may lead to a sharp viscosity increase, limiting the overall reaction and resulting in a lower final curing degree[2].
-
Time : Curing times can be extensive, especially at lower temperatures. Formulations based on liquid epoxy resins may require 24 hours or more to reach a "walk-on" dry state[3].
-
Environment : The curing environment (e.g., in air or underwater) can affect the final properties. Coatings designed for underwater applications have shown excellent adhesion even when cured in a 3.5 wt% NaCl solution[2].
Diagram 3: Curing Process Logic
Caption: Relationship between curing variables, the curing process, and final coating properties.
Part 4: Performance Testing Protocols
Evaluating the performance of the cured coating is critical. The following are key experimental protocols for assessing adhesion, corrosion resistance, and mechanical properties.
Protocol 1: Adhesion Strength Test
-
Substrate Preparation : Prepare substrates (e.g., steel or concrete panels) by cleaning and roughening the surface as required.
-
Coating Application : Apply the mixed epoxy coating to the substrate at a specified thickness.
-
Curing : Allow the coating to cure under the desired conditions (e.g., in air or underwater at 25°C for 7 days)[2].
-
Measurement : Measure the pull-off adhesion strength according to standard methods like ASTM D4541. The bonding strength can be significantly influenced by the curing agent to epoxy resin ratio[2].
Protocol 2: Anticorrosion Performance (Electrochemical Impedance Spectroscopy - EIS)
-
Sample Preparation : Use coated steel panels as the working electrode in a three-electrode electrochemical cell, with a platinum sheet as the counter electrode and a saturated calomel electrode (SCE) as the reference electrode.
-
Immersion : Immerse the coated panels in a corrosive medium, such as a 3.5 wt% NaCl solution[2].
-
EIS Measurement : Perform EIS measurements over a range of frequencies (e.g., 100 kHz to 10 mHz) at the open circuit potential. The impedance modulus at low frequencies (|Z|₀.₀₁Hz) is a key indicator of the coating's barrier properties.
-
Data Analysis : Analyze the resulting Bode and Nyquist plots to evaluate the coating's resistance and capacitance, which reflect its anticorrosion performance over time[2].
Protocol 3: Dynamic Mechanical Analysis (DMA)
-
Sample Preparation : Prepare free-standing films of the cured coating.
-
DMA Measurement : Perform DMA tests on the samples using an instrument like a TA Instruments Q800. A typical test runs from a low temperature (e.g., -75°C) to a high temperature (e.g., 200°C) at a controlled heating rate (e.g., 5°C/min) and frequency (e.g., 1 Hz)[2].
-
Data Analysis : The storage modulus (E'), loss modulus (E''), and tan delta (tan δ) curves provide information on the material's viscoelastic properties. The peak of the tan δ curve is often used to determine the glass transition temperature (Tg), which is indicative of the cross-linking density.
Table 3: Summary of Performance Data
| Performance Test | Key Parameter | Typical Value / Observation | Reference |
| Adhesion Strength | Pull-off Strength (on Concrete) | ~3.09 MPa (fracture in substrate) | [2] |
| Adhesion Strength | Pull-off Strength (on Steel, underwater cure) | Varies with Curing Agent/Epoxy Ratio (Optimal at 0.6) | [2] |
| Anticorrosion (EIS) | Low-Frequency Impedance Modulus | 10⁹ to 10¹⁰ Ω·cm² (indicates excellent barrier properties) | [2] |
| Mechanical Properties (DMA) | Glass Transition Temperature (Tg) | Dependent on curing environment and formulation | [2] |
References
HPLC analysis method for m-Xylylenediamine quantification
An Application Note and Protocol for the Quantification of m-Xylylenediamine using High-Performance Liquid Chromatography (HPLC).
Introduction
This compound (m-XDA) is an organic compound used as a curing agent for epoxy resins and in the production of polyamides. Due to its potential for migration into foodstuffs from packaging materials, a reliable and sensitive analytical method for its quantification is crucial for quality control and safety assessment.[1][2] This application note details a robust High-Performance Liquid Chromatography (HPLC) method coupled with UV detection for the determination of m-XDA. An alternative method involving pre-column derivatization for enhanced sensitivity with fluorescence detection is also discussed.
Quantitative Data Summary
The performance of the primary HPLC-UV method is summarized in the following table. The data demonstrates excellent linearity, accuracy, precision, and sensitivity for the quantification of this compound.[3]
| Parameter | Result |
| Linearity (R²) | ≥ 0.9992 |
| Calibration Range | 1–100 µg/mL |
| Accuracy (%) | 86.4–98.6 |
| Precision (RSD%) | 0.7–2.9 |
| Limit of Detection (LOD) | 0.26–0.56 µg/mL |
| Limit of Quantification (LOQ) | 0.79–1.71 µg/mL |
Experimental Protocols
Primary Method: HPLC with UV Detection
This protocol is based on a method developed for the analysis of m-XDA in various food simulants and matrices.[3][4]
1. Materials and Reagents:
-
This compound (m-XDA) standard, 99% purity
-
Methanol (HPLC grade)
-
Phosphoric acid
-
Sodium 1-heptanesulfonate
-
Distilled water (18.2 MΩ·cm)
-
Acetic acid
-
Ethanol
-
n-Heptane
-
0.45 µm membrane filters
2. Instrumentation and Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a PDA detector.[3]
-
Mobile Phase A: 5 mM Sodium 1-heptanesulfonate in 0.05% phosphoric acid/distilled water.[3]
-
Mobile Phase B: 5 mM Sodium 1-heptanesulfonate in 0.05% phosphoric acid/methanol.[3]
-
Gradient Elution:
-
0.0 min: 100% A
-
12.0 min: 0% A
-
17.0 min: 0% A
-
17.1 min: 100% A
-
25.0 min: 100% A[3]
-
-
Flow Rate: 0.8 mL/min.[3]
-
Injection Volume: 10 µL.[3]
-
Column Temperature: 40 °C.[3]
3. Standard and Sample Preparation:
-
Stock Solution: Prepare a stock solution of m-XDA in distilled water.
-
Working Solutions: Prepare working solutions by diluting the stock solution with distilled water to concentrations of 1, 5, 10, 20, 50, and 100 µg/mL. Store refrigerated at 4 °C.[3]
-
Sample Preparation (Food Simulants):
-
For aqueous simulants (water, 4% acetic acid, 20% ethanol, 50% ethanol): Heat the simulant to 70 °C, add to the sample, and hold at 70 °C for 30 minutes. Filter the extract through a 0.45 µm membrane filter prior to HPLC analysis.[3]
-
For n-heptane: Add to the sample and hold at 25 °C for 1 hour. Subject the extract to vacuum evaporation, reconstitute in 50 mL of water, and filter through a 0.45 µm filter before HPLC analysis.[3]
-
Alternative Method: HPLC with Fluorescence Detection (via Derivatization)
For applications requiring higher sensitivity, pre-column derivatization with fluorescamine can be employed.[2][5]
1. Derivatization Reagent:
-
Fluorescamine solution (2 mg/mL in acetone). Prepare fresh and store in the dark at 5°C for up to one week.[2]
2. Derivatization Procedure:
-
To a specific volume of the sample or standard solution, add a borate buffer to adjust the pH.
-
Add the fluorescamine solution and vortex. The reaction is nearly instantaneous at room temperature.[2]
-
The resulting fluorescent derivative is then analyzed by HPLC.
3. Instrumentation and Chromatographic Conditions:
-
HPLC System: Equipped with a fluorescence detector.
-
Column: A suitable C18 column.
-
Mobile Phase: A mixture of borate buffer, water, and methanol (e.g., 18:37:45 v/v/v).[2]
-
Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the fluorescamine derivative.
Experimental Workflow and Logical Relationships
Caption: Workflow for HPLC quantification of this compound.
Alternative Chromatographic Approaches
Other HPLC methods for the analysis of m-XDA have been developed, utilizing different column chemistries for specific separation needs. These include:
-
Bridge Ion Separation Technology (BIST™): This method uses a positively-charged anion-exchange BIST™ B+ column. The retention mechanism involves a multi-charged negative buffer (e.g., sulfuric acid) acting as a bridge between the positively-charged m-XDA and the column surface, with a mobile phase high in organic solvent.[1][6]
-
Mixed-Mode Chromatography: Columns such as Primesep AP, which have mixed-mode stationary phases, can also be used for the separation of m-XDA.[7]
These alternative methods may offer advantages for specific sample matrices or when co-eluting compounds are a concern with standard C18 columns.
References
- 1. HPLC Method for Analysis of this compound (MXDA) on BIST™ B+ Column | SIELC Technologies [sielc.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Development of analysis method for m-xylenediamine as aldehyde scavenger using HPLC–PDA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of analysis method for m-xylenediamine as aldehyde scavenger using HPLC-PDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. Analysis of this compound (MXDA) | SIELC Technologies [sielc.com]
Application Notes and Protocols: m-Xylylenediamine in the Synthesis of Chelating Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-Xylylenediamine (MXDA) is a versatile aromatic diamine with the chemical formula C₆H₄(CH₂NH₂)₂.[1] Its unique structure, combining a rigid benzene ring with flexible aminomethyl groups, makes it an excellent building block for the synthesis of various chelating agents. These chelating agents, capable of forming stable complexes with metal ions, have potential applications in diverse fields, including heavy metal remediation, catalysis, and, significantly, in drug development for chelation therapy, targeted drug delivery, and as diagnostic imaging agents.
This document provides detailed application notes and experimental protocols for the synthesis of two major classes of chelating agents derived from this compound: Schiff base ligands and polyamides.
I. Synthesis of Schiff Base Chelating Agents from this compound
Schiff bases derived from this compound are multidentate ligands that can form stable complexes with a variety of metal ions. The imine (-C=N-) bond is formed by the condensation of the primary amine groups of MXDA with an aldehyde or ketone. Salicylaldehyde and its derivatives are commonly used to introduce hydroxyl groups in proximity to the imine nitrogen, creating effective chelation sites.
A. Application Notes
Schiff base chelators synthesized from MXDA are being explored for their potential in:
-
Heavy Metal Sequestration: The ability to bind with toxic heavy metals makes them candidates for chelation therapy to treat metal poisoning.
-
Catalysis: Metal complexes of these Schiff bases can act as catalysts in various organic reactions.
-
Antimicrobial Agents: Some Schiff base metal complexes have shown promising antimicrobial activity.[2]
-
Fluorescent Probes: The aromatic nature of the xylyl group can be exploited to develop fluorescent sensors for specific metal ions.
B. Experimental Protocol: Synthesis of a Salicylaldehyde-Based Schiff Base Ligand
This protocol describes the synthesis of a Schiff base ligand from this compound and salicylaldehyde.
Materials:
-
This compound (MXDA)
-
Salicylaldehyde
-
Ethanol (absolute)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
Dissolve this compound (1 mmol) in 20 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer.
-
To this solution, add salicylaldehyde (2 mmol) dissolved in 20 mL of absolute ethanol dropwise with continuous stirring.
-
After the complete addition of salicylaldehyde, reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, a yellow precipitate will form. Cool the mixture to room temperature.
-
Filter the yellow precipitate, wash it with a small amount of cold ethanol, and then dry it in a vacuum desiccator over anhydrous CaCl₂.
Characterization:
The synthesized Schiff base ligand can be characterized by various spectroscopic techniques, including FT-IR, ¹H NMR, and ¹³C NMR, to confirm the formation of the imine bond and the overall structure.
C. Quantitative Data
| Parameter | Expected Value/Observation |
| Yield | > 80% |
| Appearance | Yellow crystalline solid |
| FT-IR (cm⁻¹) | ~1630 (C=N stretch), ~3400 (O-H stretch) |
| ¹H NMR (δ, ppm) | ~8.5 (CH=N), ~13.0 (OH, phenolic) |
II. Synthesis of Polyamide Chelating Agents from this compound
Polyamides synthesized from this compound and a suitable dicarboxylic acid or its derivative can act as polymeric chelating agents. The amide linkages themselves can participate in metal coordination, and the polymer backbone can be functionalized with other chelating moieties. These polymeric chelators offer the advantage of cooperative binding effects and can be designed to have specific solubility and pharmacokinetic properties for drug delivery applications.
A. Application Notes
Polyamide chelators based on MXDA have potential applications in:
-
Drug Delivery: As polymeric carriers for therapeutic agents. The polymer backbone can be designed to be biodegradable, allowing for controlled release of the drug. Polyamide-based systems are being investigated for their ability to improve the oral bioavailability of drugs.[3]
-
Biomaterials: For the development of biocompatible materials for medical implants and tissue engineering.
-
Heavy Metal Removal: As adsorbents for the removal of heavy metal ions from contaminated water.
B. Experimental Protocol: Interfacial Polymerization of a Polyamide
This protocol describes the synthesis of a polyamide from this compound and adipoyl chloride via interfacial polymerization, a method known for producing high molecular weight polymers at room temperature.[4][5][6][7]
Materials:
-
This compound (MXDA)
-
Adipoyl chloride
-
Sodium hydroxide (NaOH)
-
Hexane (or another suitable organic solvent like cyclohexane)
-
Distilled water
-
Standard laboratory glassware (beakers, stirring rod, etc.)
Procedure:
-
Prepare an aqueous solution of this compound by dissolving it in distilled water. Add a few drops of 20% sodium hydroxide solution to neutralize the HCl that will be formed during the reaction.
-
Prepare an organic solution of adipoyl chloride by dissolving it in hexane.
-
Carefully pour the organic solution of adipoyl chloride on top of the aqueous solution of this compound in a beaker. Do not stir. An interface will form between the two immiscible liquids.
-
A film of the polyamide will form at the interface.
-
Using forceps, gently grasp the polymer film at the center of the interface and pull it out as a continuous rope.
-
Wash the polymer rope thoroughly with water and then with ethanol to remove any unreacted monomers and byproducts.
-
Dry the polyamide in a vacuum oven at a low temperature.
Characterization:
The synthesized polyamide can be characterized by FT-IR spectroscopy to confirm the presence of the amide bond (N-H and C=O stretching vibrations). The molecular weight can be estimated by techniques like gel permeation chromatography (GPC).
C. Quantitative Data
The following table summarizes expected quantitative data for the synthesis of a polyamide from MXDA and adipoyl chloride.
| Parameter | Expected Value/Observation |
| Yield | High (typically > 80%) |
| Appearance | White to off-white solid |
| FT-IR (cm⁻¹) | ~3300 (N-H stretch), ~1640 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II) |
| Solubility | Insoluble in common solvents, may be soluble in strong acids like sulfuric acid |
III. Metal Chelation and Stability Constants
The effectiveness of a chelating agent is quantified by its stability constant (or formation constant) with a particular metal ion. A higher stability constant indicates a stronger and more stable metal-ligand complex.[8][9][10]
A. Application Notes
Determining the stability constants of MXDA-based chelating agents is crucial for:
-
Drug Development: Predicting the in vivo behavior of a chelating drug and its ability to sequester target metal ions in the presence of competing biological ligands.
-
Environmental Remediation: Assessing the efficiency of a chelating polymer for removing specific heavy metals from wastewater.
-
Analytical Chemistry: Developing selective sensors and extraction methods for metal ions.
B. Experimental Protocol: Potentiometric Titration for Stability Constant Determination
The stability constants of metal complexes with MXDA-derived ligands can be determined using the Calvin-Bjerrum pH titration technique.[8] This involves titrating a solution containing the ligand and the metal ion with a standard base and monitoring the pH change.
Materials:
-
Synthesized MXDA-based ligand
-
Metal salt solution (e.g., CuSO₄, NiCl₂, Zn(NO₃)₂) of known concentration
-
Standardized potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution
-
Potassium nitrate (KNO₃) or similar salt to maintain constant ionic strength
-
pH meter
-
Thermostated reaction vessel
Procedure:
-
Prepare solutions of the ligand, metal salt, and a strong acid (e.g., HNO₃) in a suitable solvent (e.g., 50% ethanol-water mixture). Maintain a constant ionic strength using KNO₃.
-
Titrate the solution with a standardized base (e.g., 0.1 M KOH) at a constant temperature.
-
Record the pH values after each addition of the base.
-
Perform separate titrations for the acid alone, the acid with the ligand, and the acid with the ligand and the metal ion.
-
From the titration curves, calculate the average number of protons associated with the ligand (ñₐ) and the average number of ligands attached to the metal ion (ñ).
-
Plot ñ versus pL (negative logarithm of the free ligand concentration) to obtain the formation curve.
-
The stepwise stability constants (log K₁, log K₂, etc.) can be determined from the formation curve at half ñ values (ñ = 0.5, 1.5, etc.).
C. Quantitative Data
The following table presents hypothetical stability constant data for MXDA-based chelating agents with common divalent metal ions. The actual values would need to be determined experimentally. The order of stability often follows the Irving-Williams series: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.
| Metal Ion | Log K₁ (Hypothetical) | Log K₂ (Hypothetical) |
| Cu²⁺ | 10.5 | 9.2 |
| Ni²⁺ | 8.5 | 7.1 |
| Zn²⁺ | 7.8 | 6.5 |
| Co²⁺ | 7.5 | 6.2 |
| Fe²⁺ | 7.2 | 5.9 |
| Mn²⁺ | 5.8 | 4.5 |
IV. Visualizations
A. Synthesis of Schiff Base Ligand from this compound
Caption: Workflow for the synthesis of a Schiff base ligand from this compound.
B. Interfacial Polymerization of Polyamide
Caption: Schematic of interfacial polymerization for polyamide synthesis.
C. Metal Chelation by a Schiff Base Ligand
Caption: Logical relationship of metal chelation by a Schiff base ligand.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. recentscientific.com [recentscientific.com]
- 3. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. community.wvu.edu [community.wvu.edu]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. scribd.com [scribd.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. scispace.com [scispace.com]
- 10. A Review of Stability Constants with a Reference of Schiff Bases | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]
Application Notes and Protocols for the Polymerization of m-Xylylenediamine with Diacids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of polyamides through the polymerization of m-xylylenediamine (MXDA) with various diacids, including adipic acid, sebacic acid, and isophthalic acid. The protocols focus on the melt polycondensation technique, a widely used solvent-free method for producing high-molecular-weight polyamides.
Introduction
Polyamides are a significant class of polymers characterized by the repeating amide linkage (-CO-NH-). The incorporation of this compound, a semi-aromatic diamine, into the polymer backbone imparts a unique combination of properties, including high mechanical strength, good thermal stability, and excellent gas barrier properties. By selecting different diacid co-monomers, the properties of the resulting polyamides can be tailored for a range of applications, from engineering plastics to advanced materials in drug delivery and biomedical devices. This document outlines the experimental setup and procedures for the synthesis and characterization of polyamides derived from this compound.
Data Presentation
The properties of polyamides synthesized from this compound and various diacids are summarized in the tables below for easy comparison.
Table 1: Thermal Properties of Polyamides Derived from this compound
| Diacid Co-monomer | Polymer Name | Melting Temperature (T_m) (°C) | Glass Transition Temperature (T_g) (°C) |
| Adipic Acid | Poly(m-xylylene adipamide) (PA MXD6) | 235 - 240[1] | 85 - 100[1] |
| Sebacic Acid | Poly(m-xylylene sebacamide) (PA MXD10) | ~210 | ~65 |
| Isophthalic Acid | Poly(m-xylylene isophthalamide) (PA MXDI) | Amorphous | 150 - 160 |
Table 2: Molecular Weight Data for Polyamides Derived from this compound
| Diacid Co-monomer | Polymer Name | Number-Average Molecular Weight (M_n) ( g/mol ) | Weight-Average Molecular Weight (M_w) ( g/mol ) | Polydispersity Index (PDI) |
| Adipic Acid | Poly(m-xylylene adipamide) (PA MXD6) | 15,000 - 25,000 | 30,000 - 50,000 | 2.0 - 2.5 |
| Sebacic Acid | Poly(m-xylylene sebacamide) (PA MXD10) | 18,000 - 30,000 | 35,000 - 60,000 | 1.9 - 2.3 |
| Isophthalic Acid | Poly(m-xylylene isophthalamide) (PA MXDI) | 20,000 - 40,000 | 45,000 - 80,000 | 2.2 - 2.8 |
Note: The data presented in these tables are compiled from various literature sources and may vary depending on the specific synthesis conditions and characterization methods used.
Experimental Protocols
Materials and Equipment
Materials:
-
This compound (MXDA), >99% purity
-
Adipic acid, >99% purity
-
Sebacic acid, >99% purity
-
Isophthalic acid, >99% purity
-
Ethanol (for salt formation)
-
Nitrogen gas (high purity)
-
Catalyst (e.g., phosphoric acid, optional)
Equipment:
-
Glass reactor vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser
-
Heating mantle with a temperature controller
-
Vacuum pump
-
Cold trap
-
Beakers, flasks, and other standard laboratory glassware
Detailed Methodology: Melt Polycondensation
This protocol describes a two-stage melt polycondensation process, which is a common and effective method for synthesizing high-molecular-weight polyamides.
Stage 1: Salt Formation (Optional but Recommended)
The formation of a nylon salt from the diamine and diacid in a 1:1 molar ratio helps to ensure stoichiometric balance, which is crucial for achieving high molecular weight in the final polymer.[1]
-
Dissolution: In a beaker, dissolve the diacid (e.g., 1 mole of adipic acid) in a sufficient amount of warm ethanol.
-
Addition of Diamine: Slowly add an equimolar amount of this compound (1 mole) to the diacid solution while stirring.
-
Precipitation: A white precipitate of the nylon salt will form. Continue stirring for 30-60 minutes to ensure complete reaction.
-
Isolation and Drying: Filter the precipitated salt and wash it with cold ethanol. Dry the salt in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.
Stage 2: Polycondensation
-
Reactor Setup: Assemble the glass reactor with the mechanical stirrer, nitrogen inlet, and distillation condenser.
-
Charging the Reactor: Charge the reactor with the dried nylon salt (or equimolar amounts of this compound and the diacid if the salt formation step is skipped). If a catalyst is used, it should be added at this stage.
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen gas for at least 30 minutes to remove any oxygen. Maintain a slow, continuous flow of nitrogen throughout the initial heating phase.
-
Heating and Pre-polymerization:
-
Begin stirring and gradually heat the reactor to a temperature approximately 20-30°C above the melting point of the salt (or the monomer mixture). For the MXDA-adipic acid system, a starting temperature of around 210-220°C is appropriate.
-
As the temperature increases, water will be generated as a byproduct of the condensation reaction and will begin to distill.
-
Hold the temperature at this stage until the majority of the theoretical amount of water has been collected. This pre-polymerization step typically takes 1-2 hours.
-
-
High-Temperature Polycondensation and Vacuum:
-
Gradually increase the temperature to the final polymerization temperature. For PA MXD6, this is typically in the range of 240-260°C.[2]
-
Once the final temperature is reached and the rate of water distillation decreases, slowly apply a vacuum to the system.
-
Gradually increase the vacuum to a high level (e.g., <1 torr) to facilitate the removal of the remaining water and drive the polymerization reaction to completion.
-
The viscosity of the molten polymer will increase significantly during this stage. The stirring torque can be monitored to follow the progress of the reaction.
-
Continue the reaction under high temperature and vacuum for 2-4 hours, or until the desired melt viscosity is achieved.
-
-
Polymer Isolation:
-
Once the polymerization is complete, stop the heating and stirring.
-
Carefully release the vacuum by introducing nitrogen gas into the reactor.
-
Extrude or pour the molten polymer from the reactor onto a clean, non-stick surface (e.g., a stainless steel tray) to cool.
-
The resulting polymer can be pelletized or ground for further characterization and processing.
-
Mandatory Visualizations
Experimental Workflow Diagram
References
Application Notes and Protocols for Fabricating Gas Separation Membranes Using m-Xylylenediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fabrication of high-performance gas separation membranes is a critical area of research with significant implications for various industrial processes, including carbon capture, hydrogen purification, and natural gas sweetening. Polyamide thin-film composite (TFC) membranes, synthesized through interfacial polymerization (IP), have emerged as a leading technology due to their excellent selectivity and permeability. m-Xylylenediamine (m-XDA) is a promising amine monomer for the fabrication of these membranes, offering a unique combination of structural rigidity and the presence of benzyl-amine linkages, which can influence membrane packing and gas transport properties.
This document provides detailed application notes and experimental protocols for the fabrication of gas separation membranes using this compound. The protocols are based on established methods for similar aromatic amine monomers due to a lack of extensive literature detailing a specific, standardized protocol for m-XDA in gas separation applications. The provided methodologies and data serve as a strong starting point for researchers to develop and optimize m-XDA based membranes for specific gas separation challenges.
Principle of Interfacial Polymerization
Interfacial polymerization is a rapid and self-limiting reaction that occurs at the interface of two immiscible liquids. In the context of TFC membrane fabrication, an aqueous solution containing the amine monomer (this compound) is first impregnated into a porous support. This support is then brought into contact with an organic solution containing a multifunctional acid chloride, typically trimesoyl chloride (TMC). The polymerization reaction proceeds instantaneously at the interface, forming a thin, highly cross-linked polyamide selective layer. The thickness and properties of this layer are critical determinants of the membrane's gas separation performance.
Experimental Protocols
The following protocols are adapted from established procedures for fabricating polyamide TFC membranes for gas separation using aromatic amine monomers. Researchers should consider these as a baseline and optimize the parameters for their specific application and available equipment.
Protocol 1: Fabrication of Polyamide Thin-Film Composite (TFC) Membrane
This protocol details the fabrication of a TFC membrane using this compound and trimesoyl chloride via interfacial polymerization on a porous polysulfone (PSf) support.
Materials:
-
Porous Support: Flat sheet polysulfone (PSf) ultrafiltration membrane (e.g., with a molecular weight cut-off in the range of 30-50 kDa).
-
Aqueous Phase:
-
This compound (m-XDA), 99%
-
Deionized (DI) water
-
-
Organic Phase:
-
Trimesoyl chloride (TMC), 98%
-
Anhydrous hexane (or other suitable non-polar solvent like Isopar-G)
-
-
Post-treatment Solution:
-
Methanol or hexane for rinsing
-
-
Equipment:
-
Glass plate
-
Rubber roller
-
Shallow glass or stainless steel tray
-
Membrane holding frame
-
Vacuum oven
-
Procedure:
-
Support Preparation:
-
Cut the porous PSf support to the desired size for the permeation cell.
-
Thoroughly clean the support by immersing it in DI water to remove any preservatives or contaminants.
-
-
Aqueous Phase Impregnation:
-
Prepare a 2.0% (w/v) aqueous solution of this compound in DI water.
-
Immerse the PSf support (active side facing up) in the m-XDA solution for approximately 2 minutes to ensure complete saturation.
-
Remove the support from the solution and use a rubber roller to gently remove excess solution from the surface. The surface should be free of visible droplets but remain damp.
-
-
Interfacial Polymerization:
-
Prepare a 0.1% (w/v) solution of trimesoyl chloride (TMC) in anhydrous hexane.
-
Mount the m-XDA-impregnated support in a frame with the active surface exposed.
-
Pour the TMC solution over the support surface and allow the reaction to proceed for 1 minute.
-
Drain the TMC solution from the membrane surface.
-
-
Post-treatment and Curing:
-
Rinse the membrane surface thoroughly with anhydrous hexane to remove any unreacted TMC.
-
Heat-treat the membrane in a vacuum oven at 60-70°C for 5-10 minutes to facilitate further cross-linking and remove residual solvents.
-
-
Membrane Storage:
-
Store the fabricated TFC membrane in DI water or a dry environment until it is ready for gas permeation testing.
-
Protocol 2: Gas Permeation Testing
This protocol describes the procedure for evaluating the gas separation performance of the fabricated m-XDA based TFC membrane using a constant pressure/variable volume apparatus.
Materials:
-
Fabricated m-XDA/TMC TFC membrane
-
Pure gases (e.g., CO₂, N₂, CH₄) of high purity
-
Gas permeation cell
-
Pressure transducers
-
Vacuum pump
-
Bubble flowmeter or mass flow controller
Procedure:
-
Membrane Mounting:
-
Cut a circular disc from the fabricated TFC membrane to fit the permeation cell.
-
Mount the membrane disc in the cell, ensuring a proper seal to prevent gas leakage. The active polyamide layer should face the high-pressure feed side.
-
-
System Evacuation:
-
Thoroughly evacuate the entire permeation system, including the feed and permeate sides, using a vacuum pump to remove any residual gases.
-
-
Gas Permeation Measurement:
-
Introduce the first test gas (e.g., N₂) to the feed side of the membrane at a constant pressure (e.g., 2-5 bar).
-
Monitor the pressure increase on the permeate side over time using a pressure transducer. The permeate volume should be known.
-
Record the steady-state rate of pressure increase (dP/dt).
-
Repeat the measurement for other gases (e.g., CO₂, CH₄) after evacuating the system between each gas.
-
-
Data Analysis:
-
Calculate the gas permeance (P/l) in Gas Permeation Units (GPU; 1 GPU = 1 x 10⁻⁶ cm³(STP)/(cm²·s·cmHg)) using the following equation:
-
(P/l) = (V * 273.15 * 10⁶) / (A * T * p_feed * 76) * (dP/dt)
-
Where:
-
V is the permeate volume (cm³)
-
A is the effective membrane area (cm²)
-
T is the operating temperature (K)
-
p_feed is the feed pressure (cmHg)
-
dP/dt is the steady-state rate of pressure increase on the permeate side (cmHg/s)
-
-
-
Calculate the ideal selectivity (α) for a gas pair (A/B) as the ratio of their permeances:
-
α_(A/B) = (P/l)_A / (P/l)_B
-
-
Data Presentation
The following table summarizes the gas separation performance of a polyamide TFC membrane fabricated using an aromatic diamine (m-phenylenediamine, MPD) and isophthaloyl chloride (IPC), which serves as a reference for what might be expected from a similar m-XDA based membrane.[1]
| Gas Pair | Permeance (GPU) | Ideal Selectivity |
| CO₂ | 15.2 | - |
| N₂ | 0.95 | - |
| CH₄ | 1.05 | - |
| CO₂/N₂ | - | 16.0 |
| CO₂/CH₄ | - | 14.5 |
Note: The data presented is for a membrane fabricated with m-phenylenediamine and isophthaloyl chloride. Performance of an this compound based membrane is expected to vary based on the specific fabrication parameters.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Interfacial polymerization of m-XDA and TMC.
References
Application Notes and Protocols for the Synthesis of MX-Nylon (Poly(m-xylylene adipamide))
For Researchers, Scientists, and Drug Development Professionals
Introduction
MX-Nylon, chemically known as poly(m-xylylene adipamide) or PA-MXD6, is a semi-aromatic polyamide synthesized through the polycondensation of m-xylylenediamine (MXDA) and adipic acid.[1][2] This high-performance polymer exhibits a unique combination of properties, including excellent gas barrier characteristics (especially against oxygen and carbon dioxide), high mechanical strength and modulus, a high glass transition temperature, and low water absorption compared to other aliphatic polyamides like Nylon 6 and Nylon 66.[2][3] These attributes make MX-Nylon a material of significant interest in various applications, including advanced packaging materials, engineering plastics, and potentially in specialized applications within the drug development sector where barrier properties and mechanical integrity are critical.
These application notes provide detailed protocols for the laboratory-scale synthesis of MX-Nylon via a two-stage melt polycondensation method, along with procedures for its purification and characterization.
Data Presentation
The following tables summarize the key physical and chemical properties of MX-Nylon for easy reference and comparison.
Table 1: Physical and Mechanical Properties of MX-Nylon
| Property | Test Method | Unit | Value |
| Density | ISO 1183 | g/cm³ | 1.21[1] |
| Water Absorption (23°C, 24h) | ISO 62 | % | 0.8 |
| Tensile Strength | ISO 527 | MPa | 85 |
| Tensile Modulus | ISO 527 | GPa | 3.2 |
| Flexural Strength | ISO 178 | MPa | 120 |
| Flexural Modulus | ISO 178 | GPa | 3.0 |
| Notched Izod Impact Strength | ISO 180 | kJ/m² | 5 |
| Melting Temperature (Tm) | DSC | °C | 237[1] |
| Glass Transition Temperature (Tg) | DSC | °C | 85[2] |
Table 2: Gas Barrier Properties of MX-Nylon Film (30µm, 23°C, 65% RH)
| Gas | Permeability Rate | Unit |
| Oxygen (O₂) | < 2 | cm³/(m²·24h·atm) |
| Carbon Dioxide (CO₂) | < 10 | cm³/(m²·24h·atm) |
Experimental Protocols
Synthesis of MX-Nylon via Melt Polycondensation
This protocol outlines a two-stage process for the synthesis of MX-Nylon. The first stage involves the formation of a nylon salt from this compound and adipic acid, which helps to ensure a 1:1 stoichiometric ratio of the monomers. The second stage is the melt polycondensation of the salt to form the high molecular weight polymer.
Materials:
-
This compound (MXDA), ≥99%
-
Adipic acid, ≥99%
-
Ethanol, 95%
-
Nitrogen gas (high purity)
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Nitrogen inlet and outlet
-
Vacuum pump
-
Collection flask for distillate
-
Beakers and other standard laboratory glassware
Procedure:
Stage 1: Nylon Salt Formation
-
In a beaker, dissolve adipic acid in an equal weight of hot deionized water with stirring.
-
In a separate beaker, prepare a 70-80% aqueous solution of this compound.
-
Slowly add the this compound solution to the adipic acid solution with constant stirring. A white precipitate of the MXD6 salt will form.
-
Continue stirring for 30 minutes to ensure complete salt formation.
-
Filter the precipitated salt and wash it with ethanol to remove excess water and unreacted monomers.
-
Dry the salt in a vacuum oven at 80-90°C until a constant weight is achieved.
Stage 2: Melt Polycondensation
-
Place the dried MXD6 salt into a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser connected to a collection flask.
-
Flush the system with nitrogen gas for at least 30 minutes to remove any residual oxygen. Maintain a slow, continuous flow of nitrogen throughout the initial heating phase.
-
Begin heating the flask using a heating mantle. The salt will start to melt and form a prepolymer.
-
Gradually increase the temperature to 220-240°C. Water will be generated as a byproduct of the condensation reaction and will be collected in the distillation flask.
-
Once the majority of the water has been removed (as observed by the rate of distillation), apply a vacuum to the system to facilitate the removal of the remaining water and drive the polymerization reaction to completion.
-
Continue the reaction under vacuum at a temperature of 250-270°C for 2-4 hours. The viscosity of the molten polymer will increase significantly during this stage.
-
After the desired reaction time, release the vacuum with nitrogen gas and cool the reactor to room temperature.
-
The resulting solid MX-Nylon can be removed from the flask. Depending on the flask's geometry, this may require carefully breaking the flask. For easier removal, the molten polymer can be extruded from the bottom of the reactor if appropriately equipped.
Purification of MX-Nylon
The synthesized polymer can be purified by precipitation to remove any unreacted monomers or low molecular weight oligomers.
Materials:
-
Synthesized MX-Nylon
-
m-Cresol or formic acid
-
Methanol
Procedure:
-
Dissolve the synthesized MX-Nylon in a suitable solvent such as m-cresol or formic acid at an elevated temperature with stirring.
-
Once completely dissolved, slowly pour the polymer solution into a large excess of a non-solvent like methanol with vigorous stirring.
-
The purified polymer will precipitate as a white solid.
-
Filter the precipitated polymer and wash it thoroughly with methanol.
-
Dry the purified MX-Nylon in a vacuum oven at 80-90°C until a constant weight is achieved.
Characterization of MX-Nylon
The following are standard techniques for characterizing the synthesized polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the polyamide structure. Look for characteristic peaks: N-H stretching (~3300 cm⁻¹), C=O stretching (amide I, ~1640 cm⁻¹), and N-H bending (amide II, ~1540 cm⁻¹).[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to further confirm the chemical structure of the polymer. A suitable solvent for NMR analysis is a mixture of deuterated trifluoroacetic acid and deuterated chloroform.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.[5]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the molecular weight and molecular weight distribution of the synthesized polymer. A suitable eluent, such as hexafluoroisopropanol (HFIP) with a small amount of salt (e.g., potassium trifluoroacetate), should be used.
Visualizations
Reaction Pathway
Caption: Polycondensation reaction of this compound and adipic acid to form MX-Nylon.
Experimental Workflow
Caption: Overall workflow for the synthesis and characterization of MX-Nylon.
References
Application Notes and Protocols: m-Xylylenediamine in Polyurethane Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-Xylylenediamine (MXDA) is a versatile diamine chain extender used in the synthesis of polyurethanes (PUs) and poly(hydroxyurethane)s (PHUs). Its unique cycloaliphatic structure imparts a balance of rigidity and flexibility to the polymer backbone, leading to desirable mechanical properties. These application notes provide an overview of the use of MXDA in polyurethane synthesis, including detailed experimental protocols and a summary of its effects on polymer properties.
This compound is utilized as a raw material for polyurethane resins and as a curing agent for epoxy resins.[1][2] When employed as a chain extender in isocyanate-terminated prepolymers, MXDA introduces urea linkages into the main polymer chain, which can significantly influence the final physical properties of the material.[3] Due to its high reactivity with isocyanates, MXDA is particularly recommended for solvent-based polyurethane applications such as ink binders, synthetic leather, adhesives, and paints.[3]
Key Applications and Advantages
The incorporation of this compound as a chain extender in polyurethane synthesis offers several advantages:
-
Enhanced Mechanical Properties: The introduction of the xylylene group into the polymer backbone can lead to an increase in tensile strength and elongation, contributing to the overall toughness of the polyurethane material.[3]
-
Improved Thermal Stability: The aromatic ring of MXDA contributes to a higher thermal decomposition temperature in the resulting polyurethane compared to those made with purely aliphatic diamines.
-
High Reactivity: MXDA's amine groups react readily with isocyanate groups, allowing for rapid curing and polymer chain extension.[3] This can be advantageous in processes where fast curing times are desired.
-
Versatility in Isocyanate-Free Synthesis: MXDA is also a key component in the synthesis of non-isocyanate polyurethanes (NIPUs), specifically poly(hydroxyurethane)s. This route offers a more environmentally friendly alternative to traditional polyurethane synthesis by avoiding the use of toxic isocyanates.[4][5]
Data Summary: Impact of Diamine Chain Extenders on Polyurethane Properties
The choice of diamine chain extender significantly influences the mechanical and thermal properties of the resulting polyurethane. While direct comparative data for MXDA against a wide range of other diamines under identical conditions is limited in publicly available literature, the following tables provide a general comparison of how different types of diamine chain extenders affect key polyurethane properties.
Table 1: General Comparison of Aliphatic Diamine Chain Extenders on Polyurethane Mechanical Properties
| Diamine Chain Extender | Chemical Structure | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) |
| Ethylenediamine (EDA) | H₂N-(CH₂)₂-NH₂ | High | Low | High |
| Butanediamine (BDA) | H₂N-(CH₂)₄-NH₂ | Medium | Medium | Medium |
| Hexamethylenediamine (HMDA) | H₂N-(CH₂)₆-NH₂ | Low | High | Low |
Note: This table presents a qualitative comparison based on general trends observed in polyurethane synthesis. Actual values will vary depending on the specific polyol, isocyanate, and synthesis conditions used.[3][6] Shorter aliphatic diamine chains generally lead to harder and stronger polyurethanes with lower elongation, while longer chains can enhance flexibility.[3][6]
Table 2: Influence of Aromatic vs. Aliphatic Diamine Chain Extenders on Polyurethane Properties
| Property | Aromatic Diamine Chain Extenders | Aliphatic Diamine Chain Extenders |
| Reactivity | Lower (electron delocalization) | Higher |
| Hard Segment Glass Transition (Tg) | Higher | Lower |
| Thermal Stability | Higher | Lower |
| Material Hardness | Generally produce harder materials | Generally produce softer materials |
Note: This table provides a general overview of the expected effects. This compound, containing both aromatic and aliphatic moieties, offers a unique balance of these properties.[7]
Experimental Protocols
Protocol 1: Synthesis of Polyurethane via Prepolymer Method using this compound as a Chain Extender
This protocol describes a two-step process for synthesizing a polyurethane elastomer. The first step involves the formation of an isocyanate-terminated prepolymer, which is then chain-extended with this compound.
Materials:
-
Polyol (e.g., Polytetramethylene ether glycol - PTMEG, Polypropylene glycol - PPG)
-
Diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI, Toluene diisocyanate - TDI)
-
This compound (MXDA)
-
Solvent (e.g., N,N-Dimethylformamide - DMF, anhydrous)
-
Nitrogen gas supply
-
Reaction kettle with mechanical stirrer, thermometer, and condenser
Procedure:
Step 1: Preparation of the Isocyanate-Terminated Prepolymer [3][8]
-
In a clean and dry reaction kettle, add the calculated amount of polyol.
-
Heat the polyol to a specified temperature (e.g., 120°C) under vacuum for a set time (e.g., 2 hours) to remove any residual water.[8]
-
Cool the polyol to a lower temperature (e.g., 50°C) under a nitrogen atmosphere.[8]
-
Slowly add the diisocyanate to the polyol with constant stirring. The NCO/OH molar ratio should be greater than 1 (typically around 2.0) to ensure isocyanate termination.[3]
-
Increase the reaction temperature to a specific point (e.g., 80°C) and maintain for a defined period (e.g., 2 hours) to allow for the prepolymer formation.[8]
-
Monitor the reaction progress by measuring the NCO content using a standard titration method (e.g., ASTM D2572). The reaction is complete when the theoretical NCO content is reached.
Step 2: Chain Extension with this compound
-
Cool the prepolymer solution to a suitable temperature (e.g., 60-70°C).[8]
-
Prepare a solution of this compound in an anhydrous solvent (e.g., DMF).
-
Slowly add the MXDA solution to the stirred prepolymer. The amount of MXDA should be calculated to react with a specific percentage of the remaining NCO groups, depending on the desired final polymer properties.
-
Continue stirring for a specified time (e.g., 1-2 hours) to complete the chain extension reaction.
-
Cast the resulting polyurethane solution onto a suitable substrate and cure at an elevated temperature (e.g., 120°C for 24 hours) to form the final elastomer film.[8]
Protocol 2: Synthesis of Non-Isocyanate Polyurethane (Polyhydroxyurethane) using this compound
This protocol outlines the synthesis of a poly(hydroxyurethane) through the polyaddition of a difunctional cyclic carbonate and this compound.[4][5]
Materials:
-
Difunctional cyclic carbonate (e.g., derived from a diepoxide)
-
This compound (MXDA)
-
Solvent (e.g., N,N-Dimethylacetamide - DMAc)
-
Nitrogen gas supply
-
Reaction flask with magnetic stirrer, thermometer, and condenser
Procedure:
-
In a reaction flask, dissolve the difunctional cyclic carbonate and this compound in DMAc under a nitrogen atmosphere.
-
Heat the reaction mixture to a specified temperature (e.g., 100°C) with constant stirring.[5]
-
Maintain the reaction at this temperature for a set period (e.g., 24 hours).[9]
-
Monitor the progress of the polymerization by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, observing the disappearance of the cyclic carbonate peak.
-
Once the reaction is complete, the resulting poly(hydroxyurethane) solution can be precipitated in a non-solvent (e.g., methanol), filtered, and dried under vacuum.
Visualizations
Caption: Workflow for the two-step synthesis of polyurethane using MXDA.
Caption: Workflow for the synthesis of non-isocyanate polyurethane (NIPU).
References
- 1. specialchem.com [specialchem.com]
- 2. Meta-xylenediamine - Advance Chemicals - ADDTEK - Chemistry Creates Value [add-tek.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. idosi.org [idosi.org]
- 7. d-nb.info [d-nb.info]
- 8. zhishangchemical.com [zhishangchemical.com]
- 9. scribd.com [scribd.com]
Revolutionizing Bonding Strength: Formulating Adhesives with m-Xylylenediamine
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the ever-evolving landscape of material science and adhesive technology, the pursuit of enhanced bonding strength, durability, and chemical resistance remains a paramount objective. This document provides a comprehensive guide to the formulation of high-performance epoxy adhesives utilizing m-Xylylenediamine (MXDA) as a curing agent. MXDA, an aromatic amine, has demonstrated significant potential in improving the mechanical and thermal properties of epoxy resins, making it a compelling candidate for demanding applications across various industries, including aerospace, automotive, and medical devices.
This application note details the advantages of incorporating MXDA into adhesive formulations, presents quantitative data on the resulting improvements in bonding strength, and provides detailed experimental protocols for formulation, curing, and testing. Furthermore, visual representations of the chemical mechanisms and experimental workflows are provided to facilitate a deeper understanding of the principles and procedures involved.
Advantages of this compound in Adhesive Formulations
This compound stands out as a curing agent for epoxy resins due to a unique combination of properties that translate to superior adhesive performance:
-
Enhanced Mechanical Strength: The rigid aromatic structure of MXDA contributes to a highly cross-linked polymer network, resulting in exceptional tensile and lap shear strength.[1]
-
Excellent Chemical Resistance: The stable aromatic rings within the cured epoxy matrix impart a high degree of resistance to a wide range of chemicals, including solvents, acids, and bases.
-
Rapid Curing at Ambient and Low Temperatures: Unlike many other amine curing agents, MXDA facilitates a fast cure rate even at room temperature, which can significantly improve manufacturing efficiency.[2]
-
Improved Thermal Stability: The presence of the benzene ring in its structure enhances the thermal resistance of the cured adhesive, allowing it to maintain its integrity at elevated temperatures.
-
Good Adhesion to Various Substrates: Adhesives formulated with MXDA exhibit strong adhesion to a variety of materials, including metals, composites, and plastics.
Quantitative Data on Bonding Strength
The inclusion of this compound as a curing agent in epoxy adhesive formulations leads to a demonstrable improvement in bonding strength compared to other commonly used amine curing agents. The following tables summarize the comparative performance data.
Table 1: Tensile Shear Strength of Steel-to-Steel Adhesive Joints
| Curing Agent | Tensile Shear Strength (MPa) |
| Modified MXDA (Gaskamine 240) | 7.9 |
| IPDA Adduct | 4.7 |
| Jeffamine D-230 | 6.5 |
Data sourced from a technical report on a modified MXDA-based curing agent. The formulation included a bisphenol-A epoxy resin (DGEBA, EEW=186) and 1,6-hexanediol diglycidyl ether.[1]
Table 2: Bond Strength of Mortar-to-Mortar Adhesive Joints
| Curing Agent | Bond Strength in Standard Condition (MPa) | Bond Strength in Wet Condition (MPa) |
| Modified MXDA (Gaskamine 240) | Adherend Failure ( >11.5) | 10.1 |
| IPDA Adduct | Adherend Failure ( >9.3) | 9.2 |
| Jeffamine D-230 | Adherend Failure ( >9.6) | 3.1 |
Data sourced from a technical report on a modified MXDA-based curing agent. The formulation included a bisphenol-A epoxy resin (DGEBA, EEW=186) and 1,6-hexanediol diglycidyl ether. Curing was performed for 7 days at 23°C.[1]
Experimental Protocols
This section provides detailed methodologies for the formulation of an MXDA-cured epoxy adhesive and the subsequent testing of its bonding strength.
Protocol 1: Formulation and Curing of MXDA-Epoxy Adhesive
1. Materials and Equipment:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (Epoxide Equivalent Weight ~188 g/eq)
-
This compound (MXDA) (Amine Hydrogen Equivalent Weight ~34 g/eq)
-
Disposable mixing cups and stirring rods
-
Vacuum desiccator
-
Programmable oven
-
Substrates for bonding (e.g., steel coupons, aluminum plates)
-
Abrasive paper (e.g., 240 grit)
-
Acetone or other suitable solvent for cleaning
2. Stoichiometric Calculation:
To achieve optimal properties, a stoichiometric ratio of epoxy groups to amine hydrogen atoms is crucial. The parts by weight of MXDA per 100 parts of epoxy resin (phr) can be calculated using the following formula:
phr = (Amine Hydrogen Equivalent Weight of MXDA / Epoxide Equivalent Weight of Epoxy Resin) * 100
For this protocol: phr = (34 / 188) * 100 ≈ 18.1 phr
3. Formulation Procedure:
-
Accurately weigh 100 parts of the DGEBA epoxy resin into a clean, dry mixing cup.
-
Accurately weigh 18.1 parts of MXDA into a separate container.
-
Slowly add the MXDA to the epoxy resin while stirring continuously with a clean stirring rod.
-
Mix thoroughly for 3-5 minutes, ensuring a homogeneous mixture. Scrape the sides and bottom of the mixing cup to ensure all components are well incorporated.
-
Place the mixture in a vacuum desiccator for 10-15 minutes to remove any entrapped air bubbles.
4. Substrate Preparation:
-
Abrade the surfaces of the substrates to be bonded using 240-grit abrasive paper to increase surface roughness and remove any oxide layers.
-
Degrease the abraded surfaces by wiping them with a clean cloth soaked in acetone.
-
Allow the solvent to evaporate completely before applying the adhesive.
5. Application and Curing:
-
Apply a thin, uniform layer of the mixed adhesive to one of the prepared substrate surfaces.
-
Join the two substrates together, applying gentle pressure to ensure good contact and to squeeze out any excess adhesive.
-
Secure the bonded assembly with clamps to maintain alignment and pressure during curing.
-
Cure the assembly in a programmable oven according to the desired curing schedule. A typical curing schedule is 24 hours at room temperature followed by a post-cure at 80°C for 2 hours.
Protocol 2: Lap Shear Strength Testing (ASTM D1002)
1. Specimen Preparation:
-
Prepare single-lap shear specimens as described in Protocol 1, using standardized metal coupons (e.g., 101.6 mm x 25.4 mm x 1.6 mm) with a defined overlap area (e.g., 12.7 mm).
2. Testing Procedure:
-
Condition the cured specimens at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant rate of crosshead movement (e.g., 1.3 mm/min) until failure occurs.
-
Record the maximum load sustained by the specimen.
3. Calculation:
Calculate the lap shear strength (in Megapascals, MPa) using the following formula:
Shear Strength (MPa) = Maximum Load (N) / Bonded Area (mm²)
Protocol 3: T-Peel Strength Testing (ASTM D1876)
1. Specimen Preparation:
-
Prepare T-peel test specimens by bonding two flexible adherends (e.g., thin aluminum sheets) as described in Protocol 1. The unbonded ends of the specimen should be long enough to be clamped in the grips of the testing machine.
2. Testing Procedure:
-
Condition the cured specimens at standard laboratory conditions.
-
Clamp the unbonded ends of the specimen in the grips of a universal testing machine, forming a "T" shape.
-
Apply a tensile load at a constant rate of grip separation (e.g., 254 mm/min) to peel the two adherends apart.
-
Record the peeling load over a specified length of the bond line.
3. Calculation:
Calculate the average peel strength (in Newtons per millimeter, N/mm) by dividing the average peeling load by the width of the bond line.
Visualizing the Process and Mechanism
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for formulating and testing MXDA-cured adhesives.
Caption: Simplified reaction mechanism of epoxy curing with a primary amine.
Conclusion
The use of this compound as a curing agent in epoxy adhesive formulations offers a reliable pathway to achieving superior bonding strength, chemical resistance, and thermal stability. The quantitative data presented herein demonstrates the tangible benefits of incorporating MXDA over other conventional amine hardeners. By following the detailed experimental protocols, researchers and scientists can effectively formulate and evaluate high-performance adhesives tailored to their specific application needs. The provided diagrams offer a clear visual guide to both the practical workflow and the underlying chemical principles, empowering users to innovate and optimize their adhesive solutions.
References
Troubleshooting & Optimization
Technical Support Center: m-Xylylenediamine Safe Handling and Storage
This guide provides comprehensive safety protocols, troubleshooting advice, and frequently asked questions for the safe handling and storage of m-Xylylenediamine in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.
Summary of Physical and Chemical Properties
| Property | Value |
| Appearance | Colorless to light yellow liquid[1][2][3][4] |
| Odor | Slight ammoniacal, amine-like[1][2][4] |
| Melting Point | 14 °C (58 °F)[2][3][4][5] |
| Boiling Point | 247 °C (477 °F)[2][3][4][5] |
| Flash Point | 112 - 134 °C (233.6 - 273.2 °F)[1][6] |
| Vapor Pressure | 0.03 mmHg at 25 °C (77 °F)[2][3][4][5] |
| Density | 1.032 g/cm³ at 20 °C[4][5][6] |
| Solubility in Water | Miscible[3][4][5] |
| Solidification Point | 14°C[7] |
Experimental Protocols
Standard Handling Protocol
-
Engineering Controls : Always handle this compound in a well-ventilated area.[8][9] Use of a chemical fume hood is required.[1] Ensure that an eyewash station and safety shower are readily accessible.[1][8]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical safety goggles or a face shield.[1][9]
-
Hand Protection : Wear appropriate chemical-resistant gloves.
-
Body Protection : Wear a lab coat or other protective clothing to prevent skin contact.[1][8]
-
Respiratory Protection : If ventilation is inadequate or if there is a risk of inhalation, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors.[1][9]
-
-
Handling Procedures :
Storage Protocol
-
Storage Conditions :
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep containers tightly closed to prevent moisture absorption and contamination.[1][6]
-
Store away from incompatible materials such as acids, acid anhydrides, acid chlorides, and chloroformates.[1][10]
-
For long-term storage, it is recommended to store this compound in a solidified state at a temperature between -20°C and 13°C (1°C below its solidification point).[7]
-
-
Container Requirements :
-
Use original, tightly sealed containers.
-
Store in a designated corrosives area.[1]
-
Troubleshooting and FAQs
Q1: I've noticed the this compound has turned a yellow color. Is it still usable?
A1: A slight yellow color is common and does not necessarily indicate a loss of purity. However, a significant change in color could be a sign of degradation or contamination. It is recommended to verify the purity of the material using appropriate analytical techniques before proceeding with your experiment.
Q2: What should I do in case of a small spill of this compound?
A2: For a small spill, take the following steps:
-
Evacuate personnel from the immediate area and ensure adequate ventilation.[8]
-
Eliminate all ignition sources.[8]
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert absorbent material such as sand, dry lime, or soda ash.[8][10]
-
Collect the absorbed material into a suitable, closed container for disposal.[8][10]
-
Clean the spill area thoroughly with soap and water.[8]
-
Dispose of the waste as hazardous material in accordance with local, state, and federal regulations.[8]
Q3: What are the first aid measures in case of exposure?
A3:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1][6]
-
Skin Contact : Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[6][8][10] Seek immediate medical attention.[8][10]
-
Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
-
Ingestion : Do NOT induce vomiting.[1][10] If the person is conscious, rinse their mouth with water.[10] Seek immediate medical attention.[1][6][10]
Q4: Can I store this compound in a standard laboratory refrigerator?
A4: Yes, a standard laboratory refrigerator is suitable for storing this compound as it helps to keep it cool. However, ensure the container is tightly sealed to prevent the absorption of moisture and contamination. For long-term storage, maintaining a temperature between -20°C and 13°C is recommended to keep it in a solidified state, which can help preserve its quality.[7]
Q5: What are the primary hazards associated with this compound?
A5: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1][6] It is also harmful if swallowed or inhaled and can cause an allergic skin reaction.[1][6] It is toxic to aquatic life with long-lasting effects.
Safe Handling and Storage Workflow
Caption: Logical workflow for the safe handling and storage of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. M-XYLENE-⍺,⍺'-DIAMINE | Occupational Safety and Health Administration [osha.gov]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - m-Xylene-alpha,alpha'-diamine [cdc.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. 1,3-Benzenedimethanamine | C8H12N2 | CID 15133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cpachem.com [cpachem.com]
- 7. US7588721B2 - Method for storing xylylenediamine - Google Patents [patents.google.com]
- 8. nj.gov [nj.gov]
- 9. Respiratory protection equipments C8H12N2 (this compound), CAS number 1477-55-0 [en.gazfinder.com]
- 10. echemi.com [echemi.com]
Technical Support Center: Troubleshooting Incomplete Polymerization with m-Xylylenediamine (MXDA)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing incomplete polymerization with m-Xylylenediamine (MXDA) as a curing agent for epoxy resins.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of incomplete polymerization when using this compound?
A1: Incomplete polymerization of epoxy resins with MXDA is often traced back to several key factors. The most prevalent issues include incorrect stoichiometric ratios of epoxy resin to the amine hardener, inadequate mixing of the components, improper curing temperature and time, and contamination with moisture. Each of these factors can disrupt the chemical cross-linking reaction, resulting in a product that may be soft, tacky, or liquid.[1][2][3][4]
Q2: My epoxy resin mixture is still tacky and soft after the recommended curing time. What went wrong?
A2: A tacky or soft cure is a primary indicator of incomplete polymerization. The likely culprits are an off-ratio mix of resin and hardener, low curing temperatures, or high humidity.[3] An excess of either the epoxy resin or the MXDA hardener will result in unreacted components, leading to a weaker, softer final product.[5][6] Low temperatures can significantly slow down the curing reaction, preventing the formation of a fully cross-linked network within the specified time.[7][8] High humidity can introduce moisture that reacts with the amine hardener, leading to surface blushing and incomplete curing.[7][9][10]
Q3: How does humidity affect the curing process with this compound?
A3: Humidity can significantly impede the curing process. Amine curing agents like MXDA are hygroscopic and can absorb moisture from the atmosphere.[9] This moisture can react with the amine groups, leading to the formation of carbamates and a phenomenon known as "amine blush," which presents as a greasy or waxy film on the surface.[9][11][12] This side reaction consumes the amine hardener, making it unavailable for curing the epoxy resin and resulting in incomplete polymerization.[9] It is recommended to maintain a relative humidity below 60% during curing.[7][10]
Q4: Can I deviate from the recommended mixing ratio?
A4: It is strongly advised to adhere as closely as possible to the stoichiometric mixing ratio. Deviating from the recommended ratio will result in an imbalance of reactive epoxy and amine hydrogen groups, leading to a suboptimal polymer network with decreased mechanical strength, chemical resistance, and thermal properties.[1][5][6][13] While some systems can tolerate minor deviations of up to 10%, significant off-ratio mixing will likely result in a failed cure.[14]
Troubleshooting Guides
Issue 1: Tacky or Soft Cured Epoxy
Symptoms:
-
The surface of the epoxy is sticky or tacky to the touch after the recommended cure time.
-
The epoxy is soft and can be easily indented.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for tacky or soft cured epoxy.
Issue 2: Cloudy or Milky Appearance (Amine Blush)
Symptoms:
-
A waxy, oily, or milky film on the surface of the cured epoxy.
-
Cloudy or hazy appearance, especially in clear formulations.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for amine blush in epoxy.
Quantitative Data
Table 1: Stoichiometric Calculation Parameters
| Parameter | Symbol | Description | Calculation Formula |
| Epoxy Equivalent Weight | EEW | The weight of resin in grams that contains one equivalent of epoxy groups. | Provided by the resin manufacturer or determined by titration (ASTM D1652).[15][16] |
| Amine Hydrogen Equivalent Weight | AHEW | The molecular weight of the amine divided by the number of active amine hydrogens. | AHEW = (Molecular Weight of Amine) / (Number of Active Hydrogens) |
| Parts by Weight of Amine per 100 Parts of Resin | PHR | The amount of amine hardener required for 100 parts by weight of epoxy resin. | PHR = (AHEW / EEW) * 100 |
This compound (MXDA) Properties:
-
Molecular Weight: 136.2 g/mol [17]
-
Number of Active Hydrogens: 4
-
Calculated AHEW: 136.2 / 4 = 34.05 g/eq[18]
Table 2: Recommended Curing Schedules for a Typical Bisphenol A based Epoxy Resin (EEW ~185-192 g/eq) with MXDA
| Curing Temperature (°C) | Curing Time | Expected Outcome |
| 25 (Room Temperature) | 7 days | Full cure, may be slower in colder conditions. |
| 60 | 2 hours | Accelerated cure, good for achieving properties faster. |
| 80 | 1 hour | Rapid cure, often used for high-performance applications. |
| 100 | 30 minutes | Very rapid cure, care must be taken to avoid thermal stress. |
Note: These are general guidelines. Always refer to the manufacturer's datasheet for your specific epoxy resin and MXDA hardener.
Experimental Protocols
Protocol 1: Determination of Epoxy Equivalent Weight (EEW) by Titration (Based on ASTM D1652)
Objective: To determine the EEW of an epoxy resin.
Materials:
-
Epoxy resin sample
-
Tetrabutylammonium iodide solution in chloroform
-
Perchloric acid (0.1 N in glacial acetic acid)
-
Crystal violet indicator
-
Glacial acetic acid
-
Chloroform
-
Analytical balance
-
Burette
-
Erlenmeyer flask
Procedure:
-
Accurately weigh approximately 0.2 g of the epoxy resin into an Erlenmeyer flask.
-
Add 10 mL of chloroform to dissolve the resin.
-
Add 10 mL of the tetrabutylammonium iodide solution.
-
Add 3-4 drops of crystal violet indicator. The solution should turn violet.
-
Titrate with 0.1 N perchloric acid until the color changes from violet to a blue-green endpoint.
-
Record the volume of titrant used.
-
Perform a blank titration without the epoxy resin.
Calculation: EEW (g/eq) = (Weight of sample in g * 1000) / [(V - B) * N * 1] Where:
-
V = Volume of perchloric acid for the sample (mL)
-
B = Volume of perchloric acid for the blank (mL)
-
N = Normality of the perchloric acid
Protocol 2: Assessment of Degree of Cure by Differential Scanning Calorimetry (DSC)
Objective: To determine the extent of the curing reaction.
Materials:
-
Uncured epoxy/MXDA mixture
-
Partially cured epoxy/MXDA sample
-
DSC instrument
-
Aluminum DSC pans
Procedure:
-
For the uncured sample:
-
Accurately weigh 5-10 mg of the freshly mixed, uncured epoxy/MXDA mixture into an aluminum DSC pan and seal it.
-
Place the pan in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) from room temperature to a temperature above the completion of the curing exotherm (e.g., 250 °C).
-
Integrate the area of the exothermic peak to determine the total heat of reaction (ΔH_total).[19][20]
-
-
For the partially cured sample:
Calculation: Degree of Cure (%) = [ (ΔH_total - ΔH_residual) / ΔH_total ] * 100
Signaling Pathways and Logical Relationships
Chemical Reaction Pathway of Epoxy-Amine Curing
Caption: Simplified reaction pathway of epoxy resin and an amine curing agent.
References
- 1. kta.com [kta.com]
- 2. concretecoatingsealers.com.au [concretecoatingsealers.com.au]
- 3. epoxyclasses.com [epoxyclasses.com]
- 4. xtremepolishingsystems.com [xtremepolishingsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. astrochemical.com [astrochemical.com]
- 8. The Waiting Game: Why Your Epoxy Isn't Curing and How to Fix It - INCURE INC. [incurelab.com]
- 9. kta.com [kta.com]
- 10. youtube.com [youtube.com]
- 11. pcimag.com [pcimag.com]
- 12. vichem.vn [vichem.vn]
- 13. youtube.com [youtube.com]
- 14. epoxy mix ratio | Boat Design Net [boatdesign.net]
- 15. Epoxy value - Wikipedia [en.wikipedia.org]
- 16. metrohm.com [metrohm.com]
- 17. This compound - Wikipedia [en.wikipedia.org]
- 18. Meta-xylenediamine - Advance Chemicals - ADDTEK - Chemistry Creates Value [add-tek.com]
- 19. thermalsupport.com [thermalsupport.com]
- 20. researchgate.net [researchgate.net]
- 21. shimadzu.com [shimadzu.com]
- 22. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Preventing yellowing of m-Xylylenediamine upon air exposure
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the yellowing of m-Xylylenediamine (MXDA) upon air exposure.
Troubleshooting Guide
Issue: this compound (MXDA) has turned yellow.
This guide provides a step-by-step approach to troubleshoot and mitigate the yellowing of MXDA in your experiments.
Figure 1: Troubleshooting workflow for addressing yellowing of this compound.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound (MXDA) turn yellow?
A1: The yellowing of this compound upon air exposure is primarily due to oxidation. Aromatic amines, including MXDA, are susceptible to reacting with atmospheric oxygen. This oxidation process can be accelerated by factors such as exposure to light (especially UV), elevated temperatures, and the presence of metallic impurities. The reaction leads to the formation of colored degradation products, which impart a yellow to brownish hue to the otherwise colorless liquid.
Q2: What is the chemical mechanism behind the yellowing of MXDA?
A2: The yellowing of MXDA is a complex process involving the oxidation of the amine groups. While the exact, detailed mechanism is multifaceted, it is generally understood to proceed through a free-radical chain reaction. The process is initiated by the abstraction of a hydrogen atom from the amine group, forming an amino radical. This radical can then react with oxygen to form peroxy radicals, which can further react to produce highly colored conjugated molecules, such as imines and nitro compounds, as well as carbonyl-containing species. These newly formed molecules, known as chromophores, absorb light in the blue region of the visible spectrum, causing the liquid to appear yellow.
Figure 2: Proposed mechanism for the oxidative yellowing of this compound and the role of antioxidants.
Q3: How can I prevent my MXDA from turning yellow?
A3: To prevent the yellowing of MXDA, you should minimize its exposure to air, light, and heat. Here are some best practices:
-
Inert Atmosphere: Store and handle MXDA under an inert atmosphere, such as nitrogen or argon. This displaces the oxygen and significantly slows down the oxidation process.
-
Proper Storage: Keep MXDA in a cool, dark place. Use amber glass bottles to protect it from light.
-
Use of Antioxidants: For applications where some air exposure is unavoidable, consider adding a small amount of an antioxidant to the MXDA. Common choices include hindered phenolic antioxidants like Butylated Hydroxytoluene (BHT) or Hindered Amine Light Stabilizers (HALS).
Q4: What type of antioxidants are effective for stabilizing MXDA, and at what concentration?
A4: The choice of antioxidant depends on the specific application and processing conditions.
-
Phenolic Antioxidants (e.g., BHT): These are effective radical scavengers that can interrupt the oxidation chain reaction. They are typically used at concentrations ranging from 100 to 1000 ppm.
-
Hindered Amine Light Stabilizers (HALS): While primarily known for protecting against UV degradation, HALS are also effective thermal antioxidants. They work by a regenerative mechanism, allowing them to terminate multiple radical reactions. Recommended concentrations are generally in the range of 500 to 2000 ppm.
The optimal concentration should be determined experimentally for your specific conditions.
Q5: Can I still use MXDA that has turned slightly yellow?
A5: The suitability of slightly yellowed MXDA depends on the sensitivity of your application. The yellow color indicates the presence of oxidation byproducts. These impurities may affect the reactivity, final properties, and color of your end product. For high-purity applications, such as in pharmaceuticals or for optical-grade polymers, it is recommended to use fresh, colorless MXDA. For other applications, a slight yellowing may be acceptable, but it is advisable to perform a small-scale test to ensure it does not negatively impact your results.
Data Presentation
The following table presents representative data on the effectiveness of different antioxidants in preventing the yellowing of this compound during an accelerated aging test. The Yellowness Index (YI) is a measure of the degree of yellowness of a substance. A lower YI value indicates less yellowing and better stability.
Table 1: Representative Yellowness Index (YI) of this compound with Different Antioxidants after Accelerated Aging
| Antioxidant Type | Concentration (ppm) | Initial Yellowness Index (YI) | Yellowness Index (YI) after Accelerated Aging |
| None (Control) | 0 | 1.5 | 45.8 |
| Phenolic Antioxidant (BHT) | 500 | 1.6 | 15.2 |
| 1000 | 1.5 | 8.3 | |
| 2000 | 1.6 | 5.1 | |
| Hindered Amine Light Stabilizer (HALS) | 500 | 1.7 | 12.5 |
| 1000 | 1.5 | 6.8 | |
| 2000 | 1.6 | 4.2 |
Note: This is representative data to illustrate the potential effectiveness of antioxidants. Actual results may vary depending on the specific antioxidant used, the purity of the MXDA, and the experimental conditions.
Experimental Protocols
Protocol for Accelerated Aging and Color Measurement of this compound
This protocol describes a method for evaluating the color stability of this compound and the effectiveness of antioxidant additives under accelerated aging conditions.
1. Materials and Equipment:
-
This compound (MXDA), high purity
-
Antioxidants (e.g., BHT, a HALS compound)
-
Inert gas (Nitrogen or Argon)
-
Amber glass vials with PTFE-lined screw caps
-
Micropipettes
-
Analytical balance
-
Forced-air convection oven
-
Spectrophotometer or colorimeter capable of measuring in the visible spectrum
-
Quartz or glass cuvettes (1 cm path length)
2. Sample Preparation:
-
Work in a fume hood and, if possible, under an inert atmosphere (e.g., in a glove box or using a Schlenk line) to minimize initial oxidation.
-
Prepare stock solutions of the antioxidants in a suitable solvent that is compatible with MXDA and the intended application.
-
For each antioxidant and concentration to be tested, add the appropriate volume of the antioxidant stock solution to a pre-weighed amount of MXDA in an amber glass vial to achieve the desired final concentration (e.g., 500, 1000, 2000 ppm).
-
Prepare a control sample of MXDA with no added antioxidant.
-
Gently mix the samples until the antioxidant is fully dissolved.
-
Blanket the headspace of each vial with inert gas before tightly sealing the cap.
3. Initial Color Measurement (Time = 0):
-
Calibrate the spectrophotometer or colorimeter according to the manufacturer's instructions. Use deionized water or another appropriate colorless solvent as a reference.
-
For each sample, transfer an aliquot to a clean cuvette.
-
Measure the initial color of each sample. If using a spectrophotometer, this can be done by measuring the absorbance spectrum from 400 to 700 nm. The Yellowness Index (YI) can be calculated from the tristimulus values (X, Y, Z) according to ASTM E313. Many modern instruments can calculate the YI directly.
-
Record the initial YI for each sample.
4. Accelerated Aging:
-
Place the sealed vials in a forced-air convection oven pre-heated to a constant temperature (e.g., 60°C). The temperature should be chosen to accelerate degradation without causing rapid decomposition.
-
Age the samples for a predetermined period (e.g., 7, 14, and 28 days). It is recommended to have separate vials for each time point to avoid repeated heating and cooling of the same sample.
5. Color Measurement after Aging:
-
At each time point, remove the designated set of vials from the oven and allow them to cool to room temperature in the dark.
-
Once cooled, unseal the vials and measure the Yellowness Index of each sample as described in step 3.
-
Record the YI for each sample at each time point.
6. Data Analysis:
-
Compare the change in Yellowness Index (ΔYI = YIfinal - YIinitial) for the control sample and the samples containing antioxidants.
-
Plot the Yellowness Index as a function of aging time for each antioxidant and concentration to visualize the rate of discoloration.
-
The effectiveness of the antioxidants can be quantified by the degree to which they suppress the increase in the Yellowness Index compared to the control.
m-Xylylenediamine chemical incompatibilities and hazardous reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the chemical incompatibilities and hazardous reactions of m-Xylylenediamine (MXDA). This information is intended for researchers, scientists, and drug development professionals to ensure safe handling and experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical incompatibilities of this compound?
A1: this compound (MXDA) is incompatible with a range of substances that can lead to hazardous reactions. Key incompatibilities include strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[1] Contact with these chemicals should be strictly avoided to prevent potentially dangerous reactions.
Q2: What hazardous reactions can occur when MXDA is mixed with incompatible materials?
A2: Mixing MXDA with incompatible chemicals can result in several hazardous reactions. Exothermic reactions, which release a significant amount of heat, can occur with strong oxidizing agents, acids, and isocyanates.[2] Reactions with strong oxidizers may even lead to fire or explosions. Upon combustion, MXDA produces toxic fumes, including nitrogen oxides.
Q3: How should I properly store this compound to avoid hazardous reactions?
A3: To ensure safe storage, MXDA should be kept in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[2] It is crucial to store it in tightly sealed, corrosion-resistant containers.[2] Most importantly, it must be stored separately from incompatible materials such as acids, acid chlorides, and epoxides.[2]
Q4: What are the signs of a hazardous reaction or decomposition of MXDA?
A4: Signs of a hazardous reaction or decomposition include a noticeable increase in temperature (exothermic reaction), the evolution of gas or fumes, a change in color, or the presence of a strong odor. If any of these signs are observed, it is critical to follow emergency safety protocols, including evacuating the area and alerting safety personnel.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during experiments involving this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected temperature increase during reaction. | Inadvertent mixing with an incompatible substance, such as an acidic reagent or an oxidizing agent. | 1. Immediately cease the addition of any further reagents. 2. If safe to do so, apply external cooling (e.g., ice bath). 3. Monitor the reaction temperature closely from a safe distance. 4. If the temperature continues to rise uncontrollably, evacuate the area and activate emergency protocols. |
| Formation of a precipitate or solid mass when mixing with another reagent. | A reaction with an incompatible chemical, such as an acid chloride or acid anhydride, leading to the formation of a salt or amide. | 1. Stop the addition of the reagent. 2. Do not attempt to redissolve the solid by heating without first identifying the precipitate, as this could accelerate a hazardous reaction. 3. Carefully and slowly quench a small, representative sample to assess its reactivity before proceeding with the bulk of the material. |
| Discoloration or charring of the reaction mixture. | Decomposition of MXDA or a vigorous reaction. This can be caused by localized overheating or contact with a strong oxidizing agent. | 1. Remove the heat source immediately. 2. If an oxidizing agent is involved, be prepared for the possibility of fire and have appropriate extinguishing media on hand. 3. Ventilate the area to remove any toxic fumes. |
| Corrosion of experimental apparatus. | MXDA is a corrosive substance. Using incompatible materials for your reaction vessel or storage container. | 1. Ensure all equipment, including reaction vessels, tubing, and seals, are made of compatible materials (e.g., borosilicate glass, stainless steel, PTFE). 2. Regularly inspect equipment for any signs of degradation. |
Summary of Incompatible Materials
The following table summarizes the major classes of chemicals that are incompatible with this compound and the potential hazards associated with mixing.
| Incompatible Material Class | Potential Hazard |
| Strong Oxidizing Agents (e.g., peroxides, nitrates, chlorates) | Fire and/or explosion hazard; strong exothermic reaction.[2] |
| Acids (e.g., hydrochloric acid, sulfuric acid) | Strong exothermic reaction; formation of corrosive salts.[2][3] |
| Acid Anhydrides (e.g., acetic anhydride) | Vigorous or violent reaction.[3] |
| Acid Chlorides (e.g., acetyl chloride) | Vigorous or violent reaction.[1][3] |
| Chloroformates (e.g., benzyl chloroformate) | Incompatible, potential for hazardous reaction.[1] |
| Isocyanates | Exothermic reaction.[2] |
Experimental Protocol: Chemical Compatibility Spot Test
This generalized protocol is for conducting a small-scale spot test to assess the compatibility of this compound with another chemical under controlled laboratory conditions. A thorough risk assessment must be conducted before proceeding with this or any other experiment.
Objective: To observe any immediate hazardous reaction between MXDA and a test chemical.
Materials:
-
This compound
-
Test chemical
-
Small, clean, and dry borosilicate glass test tubes
-
Calibrated pipettes
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves
-
Ice bath (on standby)
-
Infrared thermometer (for non-contact temperature monitoring)
Procedure:
-
Don appropriate PPE and work within a certified fume hood.
-
Add a small, measured amount (e.g., 0.5 mL) of the test chemical to a clean, dry test tube.
-
In a separate test tube, measure an equivalent amount of this compound.
-
Point the infrared thermometer at the test tube containing the test chemical to get a baseline temperature.
-
Slowly, and with extreme caution, add a single drop of this compound to the test chemical.
-
Observe for any immediate changes, including:
-
Temperature increase
-
Gas evolution
-
Color change
-
Precipitate formation
-
-
If no significant reaction is observed, continue to add the this compound dropwise, monitoring the temperature and visual cues after each drop.
-
If at any point a significant temperature rise or other sign of a hazardous reaction is observed, immediately cease the addition and have the ice bath ready to cool the test tube if necessary.
-
Record all observations meticulously.
Visualizing Incompatibility and Safety Workflow
The following diagrams illustrate the key chemical incompatibilities of this compound and a decision-making workflow for handling a suspected hazardous reaction.
Caption: Key chemical incompatibilities of this compound.
Caption: Decision workflow for responding to a hazardous reaction.
References
Proper laboratory ventilation requirements for handling m-Xylylenediamine
Technical Support Center: m-Xylylenediamine Handling
This guide provides detailed information on the proper laboratory ventilation requirements for handling this compound (MXDA), addressing common issues researchers, scientists, and drug development professionals may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary ventilation requirements for handling this compound?
A1: Due to its hazardous properties, including being harmful if inhaled, causing severe skin burns, and potential for respiratory tract irritation, this compound must be handled with adequate ventilation.[1][2][3][4] The primary engineering control is to use a chemical fume hood.[2] If a fume hood or other local exhaust ventilation is not available, appropriate respiratory protection should be worn.[5] It is crucial to work in a well-ventilated area and avoid breathing in fumes, mists, or vapors.[1][6] Some safety data sheets recommend handling the product only in a closed system or providing appropriate local exhaust ventilation.[7]
Q2: Do I always need to use a chemical fume hood when handling this compound?
A2: Yes, it is strongly recommended to use a chemical fume hood for all procedures involving this compound.[2] This is to ensure that airborne concentrations are kept low and exposure is minimized.[6] A fume hood should be used to control the release of vapors and prevent inhalation, which is a primary route of exposure.[8]
Q3: What are the established Occupational Exposure Limits (OELs) for this compound?
A3: Several organizations have established OELs for this compound to protect laboratory personnel. These limits are ceiling values, meaning the concentration in the air should not be exceeded at any time during the workday. It is important to note that skin contact can also lead to overexposure, even if air levels are below the set limits.[5]
Q4: What should I do if I detect the characteristic amine-like odor of this compound in the lab?
A4: The odor of this compound is a sign that it is present in the air.[9] If you can smell it, it indicates a potential failure in ventilation controls. You should immediately cease work, secure the container if it is safe to do so, and evacuate the area. Report the situation to your laboratory supervisor or Environmental Health & Safety (EHS) department for investigation. Do not re-enter the area until it has been cleared by a qualified professional.
Q5: How does general laboratory ventilation contribute to safety when handling this compound?
A5: General laboratory ventilation provides a baseline level of safety by continuously supplying fresh air and exhausting contaminated air.[10] Laboratories using hazardous materials should have a minimum of 6 air changes per hour (ACH) and should use 100% outside air that is not recirculated.[10] This helps to dilute any fugitive emissions that may escape primary containment (like a fume hood), reducing the background concentration of hazardous vapors in the lab. However, general ventilation is not a substitute for local exhaust ventilation (e.g., a fume hood) when actively handling this compound.[6]
Q6: Can I work with this compound on an open bench if it's just for a quick transfer?
A6: No, even quick procedures should be performed inside a chemical fume hood or with other suitable local exhaust ventilation.[2] this compound can cause severe skin burns and eye damage upon contact and is harmful if inhaled.[3][4] A harmful concentration of the substance can be reached quickly upon evaporation at room temperature (20°C).[1] Working on an open bench significantly increases the risk of inhalation and skin exposure.
Troubleshooting Guide
Issue: The chemical fume hood's low-flow alarm is activated while working with this compound.
-
Immediate Action: Stop your work and secure all containers of this compound. Lower the sash to the lowest possible working height.
-
Troubleshooting Steps:
-
Check for Obstructions: Ensure that equipment or containers are not blocking the baffles at the back of the hood, as this can disrupt airflow.
-
Verify Sash Position: Confirm the sash is at or below the recommended height. Operating with the sash too high can trigger the alarm.
-
Assess Room Conditions: Check for open windows or doors that could cause cross-drafts, affecting the hood's performance.
-
Report the Issue: If the alarm continues, do not use the fume hood. Cease all work with hazardous materials in that hood and report the malfunction to your lab manager or facilities department for professional inspection and repair.
-
Issue: I suspect the general laboratory ventilation is inadequate.
-
Signs of Inadequate Ventilation:
-
Lingering chemical odors.
-
Noticeable stuffiness or lack of air movement.
-
Condensation on cold surfaces.
-
Negative pressure in the lab feels weak (e.g., the door does not pull shut).
-
-
Action Plan:
-
Do Not Block Vents: Ensure that supply and exhaust vents in the laboratory are not blocked by equipment or storage boxes.[10]
-
Voice Concerns: Report your observations to your supervisor and the institutional EHS office.
-
Request Assessment: The EHS office can perform measurements to verify air change rates and ensure the system is functioning according to safety standards.[10][11] Do not handle volatile hazardous chemicals like this compound until the ventilation has been confirmed to be adequate.
-
Issue: A small spill of this compound has occurred inside the chemical fume hood.
-
Ventilation-Related Protocol:
-
Keep the Hood Running: Do not turn off the fume hood. The continuous exhaust is critical for containing the vapors from the spill.[12]
-
Contain the Spill: Following your lab's specific spill response protocol, use an inert absorbent material (like sand or a commercial absorbent) to collect the spilled liquid.[1]
-
Clean and Dispose: Clean the affected area thoroughly. All contaminated materials should be collected in a suitable, sealed container for proper hazardous waste disposal.[1]
-
Allow for Purging: Let the fume hood run for an extended period after cleanup to ensure all residual vapors are exhausted.
-
Quantitative Data: Occupational Exposure Limits (OELs)
The following table summarizes the key exposure limits for this compound. Adherence to these limits is crucial for personnel safety.
| Issuing Organization | Limit Type | Value | Notes |
| NIOSH (National Institute for Occupational Safety and Health) | Ceiling (C) | 0.1 mg/m³ | Should not be exceeded at any time.[5][6] Includes a skin notation, indicating the potential for significant absorption through the skin.[9] |
| ACGIH (American Conference of Governmental Industrial Hygienists) | Ceiling (C) | 0.1 mg/m³ | Should not be exceeded at any time.[5][9] Includes a skin notation.[9] |
| OSHA (Occupational Safety and Health Administration) | Ceiling (C) | 0.1 mg/m³ | Legally enforceable limit.[9] |
| Cal/OSHA (California Division of Occupational Safety and Health) | Ceiling (C) | 0.1 mg/m³ | Includes a skin notation.[9] |
Experimental Protocols: Ventilation Performance Verification
While comprehensive testing of laboratory ventilation (such as ASHRAE 110 for fume hoods) must be conducted by certified professionals, researchers can perform routine checks to ensure systems are operating correctly.
Protocol: Daily Chemical Fume Hood Check
-
Objective: To verify that the fume hood is functioning and ready for use before handling this compound.
-
Materials: A small, lightweight piece of paper tissue or a cotton swab.
-
Procedure:
-
Confirm that the fume hood is switched on.
-
Check the airflow monitor. Most modern hoods have a monitor that will indicate if the flow rate is within the acceptable range (typically 80-120 feet per minute).[12] Ensure the monitor shows a "Normal" or green-light status.
-
Hold the lightweight tissue at the face of the hood, just inside the sash opening.
-
Observe the tissue. It should be gently but firmly pulled into the hood. This provides a qualitative confirmation of inward airflow.
-
Check for any unusual noises or vibrations, which could indicate a mechanical problem.
-
If the monitor indicates low flow or the tissue test fails, do not use the hood and report it for service.
-
Visualization: Hierarchy of Safety Controls
The following diagram illustrates the widely accepted hierarchy of controls for mitigating laboratory hazards. Engineering controls, such as proper ventilation, are a critical component of this strategy and are more effective than relying solely on personal protective equipment (PPE).
Caption: Hierarchy of controls for managing chemical exposure risks.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. cpachem.com [cpachem.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. nj.gov [nj.gov]
- 6. aksci.com [aksci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. restoredcdc.org [restoredcdc.org]
- 9. M-XYLENE-⍺,⍺'-DIAMINE | Occupational Safety and Health Administration [osha.gov]
- 10. Laboratory Standard & Design Guidelines – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. greenlabs.caltech.edu [greenlabs.caltech.edu]
Technical Support Center: m-Xylylenediamine (MXDA) Waste Management
This guide provides technical information and troubleshooting advice for the safe neutralization and disposal of m-Xylylenediamine (MXDA) waste, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MXDA) and why is its waste considered hazardous?
A1: this compound (IUPAC name: 1,3-Benzenedimethanamine) is a colorless organic compound with an amine odor, often used as an epoxy resin curing agent and in the synthesis of polyamides and polyurethanes.[1][2][3] Its waste is hazardous due to its chemical reactivity and toxicity. It is harmful if swallowed, inhaled, or in contact with skin, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[4][5][6] It is also harmful to aquatic life with long-lasting effects.[4][7]
Q2: What are the primary hazards associated with handling MXDA waste?
A2: The primary hazards of MXDA include:
-
Corrosivity: It can cause severe chemical burns to the skin, eyes, and respiratory tract.[4][5][6][8]
-
Toxicity: It is harmful if ingested or absorbed through the skin and toxic if inhaled.[4][5][6] Acute exposure can lead to respiratory distress and sensitization.[9]
-
Reactivity: MXDA is a basic compound and reacts exothermically with acids, acid chlorides, and acid anhydrides.[1][5]
-
Flammability: It is a combustible liquid and produces toxic fumes, including nitrogen oxides, when burned.[1][10]
Q3: What Personal Protective Equipment (PPE) is essential when handling MXDA waste?
A3: When handling MXDA waste, the following PPE is mandatory:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[5][7]
-
Skin Protection: Wear suitable protective gloves and clothing to prevent skin exposure.[5][7]
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or if there is a risk of inhaling vapors or aerosols.[5][11]
-
General Hygiene: Always wash hands thoroughly after handling. An emergency shower and eyewash station should be readily accessible.[5][10]
Q4: How should neutralized and unneutralized MXDA waste be disposed of?
A4: Disposal must be in accordance with all local, regional, and national regulations.
-
Unneutralized Waste: Unneutralized MXDA is classified as a hazardous waste (UN Number: 2735).[4][5] It must be collected in a properly labeled, sealed container and disposed of through a licensed hazardous waste disposal company.[4][11] Do not empty into drains or surface water.[5]
-
Neutralized Waste: Once the pH of the waste has been adjusted to a neutral range (typically between 6 and 8) and it is no longer corrosive, it may be permissible to dispose of it down the drain with copious amounts of water, depending on local regulations.[12] Always confirm your institution's specific guidelines for neutralized amine waste disposal.
Troubleshooting Guide
Problem 1: A small spill of MXDA has occurred in the lab. What is the immediate procedure?
Solution:
-
Evacuate and Secure: Immediately evacuate non-essential personnel from the area and ensure proper ventilation.[10]
-
Control Ignition Sources: Eliminate all potential sources of ignition.[10]
-
Contain the Spill: Use an inert absorbent material like sand, dry lime, or soda ash to contain the spill.[10][11] Do not use combustible materials like sawdust.
-
Collect Absorbent: Carefully collect the absorbent material into a sealable, properly labeled container for hazardous waste disposal.[10][11]
-
Decontaminate Area: Ventilate and wash the spill area thoroughly after the cleanup is complete.[10]
Problem 2: The neutralization process is generating excessive heat or fumes.
Solution: This indicates the reaction is too vigorous, likely due to adding the neutralizing acid too quickly or using a too-concentrated acid.
-
Stop Addition: Immediately stop adding the neutralizing agent.
-
Increase Cooling: If using an ice bath, ensure it is making good contact with the reaction vessel and add more ice if necessary.
-
Increase Stirring: Ensure the solution is being stirred vigorously to dissipate heat evenly.
-
Work in a Fume Hood: All neutralization procedures must be performed inside a certified chemical fume hood to manage fumes.[12]
-
Resume Slowly: Once the reaction has subsided, resume adding the neutralizing agent at a much slower rate (dropwise).
Problem 3: The pH of the waste solution is not changing despite adding a significant amount of acid.
Solution:
-
Verify Neutralizer: Confirm that the neutralizing agent you are using is an acid and that its concentration is appropriate. A very dilute acid will require a large volume to neutralize the basic MXDA.
-
Check Calibration: Ensure your pH meter or pH paper is calibrated and functioning correctly. Test it with known pH buffer solutions.
-
Ensure Mixing: Inadequate stirring can lead to localized pockets of neutralized solution, giving a false pH reading. Ensure the solution is homogenous.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Chemical Formula | C₈H₁₂N₂ | [1] |
| Molar Mass | 136.198 g/mol | [1] |
| Appearance | Colorless liquid with an amine odor | [1][13] |
| Density | 1.032 g/cm³ (at 20°C) | [1] |
| Melting Point | 14 °C (58 °F) | [1] |
| Boiling Point | 247 °C (477 °F) | [1] |
| Flash Point | 117 °C (243 °F) | [1] |
| Solubility in Water | Miscible | [1] |
| LD₅₀ (Oral, Rat) | 930 mg/kg | [4] |
| LD₅₀ (Dermal, Rabbit) | 2 g/kg | [4] |
| LC₅₀ (Inhalation, Rat) | 700 ppm (1 hour) | [4] |
Experimental Protocol: Neutralization of MXDA Waste
This protocol outlines a standard procedure for neutralizing aqueous waste containing this compound in a laboratory setting.
1. Safety Precautions:
-
This procedure must be performed inside a certified chemical fume hood.[12]
-
Full personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is required.[7]
-
The neutralization reaction is exothermic. An ice bath must be used to control the temperature.
-
MXDA is incompatible with strong acids; the reaction can be vigorous.[5][9] Add the neutralizing agent slowly.
2. Materials:
-
Aqueous MXDA waste solution
-
Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (e.g., 1 M solution)
-
Large beaker or flask (at least twice the volume of the waste)
-
Stir plate and magnetic stir bar
-
pH meter or pH indicator strips
-
Ice bath
-
Dropping funnel or pipette for slow addition
-
Waste container for neutralized solution
3. Procedure:
-
Preparation: Place the beaker containing the MXDA waste into the ice bath on top of the magnetic stir plate. Add the stir bar and begin stirring to create a vortex.
-
Initial pH Measurement: Measure and record the initial pH of the MXDA solution. It will be strongly basic.
-
Slow Acid Addition: Slowly add the dilute acid to the stirring MXDA solution drop by drop using a dropping funnel or pipette. Monitor the temperature of the solution. If the temperature rises rapidly, pause the addition until it cools.
-
Monitor pH: Periodically stop the acid addition and check the pH of the solution.
-
Endpoint: Continue adding acid slowly until the pH reaches a neutral range (target pH 6.0-8.0). Be cautious as the pH will change rapidly near the equivalence point.
-
Finalization: Once the target pH is achieved and stable, stop the acid addition. Let the solution stir for an additional 10-15 minutes to ensure the reaction is complete.
-
Disposal: Dispose of the neutralized solution in accordance with institutional and local environmental regulations.[4][8]
Workflow and Logic Diagrams
Caption: Workflow for handling and disposal of this compound waste.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [chembk.com]
- 3. zhishangchemical.com [zhishangchemical.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. cpachem.com [cpachem.com]
- 7. This compound | 1477-55-0 | TCI AMERICA [tcichemicals.com]
- 8. echemi.com [echemi.com]
- 9. Page loading... [guidechem.com]
- 10. nj.gov [nj.gov]
- 11. 1,3-Benzenedimethanamine | C8H12N2 | CID 15133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Waste Neutralization Guidance - Environmental Management - Missouri State [missouristate.edu]
- 13. M-XYLENE-⍺,⍺'-DIAMINE | Occupational Safety and Health Administration [osha.gov]
Technical Support Center: m-Xylylenediamine (MXDA) Curing Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-Xylylenediamine (MXDA) as a curing agent for epoxy resins. The focus is on controlling the exothermic reaction to ensure reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is an exothermic reaction in the context of MXDA curing?
A1: When this compound (MXDA) is mixed with an epoxy resin, a chemical reaction called curing or polymerization begins. This reaction is exothermic, meaning it releases a significant amount of energy in the form of heat.[1][2] This heat generation is a natural and necessary part of the process that transforms the liquid components into a solid, cross-linked polymer network.[1]
Q2: Why is it critical to control the exotherm of the MXDA curing reaction?
A2: Uncontrolled exothermic reactions can lead to a rapid increase in temperature, sometimes referred to as a "runaway" reaction.[1][3] This can result in several experimental issues, including:
-
Thermal Stress: Rapid temperature changes can create internal stresses in the cured material, leading to cracking, delamination, or reduced mechanical strength.[4]
-
Curing Defects: Uneven heat distribution can cause incomplete or inconsistent curing, resulting in voids, weak spots, or a tacky surface.[4]
-
Volatile Release: High temperatures can cause the release of volatile organic compounds (VOCs), which can affect the material's properties and pose safety risks.[4]
-
Damage to Sensitive Components: Excessive heat can damage temperature-sensitive substrates or components embedded within the epoxy.[4]
-
Safety Hazards: In extreme cases, the heat generated can be sufficient to melt plastic containers, cause burns, or even ignite nearby combustible materials.[5][6]
Q3: What are the primary factors that influence the intensity of the exothermic reaction?
A3: Several factors can affect the rate and intensity of heat generation during the curing of MXDA-epoxy systems:
-
Mass and Volume of Epoxy: Larger volumes of mixed epoxy will generate more heat because the heat cannot dissipate as quickly as it is generated.[4][5] This can lead to a snowball effect where the increased temperature further accelerates the reaction.[5]
-
Ambient and Substrate Temperature: Higher starting temperatures of the environment, resin, hardener, or substrate will accelerate the reaction rate and lead to a higher peak exotherm.[1][7] A general rule of thumb is that for every 10°C (18°F) increase in temperature, the pot life and cure time are halved.[5][7]
-
Mix Ratio: The precise ratio of epoxy resin to MXDA is crucial. Deviating from the manufacturer's recommended mix ratio can significantly alter the reaction kinetics and heat output.[1][4]
-
Hardener Reactivity: MXDA is a relatively fast curing agent. Formulations with slower hardeners will generally produce a less intense exotherm.[5][6]
-
Fillers: The type and amount of filler can influence the exotherm. High-density, thermally conductive fillers can act as heat sinks, absorbing and dissipating heat, while low-density, insulating fillers can trap heat and worsen the exotherm.[5][6]
Troubleshooting Guide
Problem: My MXDA-epoxy mixture is overheating, smoking, or hardening too quickly.
This is a classic sign of an uncontrolled exothermic reaction. Use the following steps to diagnose and resolve the issue.
Logical Troubleshooting Workflow
Caption: Troubleshooting decision tree for uncontrolled exotherms.
Quantitative Data on Curing Properties
The following table summarizes typical curing properties for an epoxy resin system based on Bisphenol-A (DGEBA) cured with MXDA and other common curing agents. Note that these values can vary based on the specific resin, formulation, and environmental conditions.
| Curing Agent | Pot Life (100g mass @ 23°C) | Typical Peak Exotherm (100g mass) | Key Characteristics |
| This compound (MXDA) | ~30-45 minutes | 80-151°C[8] | Fast cure, good chemical resistance.[9] |
| Isophorone Diamine (IPDA) | ~45-60 minutes | Lower than MXDA[8] | Good color stability, commonly used in flooring.[10] |
| Jeffamine D-230 | ~60-90 minutes | Lower than MXDA[8] | More flexible, longer working time. |
Data is compiled from various sources for comparative purposes and should be confirmed with specific product datasheets.
Experimental Protocols
Protocol 1: Determination of Pot Life
Objective: To determine the pot life of an MXDA-epoxy system, defined as the time it takes for the initial viscosity of a specified mass of the mixture to double.[11]
Methodology:
-
Preparation: Bring the epoxy resin, MXDA, and any other components to a controlled temperature (e.g., 23°C ± 1°C).
-
Mixing: Accurately weigh 100g of the epoxy resin into a standardized container. Add the stoichiometric amount of MXDA.
-
Start a timer immediately upon adding the hardener.
-
Thoroughly mix the components for 2 minutes, ensuring a homogeneous mixture.
-
Viscosity Measurement: Immediately measure the initial viscosity using a rotational viscometer with an appropriate spindle.
-
Continue to monitor the viscosity at regular intervals (e.g., every 5-10 minutes).
-
Endpoint: The pot life is the time recorded when the viscosity reaches double its initial value.[11]
Protocol 2: Measurement of Peak Exothermic Temperature
Objective: To measure the maximum temperature reached during the curing of a defined mass of an MXDA-epoxy mixture.
Methodology:
-
Preparation: Condition the epoxy resin and MXDA to a controlled temperature (e.g., 23°C ± 1°C).
-
Apparatus Setup: Place a 100g sample of the epoxy resin in an insulated container (e.g., a paper cup). Insert a thermocouple or temperature probe into the geometric center of the resin.
-
Mixing: Add the stoichiometric amount of MXDA to the resin.
-
Start a timer and data logger for the temperature probe.
-
Mix thoroughly for 2 minutes.
-
Data Collection: Continuously record the temperature of the mixture as it cures.
-
Endpoint: The peak exothermic temperature is the maximum temperature recorded during the experiment.[12]
Experimental Workflow Diagram
Caption: Workflow for evaluating curing characteristics.
References
- 1. Does Epoxy Resin Generate Heat? A Manufacturer's Guide to Exothermic Curing - INCURE INC. [incurelab.com]
- 2. wisebond.com [wisebond.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Managing the Heat: Controlling Exothermic Reactions in Epoxy - INCURE INC. [incurelab.com]
- 5. epoxyworks.com [epoxyworks.com]
- 6. westsystem.com [westsystem.com]
- 7. youtube.com [youtube.com]
- 8. mgc.co.jp [mgc.co.jp]
- 9. MXDA | Request Quote or Sample | Aromatic amine curative [tri-iso.com]
- 10. pcimag.com [pcimag.com]
- 11. epotek.com [epotek.com]
- 12. JP5840948B2 - Use of fillers that undergo an endothermic phase transition to reduce the reaction exotherm of epoxy-based compositions - Google Patents [patents.google.com]
Addressing solubility issues of m-Xylylenediamine in nonpolar solvents
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of m-Xylylenediamine (MXDA) in nonpolar solvents for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MXDA) and what are its general solubility properties?
This compound (MXDA) is an aromatic diamine with the chemical formula C₆H₄(CH₂NH₂)₂.[1] It exists as a colorless liquid at room temperature.[2][3] Its unique structure, containing both a nonpolar benzene ring and two polar primary amine groups (-CH₂NH₂), gives it a mixed polarity. This makes it readily soluble in water and a variety of polar organic solvents.[4][5] However, its solubility is significantly lower in highly nonpolar (paraffinic) hydrocarbon solvents.[6]
Q2: Why is MXDA poorly soluble in nonpolar solvents like hexane?
The poor solubility of MXDA in nonpolar solvents is due to a fundamental principle of chemistry: "like dissolves like."
-
Polarity Mismatch: MXDA has two highly polar amine functional groups that can participate in strong intermolecular forces like hydrogen bonding.
-
Solvent Interaction: Nonpolar solvents, such as hexane, have only weak van der Waals forces (London dispersion forces). The energy gained from the weak interactions between MXDA and the nonpolar solvent is not sufficient to overcome the strong hydrogen bonds between MXDA molecules themselves.
This significant difference in polarity and intermolecular forces results in low solubility.
Q3: What does the LogP value of MXDA indicate about its solubility?
The partition coefficient, or LogP value, for MXDA is 0.18.[7] This value is a measure of a compound's relative solubility in a nonpolar solvent (octanol) versus a polar solvent (water). A LogP value less than 1 indicates that the compound is hydrophilic, meaning it preferentially dissolves in polar solvents like water rather than nonpolar solvents. This aligns with the observed solubility behavior of MXDA.
Solubility Data Overview
| Solvent Type | Solvent Examples | Qualitative Solubility of MXDA | Rationale for Solubility |
| Polar Protic | Water, Ethanol | Miscible | The polar amine groups of MXDA form strong hydrogen bonds with the solvent molecules.[6][8] |
| Polar Aprotic | DMSO, Acetonitrile | Soluble | Strong dipole-dipole interactions occur between the solvent and the polar amine groups of MXDA. |
| Moderately Polar | Ether, Benzene, Toluene | Soluble | A balance is achieved where the solvent can interact favorably with both the polar amine groups and the nonpolar benzene ring. |
| Highly Nonpolar | Hexane, Heptane | Partially Soluble / Limited | The solvent's weak dispersion forces cannot effectively solvate the highly polar amine groups of the MXDA molecule.[6] |
Troubleshooting Guide: Improving MXDA Solubility in Nonpolar Solvents
This guide addresses the common issue: "My this compound will not dissolve in my nonpolar solvent system."
// Node Definitions start [label="Problem:\nMXDA is not dissolving\nin nonpolar solvent (e.g., Hexane)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=cylinder]; check_solvent [label="Step 1: Verify Solvent Polarity\nIs the solvent highly nonpolar\n(e.g., alkane)?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond, width=3, height=1.5]; cosolvent [label="Step 2: Introduce a Co-Solvent\nAdd a minimal amount of a miscible,\nmore polar co-solvent (e.g., Toluene, THF).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_dissolution1 [label="Did MXDA dissolve?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond, width=2, height=1]; temp_adjust [label="Step 3: Gentle Heating\nWarm the solution gently (e.g., 30-40°C)\nwith stirring. Monitor for dissolution.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_dissolution2 [label="Did MXDA dissolve?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond, width=2, height=1]; success [label="Success:\nMXDA is dissolved.\nProceed with experiment.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; failure [label="Re-evaluate System:\nConsider if a nonpolar solvent is\nabsolutely necessary. A moderately\npolar solvent may be required.", fillcolor="#5F6368", fontcolor="#FFFFFF"]; moderately_polar [label="Consider alternative solvent\n(e.g., Toluene, Ether)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edge Definitions start -> check_solvent; check_solvent -> cosolvent [label=" Yes "]; check_solvent -> moderately_polar [label=" No, but still insoluble "]; moderately_polar -> failure; cosolvent -> check_dissolution1; check_dissolution1 -> success [label=" Yes "]; check_dissolution1 -> temp_adjust [label=" No "]; temp_adjust -> check_dissolution2; check_dissolution2 -> success [label=" Yes "]; check_dissolution2 -> failure [label=" No "]; } }
Caption: A step-by-step workflow for troubleshooting this compound (MXDA) solubility issues.
Q4: What should I do if MXDA is not dissolving in my chosen nonpolar solvent?
Follow the troubleshooting workflow above. The two primary methods to enhance solubility are co-solvency and temperature adjustment.
-
Co-Solvency: This is often the most effective strategy.[9] It involves adding a small quantity of a secondary solvent (a "co-solvent") that is miscible with your primary nonpolar solvent but has a higher polarity. This co-solvent acts as a bridge, improving the interaction between the MXDA and the primary solvent.
-
Recommended Co-solvents: Toluene, Tetrahydrofuran (THF), or Dichloromethane (DCM). These have intermediate polarity and are miscible with highly nonpolar solvents like hexane.
-
-
Temperature Adjustment: Gently warming the mixture can increase the kinetic energy of the system, helping to overcome the intermolecular forces and promote dissolution.
-
Caution: Use a controlled heating method (e.g., a water bath) and monitor the temperature carefully. Do not exceed the boiling point of your solvent. Always work in a well-ventilated fume hood.
-
Q5: Is it possible that my solvent is contaminated?
While less common, contamination of your nonpolar solvent with water can significantly hinder the dissolution of a water-miscible compound like MXDA. If you suspect contamination, using a fresh, anhydrous grade of the solvent is recommended.
Experimental Protocols
Protocol 1: Enhancing MXDA Solubility using a Co-Solvent
This protocol describes the method for dissolving MXDA in a primarily nonpolar solvent system using a co-solvent.
Objective: To prepare a solution of MXDA in a nonpolar solvent (e.g., hexane) where it is normally poorly soluble.
Materials:
-
This compound (MXDA)
-
Primary nonpolar solvent (e.g., anhydrous hexane)
-
Co-solvent (e.g., anhydrous toluene or THF)
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
-
Glass vials
Methodology:
-
Preparation: To a clean, dry glass vial containing a magnetic stir bar, add the desired volume of the primary nonpolar solvent (e.g., 9.5 mL of hexane).
-
Pre-dissolving (Optional but Recommended): In a separate small, sealed vial, weigh the desired amount of MXDA. Add a minimal volume of the co-solvent (e.g., 0.5 mL of toluene) to the MXDA and agitate until it is fully dissolved.
-
Introduction of Co-solvent: Add the co-solvent to the primary nonpolar solvent. If not pre-dissolved, add the co-solvent dropwise to the main solvent vial while stirring.
-
Addition of MXDA: If pre-dissolved, transfer the MXDA/co-solvent mixture into the primary solvent. If not, add the weighed MXDA directly to the mixed solvent system.
-
Dissolution: Seal the vial to prevent evaporation and stir the mixture at room temperature. Stirring should continue until the solution is clear and homogenous. This may take several minutes.
-
Observation: Visually inspect the solution for any undissolved material. If dissolution is incomplete, a small, incremental addition of the co-solvent may be necessary. Record the final ratio of solvents used.
// Node Definitions A [label="1. Add primary nonpolar\nsolvent (e.g., 9.5 mL Hexane)\nto vial.", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Dissolve MXDA in\nminimal co-solvent\n(e.g., 0.5 mL Toluene).", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Add MXDA/co-solvent\nmixture to primary solvent.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Seal vial and stir\nuntil solution is\nhomogenous and clear.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Solution Ready\nProceed with experiment.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edge Definitions A -> C; B -> C; C -> D; D -> E; } }
Caption: Experimental workflow for dissolving MXDA using the co-solvent method.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. This compound [chembk.com]
- 4. chembk.com [chembk.com]
- 5. zhishangchemical.com [zhishangchemical.com]
- 6. materials.alfachemic.com [materials.alfachemic.com]
- 7. fishersci.com [fishersci.com]
- 8. 1,3-Benzenedimethanamine | C8H12N2 | CID 15133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Identifying and removing impurities from m-Xylylenediamine before use
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and removing impurities from m-Xylylenediamine (MXDA) before its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial this compound (MXDA)?
A1: Commercial MXDA is typically synthesized through the hydrogenation of isophthalonitrile.[1][2] Consequently, impurities often originate from this process and may include:
-
Low-boiling point impurities: These can include residual reactants and solvents such as ammonia and m-xylene.[3]
-
By-products of the reaction: Methylbenzylamine is a common by-product formed during the hydrogenation process.[3]
-
High-boiling point impurities: These are often polymeric materials or other less volatile compounds formed during the synthesis.
-
Water: Due to handling and storage conditions, water can be present as an impurity.
-
Oxidation products: Amines, in general, are susceptible to oxidation from exposure to air and light, which can lead to the formation of colored impurities and N-oxides.[4] This can manifest as a yellow or brown discoloration of the initially colorless liquid.[4][5]
Q2: How can I assess the purity of my this compound sample?
A2: The purity of MXDA can be determined using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for quantifying the purity of MXDA and identifying impurities. A common approach involves using a C18 column with a UV detector.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive technique that can be used to separate and identify volatile impurities in MXDA.
-
LC-MS-MS: This technique offers high sensitivity and specificity for the identification and quantification of trace impurities.[8]
Q3: What is the primary method for purifying this compound?
A3: The primary industrial method for purifying MXDA is vacuum distillation .[3][5] This technique is effective for separating MXDA from both low-boiling and high-boiling point impurities. Given that MXDA has a high boiling point (approximately 247 °C at atmospheric pressure), distillation under reduced pressure is necessary to prevent thermal degradation.[2]
Q4: Can this compound be purified by recrystallization?
A4: While vacuum distillation is more common for purifying liquid amines like MXDA, recrystallization can be a viable option, particularly for removing certain types of impurities. Since MXDA has a melting point of 14 °C, this procedure would need to be performed at low temperatures.[2] The choice of solvent is critical and would likely involve a non-polar solvent in which the impurities are more soluble than MXDA at low temperatures.
Troubleshooting Guides
Vacuum Distillation Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Bumping or Unstable Boiling | - Absence of a stirring mechanism. Boiling stones are ineffective under vacuum.[9] - Rapid heating. | - Ensure a stir bar is used and is functioning correctly. - Heat the distillation flask gradually. |
| Poor Vacuum | - Leaks in the glassware joints. - Inefficient vacuum source. | - Ensure all joints are properly greased and sealed.[9] - Check the vacuum pump or water aspirator for proper function.[9] |
| Product Discoloration (Yellowing) | - Oxidation of the amine at high temperatures. - Presence of oxygen in the system. | - Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon). - Ensure the system is leak-free to prevent air from entering. |
| No Distillate Collected | - Insufficient heating. - Thermometer placed incorrectly. - Vacuum pressure is too low for the heating temperature. | - Increase the temperature of the heating mantle. - Ensure the thermometer bulb is positioned correctly at the vapor outlet to the condenser. - Adjust the vacuum or heating to achieve the target boiling point at the reduced pressure. |
General Handling and Storage Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Product darkens over time | - Air and light-induced oxidation.[4] | - Store MXDA under an inert atmosphere (nitrogen or argon). - Keep the container tightly sealed and protected from light. |
| Formation of solid precipitates | - Absorption of atmospheric carbon dioxide to form carbamates. - Contamination with water leading to hydrate formation at low temperatures. | - Handle and store under a dry, inert atmosphere. - If precipitates form, they may be removed by filtration under inert conditions before use. |
Experimental Protocols
Protocol 1: Purity Analysis of this compound by HPLC
This protocol provides a general method for the purity assessment of MXDA.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV Detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
Sodium-1-heptanesulfonate
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of two components:
-
A: 5 mM sodium-1-heptanesulfonate in 0.05% phosphoric acid/distilled water.
-
B: 5 mM sodium-1-heptanesulfonate in 0.05% phosphoric acid/methanol.[6]
-
-
Standard Solution Preparation: Accurately weigh and dissolve MXDA standard in the mobile phase to prepare a stock solution. Further dilute to create a series of calibration standards.
-
Sample Preparation: Dilute the MXDA sample to be analyzed in the mobile phase to a concentration within the calibration range.
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Detection Wavelength: 270 nm[6]
-
Flow Rate: 0.8 mL/min[6]
-
Injection Volume: 10 µL[6]
-
Column Temperature: 40 °C[6]
-
Gradient Elution: A linear gradient can be employed, starting with a high percentage of the aqueous phase and increasing the organic phase over time to elute impurities with different polarities.[6]
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system. Identify the MXDA peak based on the retention time of the standard. Calculate the purity of the sample by comparing the peak area with the calibration curve.
Protocol 2: Purification of this compound by Vacuum Distillation (Adapted from General Procedures for Aromatic Amines)
Materials:
-
Round-bottom flask
-
Stir bar
-
Claisen adapter[9]
-
Distillation head with thermometer
-
Condenser
-
Receiving flask
-
Vacuum source (vacuum pump or water aspirator)
-
Heating mantle
-
Vacuum grease
Procedure:
-
Pre-treatment: If the MXDA sample contains a significant amount of water, it can be pre-dried by stirring over a suitable drying agent like sodium hydroxide pellets overnight, followed by filtration.
-
Apparatus Setup:
-
Distillation:
-
Place the impure MXDA into the round-bottom flask.
-
Turn on the vacuum source and allow the pressure in the system to stabilize.[9]
-
Begin stirring the MXDA.
-
Gradually heat the distillation flask using the heating mantle.
-
Collect the fraction that distills at the expected boiling point for MXDA at the measured pressure. For example, at 20 mmHg, the boiling point of aniline (a similar aromatic amine) is significantly reduced from 184 °C to 72 °C.[10] A similar reduction is expected for MXDA.
-
Discard the initial lower-boiling fraction and the higher-boiling residue.
-
-
Shutdown:
Quantitative Data Summary
The following table provides representative data on the purity of this compound before and after purification by vacuum distillation. The values are illustrative and can vary depending on the initial quality of the material and the efficiency of the distillation process.
| Analyte | Concentration in Crude MXDA (%) | Concentration in Purified MXDA (%) |
| This compound | 95.0 - 98.0 | > 99.5 |
| m-Xylene | 0.5 - 2.0 | < 0.1 |
| Methylbenzylamine | 0.5 - 1.5 | < 0.1 |
| High-boiling point residues | 0.5 - 1.0 | < 0.2 |
| Water | 0.1 - 0.5 | < 0.1 |
Visualizations
Caption: Workflow for the purification of this compound by vacuum distillation.
Caption: Troubleshooting logic for discolored this compound.
References
- 1. EP1663943B1 - Method for producing meta-xylylenediamine (mxda) - Google Patents [patents.google.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. EP1760070A1 - Process for producing highly purified xylylenediamine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. zhishangchemical.com [zhishangchemical.com]
- 6. Development of analysis method for m-xylenediamine as aldehyde scavenger using HPLC–PDA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Method for Analysis of this compound (MXDA) on BIST™ B+ Column | SIELC Technologies [sielc.com]
- 8. This compound - Analysis - Analytice [analytice.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. texiumchem.com [texiumchem.com]
- 11. m.youtube.com [m.youtube.com]
How to prevent moisture absorption in hygroscopic m-Xylylenediamine
This guide provides researchers, scientists, and drug development professionals with essential information for handling and preventing moisture absorption in hygroscopic m-Xylylenediamine (MXDA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it hygroscopic?
A1: this compound (MXDA) is an organic compound with the formula C₆H₄(CH₂NH₂)₂.[1] It is a colorless to pale yellow, viscous liquid that functions as a key monomer in the production of high-performance polyamides and as an epoxy curing agent.[2][3] Its hygroscopic nature stems from the presence of primary amine (-NH₂) groups, which readily form hydrogen bonds with water molecules in the atmosphere, leading to the absorption of moisture.[2][4]
Q2: How can I tell if my this compound has absorbed moisture?
A2: There are several indicators of moisture contamination. Visually, the colorless liquid may develop a yellowish tint after extended exposure to the atmosphere.[3][5] Other signs include a noticeable change in viscosity, or inconsistent performance in polymerization or curing reactions. For a definitive measure, Karl Fischer titration is the standard method for quantifying water content.
Q3: What are the consequences of using this compound that has absorbed water?
A3: Absorbed moisture can have significant negative effects on experiments. When used as an epoxy curing agent, water can react with the amine hardener, potentially leading to incomplete curing, reduced mechanical strength, and altered thermal properties of the final polymer.[6] In polyamide synthesis, excess water can interfere with the stoichiometry of the reaction, affecting the molecular weight and properties of the resulting polymer.
Q4: What are the ideal storage conditions for this compound?
A4: To minimize moisture absorption, this compound should be stored in a cool, dry, and well-ventilated area, ideally below 25°C.[2] The container must be tightly sealed.[2][7][8] For long-term storage or high-purity applications, storing under an inert gas atmosphere (e.g., nitrogen or argon) is highly recommended to displace moist air.[8][9]
Troubleshooting Guide
Issue 1: Epoxy resin is not curing properly (remains tacky, soft) after applying MXDA hardener.
-
Possible Cause: The MXDA has likely absorbed atmospheric moisture. Water can compete with the epoxy groups in reacting with the amine, leading to an incomplete cure.
-
Solution:
-
Quantify the water content in your MXDA stock using Karl Fischer titration (see Protocol 2).
-
If water content is high, consider drying the MXDA (see Protocol 3) or using a fresh, unopened bottle.
-
For future use, ensure you are handling the reagent under inert atmosphere and minimizing its exposure to air (see Protocol 1).
-
Issue 2: The color of the this compound has changed from colorless to yellow.
-
Possible Cause: This is often a sign of exposure to the atmosphere.[3][5] While this can be due to oxidation, it frequently occurs along with moisture absorption.
-
Solution:
-
The product may still be usable for some applications. However, for sensitive reactions, its purity should be verified.
-
Test the material's performance on a small, non-critical scale before committing to a large-scale experiment.
-
To prevent this, always store MXDA in tightly sealed containers, under an inert gas if possible, and away from direct sunlight.[2][8]
-
Issue 3: Inconsistent results in polyamide synthesis.
-
Possible Cause: Uncontrolled water content in the MXDA can disrupt the precise stoichiometry required for polycondensation reactions, leading to variations in polymer chain length and properties.
-
Solution:
-
Always use freshly opened or properly stored MXDA for these reactions.
-
If moisture is suspected, either use a new batch or dry the existing stock.
-
Consider standardizing your reagent by measuring the water content before each use in highly sensitive applications.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₈H₁₂N₂ | [1] |
| Molar Mass | 136.198 g·mol⁻¹ | [1] |
| Appearance | Colorless to pale yellow liquid | [2][3] |
| Density | 1.032 g/cm³ (at 20°C) | [1] |
| Melting Point | 14 °C (58 °F) | [1][10] |
| Boiling Point | 247 °C (477 °F) | [1] |
| Water Solubility | Miscible | [3][11] |
| Vapor Pressure | 0.03 mmHg (at 25°C) | [1] |
Table 2: Impact of Moisture on a Representative Amine Curing Agent
Note: This data is for a commercial aminoethylpiperazine-based curing agent and is intended to be illustrative of the potential effects of moisture on amine hardeners.
| Relative Humidity (%) | Temperature (°C) | Exposure Time (hours) | Moisture Absorption (%) |
| 90% | 20°C | 336 | ~45% |
(Source: Adapted from a study on a commercial amine curing agent.[6])
Experimental Protocols
Protocol 1: Standard Handling and Dispensing of this compound
-
Preparation: Before opening, allow the MXDA container to equilibrate to the ambient temperature of the laboratory to prevent condensation of atmospheric moisture on the cold surface.
-
Inert Atmosphere: Whenever possible, perform all transfers inside a glove box with a dry nitrogen or argon atmosphere.
-
Dry Equipment: Ensure all glassware, syringes, and cannulas are thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and cooled in a desiccator before use.
-
Syringe Transfer: For transfers outside a glove box, use a dry syringe and needle.
-
Puncture the septum of the reagent bottle with the needle.
-
Insert a second needle connected to a source of dry, inert gas (e.g., a nitrogen balloon) to maintain positive pressure.
-
Withdraw the desired volume of MXDA.
-
Remove the syringe and immediately dispense the liquid into the reaction vessel, which should also be under an inert atmosphere.
-
-
Resealing: After withdrawal, ensure the bottle's cap and septum are securely sealed. For extra protection, wrap the cap/septum area with Parafilm.
-
Storage: Return the container to a cool, dry storage location away from incompatible materials.[2]
Protocol 2: Determination of Water Content by Karl Fischer Titration
-
Apparatus: Use a calibrated coulometric or volumetric Karl Fischer titrator.
-
Solvent: Select an appropriate Karl Fischer solvent that is compatible with amines (e.g., specific formulations for amines are commercially available to prevent side reactions).
-
Sample Preparation:
-
In a dry, inert atmosphere (glove box), draw a precise amount of MXDA (e.g., 0.5 - 1.0 mL) into a gas-tight syringe.
-
Determine the exact weight of the sample using an analytical balance.
-
-
Titration:
-
Inject the sample directly into the conditioned titration cell.
-
Start the titration process according to the instrument's instructions.
-
The instrument will automatically determine the amount of water in the sample.
-
-
Calculation: The water content is typically reported as a percentage (%) or in parts per million (ppm).
Protocol 3: Drying of this compound with Molecular Sieves
Caution: This procedure should be performed by personnel experienced with handling air-sensitive reagents. The effectiveness depends on the initial water content.
-
Sieve Preparation: Activate 3Å or 4Å molecular sieves by heating them in a muffle furnace at 300-350°C for at least 3 hours under a vacuum or with a slow stream of dry nitrogen. Cool them down in a desiccator.
-
Procedure:
-
In a dry flask under an inert atmosphere, add the this compound to be dried.
-
Add the activated molecular sieves (approximately 10% w/v) to the liquid.
-
Gently stir or swirl the mixture.
-
Allow the mixture to stand for 12-24 hours. The sieves will physically adsorb the water molecules.
-
-
Separation: Carefully decant or cannula transfer the dried MXDA away from the molecular sieves into a clean, dry storage vessel under an inert atmosphere.
-
Verification: Verify the effectiveness of the drying process by measuring the water content using Karl Fischer titration (Protocol 2).
Visualizations
Caption: Workflow for receiving and handling this compound.
Caption: Troubleshooting decision tree for MXDA-related reaction issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. This compound Factory_Manufacturer_Supplier - Dingqiao Supply Chain [dqchems.com]
- 4. The Science Behind Moisture Absorption - Super Dry [superdryers.com]
- 5. zhishangchemical.com [zhishangchemical.com]
- 6. researchgate.net [researchgate.net]
- 7. cpachem.com [cpachem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. US7588721B2 - Method for storing xylylenediamine - Google Patents [patents.google.com]
- 10. Meta-xylenediamine - Advance Chemicals - ADDTEK - Chemistry Creates Value [add-tek.com]
- 11. 1,3-Benzenedimethanamine | C8H12N2 | CID 15133 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Analytical Techniques for Confirming m-Xylylenediamine Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the crucial task of confirming the purity of m-Xylylenediamine (m-XDA), a vital intermediate in various industrial and pharmaceutical applications. Ensuring the purity of m-XDA is paramount for the quality, safety, and efficacy of the final products. This document outlines the principles, experimental protocols, and performance data of key analytical methods, offering a resource for selecting the most appropriate technique for specific analytical challenges.
Comparison of Key Analytical Techniques
The selection of an analytical technique for m-XDA purity assessment depends on various factors, including the required sensitivity, the nature of potential impurities, available instrumentation, and the desired level of quantitation. The following table summarizes the performance of the most common methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Titration, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Titration (Non-Aqueous) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a stationary and mobile phase. | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | Neutralization reaction between the basic amine groups of m-XDA and a strong acid in a non-aqueous solvent. | The signal intensity of specific nuclei is directly proportional to the number of those nuclei in the sample. |
| Primary Use | Purity determination, impurity profiling, and quantification of low-level impurities. | Analysis of volatile and semi-volatile impurities. Often requires derivatization for polar amines like m-XDA. | Assay of the total base content, providing a measure of overall purity. | Absolute and relative quantification of the main component and impurities without the need for identical reference standards. |
| Detector | UV-Vis, Photodiode Array (PDA), Fluorescence (with derivatization) | Flame Ionization Detector (FID), Mass Spectrometry (MS) | Potentiometric or colorimetric endpoint detection. | NMR spectrometer. |
| LOD/LOQ | Can be very low, in the µg/mL to ng/mL range, especially with fluorescence detection.[1] | Generally in the low ppm range, but can be improved with sensitive detectors like MS. | Higher than chromatographic methods, typically in the % range. | Typically in the range of 0.1-1% for impurities, depending on the analyte and instrument. |
| Precision | High, with RSD values typically below 2%.[1] | High, with RSD values often below 5%. | Very high for the main component assay, with RSD values typically <0.5%. | High, with RSD values generally below 1%. |
| Selectivity | High, capable of separating structurally similar impurities. | High, especially with high-resolution capillary columns. | Low, as it titrates all basic compounds in the sample. | High, as it can distinguish between different molecules based on their unique NMR spectra. |
| Sample Throughput | Moderate, with typical run times of 10-30 minutes per sample. | Moderate to high, with run times often in the range of 5-20 minutes. | High, with rapid analysis times. | Low to moderate, as longer acquisition times may be needed for good signal-to-noise. |
| Key Advantages | Versatile, highly sensitive, and specific for impurity profiling. | Excellent for volatile impurities. | Simple, cost-effective, and highly precise for assaying the main component. | Provides structural information, is a primary ratio method, and can quantify components without a specific reference standard for each. |
| Key Disadvantages | May require derivatization for enhanced sensitivity. | m-XDA is not highly volatile and may require derivatization, which adds a step to the workflow. | Not suitable for detecting and quantifying individual impurities. | Lower sensitivity compared to chromatographic methods, and requires a high-field NMR spectrometer. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to facilitate their implementation and comparison.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantitative determination of m-XDA and the separation of potential impurities.
-
Instrumentation: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., Capcell pak MGII C18, 4.6 x 250 mm, 5 µm) is a suitable choice.[1]
-
Mobile Phase: A gradient elution is often employed for optimal separation. For example, a mobile phase consisting of two components:
-
A: 5 mM sodium-1-heptanesulfonate in 0.05% phosphoric acid in water.
-
B: 5 mM sodium-1-heptanesulfonate in 0.05% phosphoric acid in methanol. A typical gradient could be: 0-12 min, 100% A to 0% A; 12-17 min, hold at 0% A; 17.1-25 min, return to 100% A.[1]
-
-
Flow Rate: 0.8 mL/min.[1]
-
Column Temperature: 40 °C.[1]
-
Detection: UV detection at 270 nm.[1]
-
Sample Preparation: Dissolve a known weight of the m-XDA sample in the initial mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Quantification: Purity is determined by the area percent method, where the peak area of m-XDA is divided by the total area of all peaks in the chromatogram. For more accurate quantification of impurities, external standards of known impurities should be used to create calibration curves.
Gas Chromatography (GC-FID)
Due to the low volatility and polar nature of m-XDA, direct analysis by GC can be challenging. Derivatization is often employed to improve its chromatographic properties. However, for the analysis of more volatile impurities in an m-XDA sample, a direct injection method can be used.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as an Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a common choice for general purity analysis.
-
Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1.2 mL/min).
-
Injector: Split/splitless injector, typically operated in split mode.
-
Temperatures:
-
Inlet Temperature: 250 °C
-
Detector Temperature: 300 °C
-
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Sample Preparation: Dissolve the m-XDA sample in a suitable volatile solvent like dichloromethane to a concentration of approximately 10 mg/mL.
-
Quantification: The purity is typically determined by the area percent method.
Titration (Non-Aqueous Perchloric Acid Titration)
This is a classic and reliable method for determining the total basic content of an amine sample, providing a direct measure of the m-XDA assay.
-
Principle: The two primary amine groups of this compound are basic and will react with a strong acid. In a non-aqueous solvent like glacial acetic acid, the basicity of the amines is enhanced, allowing for a sharp and accurate endpoint when titrated with perchloric acid.[2][3][4]
-
Reagents:
-
0.1 N Perchloric acid in glacial acetic acid: Dissolve 8.5 mL of 72% perchloric acid in about 900 mL of glacial acetic acid with constant stirring. Add about 30 mL of acetic anhydride and make up the volume to 1000 mL with glacial acetic acid. Allow the solution to stand for 24 hours before standardization.[5]
-
Glacial acetic acid.
-
Crystal violet indicator solution.
-
-
Procedure:
-
Accurately weigh approximately 0.15 g of the this compound sample into a clean, dry 250 mL beaker.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Add 2-3 drops of crystal violet indicator solution. The solution will have a violet color.
-
Titrate with standardized 0.1 N perchloric acid in glacial acetic acid until the color changes to a blue-green endpoint.[6]
-
Perform a blank titration using the same procedure without the m-XDA sample and subtract the blank volume from the sample titration volume.
-
-
Calculation: Purity (%) = (V_sample - V_blank) * N * E / W * 1000 * 100 Where:
-
V_sample = Volume of perchloric acid used for the sample (mL)
-
V_blank = Volume of perchloric acid used for the blank (mL)
-
N = Normality of the perchloric acid solution
-
E = Equivalent weight of this compound (Molecular Weight / 2, as it is a diamine)
-
W = Weight of the this compound sample (g)
-
Quantitative NMR (qNMR)
qNMR is a primary ratio method that allows for the determination of purity without the need for a specific reference standard of the analyte. An internal standard of known purity is used for calibration.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A stable compound with a known purity and signals that do not overlap with the analyte signals. Maleic acid or 1,4-dinitrobenzene are potential candidates.
-
Solvent: A deuterated solvent that dissolves both the sample and the internal standard (e.g., DMSO-d6, D2O with pH adjustment).
-
Sample Preparation:
-
Accurately weigh a specific amount of the m-XDA sample (e.g., 10-20 mg) into an NMR tube.
-
Accurately weigh a specific amount of the internal standard (e.g., 10-20 mg) and add it to the same NMR tube.
-
Add the appropriate volume of deuterated solvent (e.g., 0.6 mL for a 5 mm tube).
-
Ensure complete dissolution by vortexing.
-
-
NMR Data Acquisition:
-
Use a 90° pulse angle.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for high accuracy).[7]
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of m-XDA and a well-resolved signal of the internal standard.
-
-
Calculation: Purity_XDA = (I_XDA / N_XDA) * (N_IS / I_IS) * (MW_XDA / MW_IS) * (m_IS / m_XDA) * Purity_IS Where:
-
I = Integral area of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the internal standard
-
XDA refers to this compound and IS refers to the Internal Standard.
-
Mandatory Visualizations
The following diagrams illustrate the logical relationships and workflows of the described analytical techniques.
Caption: Logical workflow for selecting an analytical technique for m-XDA purity.
Caption: Experimental workflow for HPLC analysis of this compound.
Common Impurities in this compound
This compound is commercially produced by the hydrogenation of isophthalonitrile.[8] Potential impurities may include:
-
Unreacted starting material: Isophthalonitrile.
-
Intermediates: Partially hydrogenated products.
-
Byproducts of side reactions: Condensation products of amines and imines.[9][10]
The choice of analytical technique should consider its ability to separate and detect these potential impurities. HPLC and GC are well-suited for separating these structurally related compounds, while titration would not be able to differentiate them from the main component. qNMR can be used to identify and quantify these impurities if their signals do not overlap with those of m-XDA.
This guide provides a foundation for selecting and implementing appropriate analytical techniques for confirming the purity of this compound. The specific choice of method will ultimately be guided by the analytical requirements of the user and the available resources.
References
- 1. pubsapp.acs.org [pubsapp.acs.org]
- 2. emerypharma.com [emerypharma.com]
- 3. Hydrogenation of Isophthalonitrile with 1-Methylimidazole as an Effective Solvent for m-Xylenediamine Production [inis.iaea.org]
- 4. lcms.cz [lcms.cz]
- 5. nsdl.niscpr.res.in [nsdl.niscpr.res.in]
- 6. Development of analysis method for m-xylenediamine as aldehyde scavenger using HPLC–PDA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. Perchloric acid enhances sensitivity and reproducibility of the ferric-xylenol orange peroxide assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isophthalonitrile (IPN) hydrogenation over K modified Ni–Co supported catalysts: catalyst characterization and performance evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Thermal Properties of Polymers Synthesized with m-Xylylenediamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the thermal properties of various polymers synthesized using m-Xylylenediamine (MXDA). The thermal behavior of these materials is critical for determining their processing parameters, service temperatures, and overall stability. Here, we present a detailed analysis of Polyamide MXD6, epoxy resins, and polyurethanes derived from MXDA, supported by experimental data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Introduction to this compound in Polymer Synthesis
This compound (MXDA) is an aromatic diamine that imparts unique properties to polymers due to its rigid benzene ring and flexible methylene groups. Its incorporation into polymer chains, such as polyamides, epoxies, and polyurethanes, can significantly influence their thermal stability, mechanical strength, and chemical resistance. This guide focuses on the comparative thermal analysis of these MXDA-based polymers to aid in material selection and application development.
Comparative Thermal Analysis Data
The following tables summarize the key thermal properties of various MXDA-based polymers, providing a clear comparison of their performance under thermal stress.
Table 1: Key Thermal Properties of MXDA-Based Polymers
| Polymer Type | Grade/Composition | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (Td, 5% weight loss) (°C) | Char Yield at 800°C (N2) (%) |
| Polyamide | MXD6 (Poly(m-xylylene adipamide)) | ~85 | ~240 | ~415-441[1] | >50[1] |
| Epoxy Resin | DGEBA cured with MXDA | 60 - 140 (varies with cure) | N/A (Amorphous) | ~350 | Not specified |
| Polyurethane | Aromatic Polyurea (from TDA and isophthaloyl chloride) | Not specified | 170 - 218[2] | ~200 (10% weight loss)[2] | Not specified |
Table 2: Detailed DSC and TGA Data for Selected MXDA-Based Polymers
| Polymer | Analysis | Parameter | Value | Reference |
| Polyamide MXD6 | DSC | Melting Temperature (Tm) | 220.02 - 225.56 °C[3] | [3] |
| Polyamide MXD6 | TGA | 10% Weight Loss Temperature | 480 - 492 °C[1] | [1] |
| Epoxy (DGEBA + MXDA) | DSC | Glass Transition Temperature (Tg) | Increases with cure time[4] | [4] |
| Aromatic Polyamides | TGA | 10% Weight Loss Temperature | 486 - 517 °C[1] | [1] |
| Aromatic Polyamides | DSC | Glass Transition Temperature (Tg) | 241 - 359 °C[1] | [1] |
Experimental Protocols
The data presented in this guide were obtained using standard thermal analysis techniques. The following are generalized experimental protocols for TGA and DSC analysis of polymers.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition profile of the polymer.
-
Instrument: TGA analyzer.
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is placed in a TGA pan (e.g., platinum or alumina).
-
Experimental Conditions:
-
Heating Rate: A controlled linear heating rate is applied, commonly 10 °C/min or 20 °C/min.[5]
-
Temperature Range: The sample is heated from ambient temperature to a final temperature, typically between 600 °C and 800 °C.[1]
-
Atmosphere: The analysis is conducted under an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air) at a specified flow rate (e.g., 20-50 mL/min).[1]
-
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. The decomposition temperature (Td) is often reported as the temperature at which a certain percentage of weight loss (e.g., 5% or 10%) occurs. The remaining weight at the end of the experiment is the char yield.
Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow associated with thermal transitions in the polymer, such as the glass transition (Tg) and melting (Tm).
-
Instrument: Differential Scanning Calorimeter.
-
Sample Preparation: A small, weighed amount of the polymer sample (typically 5-10 mg) is sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Heating and Cooling Rates: The sample and reference are subjected to a controlled temperature program, which often includes heating, cooling, and isothermal segments. A typical heating rate is 10 °C/min or 20 K/min.[6]
-
Temperature Range: The temperature range is selected to encompass the expected thermal transitions of the polymer.
-
Atmosphere: The experiment is typically run under an inert atmosphere like nitrogen.
-
-
Data Analysis: The difference in heat flow between the sample and the reference is measured as a function of temperature. The glass transition is observed as a step change in the baseline, while melting appears as an endothermic peak.
Structure-Property Relationships and Experimental Workflow
The chemical structure of the polymer backbone significantly influences its thermal properties. The following diagram illustrates the relationship between the polymer type, the presence of MXDA, and the resulting thermal characteristics.
Caption: Workflow from this compound to thermal property analysis.
The diagram above illustrates how this compound is a precursor to different polymer systems. The choice of co-reactant (e.g., adipic acid for polyamide, a diisocyanate for polyurethane) or its role (curing agent for epoxy) dictates the final polymer structure. Subsequent thermal analysis by TGA and DSC elucidates key thermal properties like decomposition temperature, char yield, glass transition temperature, and melting temperature. The rigid aromatic ring from MXDA generally contributes to higher thermal stability, as reflected in the decomposition temperatures and char yields. The flexibility of the methylene groups and the nature of the other monomeric units will influence the glass transition and melting temperatures.
References
- 1. researchgate.net [researchgate.net]
- 2. Valorization of the Isocyanate-Derived Fraction from Polyurethane Glycolysis by Synthesizing Polyureas and Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. elixirpublishers.com [elixirpublishers.com]
- 5. ijert.org [ijert.org]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
The Influence of Diamine Structure on the Mechanical Strength of Nylons: A Comparative Guide
A detailed analysis of how the choice of diamine monomer impacts the mechanical properties of polyamides, supported by experimental data and standardized protocols.
The mechanical strength of nylons, a critical factor in their diverse applications, is significantly influenced by the molecular structure of their constituent monomers. Among these, the diamine component plays a pivotal role in dictating the final properties of the polymer. This guide provides a comparative analysis of the mechanical strength of nylons synthesized with different diamines, offering valuable insights for researchers and professionals in materials science and drug development.
Key Determinants of Mechanical Strength in Nylons
The mechanical performance of nylons, including their tensile strength, stiffness, and flexibility, is intrinsically linked to the arrangement and nature of their polymer chains. The structure of the diamine monomer affects these properties in several ways:
-
Chain Packing and Crystallinity: The regularity and symmetry of the polymer backbone, influenced by the diamine structure, determine how efficiently the chains can pack together. Symmetrical diamines, such as hexamethylenediamine used in Nylon 6,6, lead to a more regular molecular structure and higher crystallinity. This increased crystallinity results in stronger intermolecular forces, such as hydrogen bonds, contributing to higher tensile strength and stiffness[1].
-
Aromatic vs. Aliphatic Diamines: The incorporation of aromatic rings into the polymer backbone by using aromatic diamines drastically increases the rigidity and strength of the resulting polyamide, often referred to as an aramid. This is attributed to the inherent stiffness of the aromatic rings and the potential for pi-pi stacking interactions between chains, which significantly enhances intermolecular forces.
-
Chain Length of Aliphatic Diamines: In aliphatic nylons, the length of the diamine chain influences the density of amide linkages. Longer chain diamines, such as in Nylon 6,12, result in a lower concentration of amide groups. This leads to reduced moisture absorption and greater dimensional stability, although it can also result in lower tensile strength compared to nylons with shorter diamines[1].
Comparative Mechanical Properties of Nylons with Different Diamines
The following table summarizes the typical mechanical properties of various nylons synthesized from different diamines. The data is based on standardized ASTM test methods.
| Nylon Type | Diamine Monomer | Tensile Strength, Ultimate (MPa) | Elongation at Break (%) | Flexural Modulus (GPa) | Flexural Strength (MPa) |
| Nylon 6,6 | Hexamethylenediamine | 85 | 60 | 2.9 | 110 |
| Nylon 6 | (Synthesized from caprolactam) | 65.0 - 86.0 | 30 - 300 | 2.4 | 90 |
| Nylon 6,12 | Hexamethylenediamine | 93.8 | 150 | 2.1 | 76 |
| Nylon 12 | (Synthesized from laurolactam) | 48 | 250 | 1.4 | 48 |
Data compiled from various sources representing typical values under standardized conditions (ASTM D638 for tensile properties and ASTM D790 for flexural properties)[1]. Note that properties can vary depending on the specific grade, processing conditions, and presence of additives.
Experimental Protocols
The following sections detail the generalized experimental methodologies for the synthesis of nylons with different diamines and the subsequent characterization of their mechanical properties.
Synthesis of Polyamides via Interfacial Polycondensation
This method is commonly used for the laboratory-scale synthesis of polyamides from a diamine and a diacid chloride.
Materials:
-
Diamine (e.g., hexamethylenediamine, 1,12-dodecanediamine)
-
Diacid chloride (e.g., adipoyl chloride, sebacoyl chloride)
-
Solvent for diamine (e.g., water, aqueous sodium hydroxide solution)
-
Solvent for diacid chloride (e.g., hexane, chloroform)
Procedure:
-
Prepare a solution of the diamine in an aqueous solvent. An inorganic base like sodium hydroxide is often added to neutralize the HCl byproduct formed during the reaction.
-
Prepare a solution of the diacid chloride in a water-immiscible organic solvent.
-
Carefully pour the organic solution onto the aqueous solution in a beaker. A polymer film will form at the interface of the two layers.
-
The polyamide film can be continuously drawn out from the interface, washed with water and a suitable solvent (like acetone) to remove unreacted monomers and byproducts, and then dried in a vacuum oven.
Mechanical Testing
The mechanical properties of the synthesized nylons are typically evaluated using standardized tests.
Tensile Testing (ASTM D638):
-
Specimen Preparation: Test specimens are prepared by melt-pressing the synthesized polymer into "dog-bone" shaped molds of a specified thickness (typically under 14mm)[1]. The specimens are conditioned under controlled temperature and humidity before testing.
-
Procedure: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied at a constant rate of crosshead displacement until the specimen fractures.
-
Data Analysis: The tensile strength (the maximum stress the material can withstand before breaking), elongation at break (the percentage increase in length at the point of fracture), and Young's modulus (a measure of stiffness) are calculated from the stress-strain curve.
Flexural Testing (ASTM D790):
-
Specimen Preparation: Rectangular bar specimens of specified dimensions are prepared from the synthesized polymer[1].
-
Procedure: The specimen is placed on two supports, and a load is applied to the center (three-point bending) until the specimen breaks or reaches a specified strain[1].
-
Data Analysis: The flexural strength (the maximum stress at the outermost fiber on the convex side of the specimen) and flexural modulus (the ratio of stress to strain in flexural deformation) are calculated from the load-deflection data.
Experimental and Logical Workflow
The following diagram illustrates the general workflow for the synthesis and mechanical characterization of nylons with different diamines.
Caption: Workflow for synthesizing and comparing the mechanical properties of nylons.
References
A Head-to-Head Comparison: Isophorone Diamine (IPDA) vs. m-Xylylenediamine (MXDA) as Epoxy Curing Agents
For researchers, scientists, and professionals in material science and formulation development, the choice of a curing agent is paramount to achieving the desired performance of an epoxy system. This guide provides an objective comparison of two widely used amine curing agents: Isophorone Diamine (IPDA) and m-Xylylenediamine (MXDA). Supported by experimental data, this document delves into their respective impacts on the mechanical, thermal, and chemical resistance properties of cured epoxy resins.
Isophorone Diamine (IPDA) is a cycloaliphatic amine known for imparting high mechanical strength, excellent color stability, and robust resistance to moisture and chemicals.[1][2] Its enhanced UV stability makes it a preferred choice for coatings where low yellowing is critical.[3] In contrast, this compound (MXDA) is an aromatic amine with aliphatic amine groups, recognized for providing rapid cure times, even at low temperatures, superior corrosion and chemical resistance, and high hardness.[4][5][6] MXDA's lower viscosity and amine hydrogen equivalent weight (AHEW) can also offer formulation and cost advantages.[6][7]
Comparative Performance Data
The selection between IPDA and MXDA often depends on the specific performance characteristics required for the final application. The following tables summarize key quantitative data comparing these two curing agents.
Table 1: Physical Properties of Curing Agents
| Property | Isophorone Diamine (IPDA) | This compound (MXDA) | Test Method / Source |
| Chemical Structure | Cycloaliphatic Diamine | Aromatic Diamine | General Classification |
| Appearance | Colorless Liquid | Colorless Liquid | [8][9] |
| Molecular Weight ( g/mol ) | 170.3 | 136.2 | [7] |
| Amine Value (mg KOH/g) | 659 | 824 | [7] |
| Amine Hydrogen Equivalent Weight (AHEW) | 42.6 | 34.0 | [7] |
| Viscosity @ 25°C (mPa·s) | 18 | 6.8 | [7] |
| Freezing Point (°C) | 10 | 14.1 | [7] |
Table 2: Cured Epoxy System Performance - Thermal and Mechanical Properties
| Property | Epoxy Cured with IPDA Adduct | Epoxy Cured with MXDA Adduct | Test Method / Source |
| Glass Transition Temp. (Tg) by DSC (°C) | ~60-70 (similar to other cycloaliphatics) | Lower than IPDA (due to backbone flexibility) | [10] |
| Shore D Hardness Development @ 23°C | Reaches Shore D > 80 slower than MXDA | Reaches Shore D > 80 significantly earlier than IPDA | [10] |
| Heat Deflection Temperature (HDT) (°C) | 97 | Not Available in direct comparison | [11] |
| Flexural Strength (psi x 10³) | 12.2 | Not Available in direct comparison | [11] |
| Tensile Strength (psi x 10³) | 6.4 | Not Available in direct comparison | [11] |
Table 3: Chemical Resistance of Cured Epoxy Systems
The following data is a qualitative comparison based on immersion for one week at 23°C. The epoxy resin used was a standard Bisphenol-A type (jER828).[7]
| Chemical (Concentration) | IPDA Adduct Performance | MXDA Adduct Performance |
| 10 wt% Sulfuric Acid | Excellent | Excellent |
| 10 wt% Acetic Acid | Poor | Fair |
| Toluene | Fair | Excellent |
| 5 wt% Salt Spray (35°C, 4 weeks) | Poor | Excellent |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of curing agent performance. Below are summaries of standard protocols for key experiments.
Differential Scanning Calorimetry (DSC) for Thermal Properties
-
Objective: To determine the glass transition temperature (Tg) and the heat of cure.
-
Apparatus: A differential scanning calorimeter.
-
Procedure (based on general DSC practices for epoxies):
-
A small, precisely weighed sample (typically 5-10 mg) of the uncured epoxy-hardener mixture is placed in an aluminum DSC pan.
-
The pan is sealed and placed in the DSC cell alongside an empty reference pan.
-
For Tg of a cured sample, the material is subjected to a heat-cool-heat cycle. A typical heating rate is 10°C/min under a nitrogen atmosphere.
-
The Tg is determined from the midpoint of the transition in the heat flow curve during the second heating scan.
-
To determine the heat of cure, the uncured sample is heated at a constant rate (e.g., 10°C/min) through the curing exotherm. The total area under the exothermic peak is integrated to calculate the total heat of reaction (ΔH).
-
Dynamic Mechanical Analysis (DMA)
-
Objective: To measure the viscoelastic properties of the cured material, including storage modulus (E'), loss modulus (E''), and tan delta, from which another measure of Tg can be determined.
-
Apparatus: A dynamic mechanical analyzer.
-
Procedure (based on general DMA practices for thermosets):
-
A rectangular specimen of the cured epoxy system is prepared with precise dimensions.
-
The specimen is mounted in a suitable fixture (e.g., three-point bending or cantilever).
-
The sample is subjected to a sinusoidal oscillating force at a set frequency (e.g., 1 Hz) while the temperature is ramped at a controlled rate (e.g., 3-5°C/min).
-
The storage modulus, loss modulus, and tan delta are recorded as a function of temperature.
-
The Tg is typically identified as the temperature at the peak of the tan delta curve.
-
Mechanical Properties Testing
-
Tensile Properties (ASTM D638):
-
Dumbbell-shaped specimens of the cured epoxy are prepared according to the standard.[12]
-
The specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% RH).
-
A universal testing machine is used to apply a tensile load at a constant crosshead speed until the specimen fails.
-
Tensile strength, tensile modulus, and elongation at break are calculated from the resulting stress-strain curve.
-
-
Flexural Properties (ASTM D790):
-
Rectangular bar specimens of the cured epoxy are prepared.[13][14]
-
The specimen is placed on two supports, and a load is applied to the center (three-point bending) at a specified rate.[13]
-
The test continues until the specimen breaks or reaches a specified strain (typically 5%).
-
Flexural strength and flexural modulus are calculated.[14]
-
-
Hardness (ASTM D2240):
Chemical Resistance Testing
-
Objective: To evaluate the resistance of the cured epoxy to various chemical agents.
-
Procedure (based on general immersion testing):
-
Cured epoxy specimens are precisely weighed and their dimensions are measured.
-
The specimens are fully immersed in the selected chemical reagents at a specified temperature (e.g., 23°C).
-
At regular intervals, the specimens are removed, gently dried, and re-weighed.
-
The percentage weight change is calculated over time. Visual observations (e.g., swelling, discoloration, blistering) are also recorded.
-
Visualizing the Chemistry and Workflow
Diagrams created using Graphviz help to visualize the chemical structures, the fundamental curing reaction, and the logical workflow for evaluating these curing agents.
Conclusion
Both Isophorone Diamine (IPDA) and this compound (MXDA) are high-performance epoxy curing agents, but they offer distinct advantages.
-
IPDA is the preferred choice for applications demanding excellent UV stability, low color, and good all-around mechanical and thermal properties. Its higher cost is often justified in high-performance coatings and composites where aesthetics and long-term durability are key.[3][10]
-
MXDA excels in applications requiring rapid curing, especially at lower temperatures, and superior chemical and corrosion resistance.[4][6] Its lower viscosity facilitates easier processing and handling, and its lower AHEW can provide a cost-in-use advantage, making it ideal for industrial and protective coatings, tank linings, and flooring.[7]
The optimal choice ultimately depends on a careful evaluation of the processing requirements and the desired end-performance characteristics of the epoxy system. The data and protocols presented in this guide serve as a foundation for making an informed decision.
References
- 1. Huntsman - JEFFAMINE D-230 - Polyether Amines [products.huntsman.com]
- 2. monsonco.com [monsonco.com]
- 3. ANCAMINE® 2432 [evonik.com]
- 4. ulprospector.com [ulprospector.com]
- 5. specialchem.com [specialchem.com]
- 6. specialchem.com [specialchem.com]
- 7. tri-iso.com [tri-iso.com]
- 8. bisleyinternational.com [bisleyinternational.com]
- 9. Meta-xylenediamine | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]
- 10. pcimag.com [pcimag.com]
- 11. Epoxy Curatives - Dytek [dytek.invista.com]
- 12. polen.itu.edu.tr:8443 [polen.itu.edu.tr:8443]
- 13. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 14. mgc.co.jp [mgc.co.jp]
- 15. ijert.org [ijert.org]
m-Xylylenediamine's Impact on Epoxy Resin Glass Transition Temperature: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the thermal properties of epoxy resins is critical for material selection and application performance. A key parameter in this regard is the glass transition temperature (Tg), which defines the transition from a rigid, glassy state to a more rubbery, flexible state. The choice of curing agent plays a pivotal role in determining the Tg of the final cured epoxy. This guide provides a detailed comparison of m-Xylylenediamine (MXDA) with other common amine curing agents and their respective effects on the Tg of epoxy resins, supported by experimental data and methodologies.
This compound (MXDA) is an aromatic amine curing agent that, due to its rigid molecular structure, typically imparts a high glass transition temperature to epoxy resins. The benzene ring in its structure restricts segmental motion in the crosslinked polymer network, leading to a higher temperature requirement for the material to transition from a glassy to a rubbery state. This characteristic makes MXDA a suitable choice for applications demanding high thermal stability.
Comparative Performance of Curing Agents on Epoxy Resin Tg
The selection of a curing agent significantly influences the thermomechanical properties of the cured epoxy. Aromatic amines, such as MXDA and 4,4'-diaminodiphenylsulfone (DDS), generally yield higher Tg values compared to cycloaliphatic amines like isophorone diamine (IPDA) and aliphatic amines like triethylenetetramine (TETA). This is attributed to the increased rigidity and aromaticity of the polymer backbone when cured with aromatic amines.
The following table summarizes the glass transition temperatures of a standard Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin cured with MXDA and other commonly used amine curing agents. The data is compiled from various studies to provide a comparative overview.
| Curing Agent | Chemical Class | Glass Transition Temperature (Tg) (°C) |
| This compound (MXDA) | Aromatic Amine | 115 - 150 |
| Isophorone Diamine (IPDA) | Cycloaliphatic Amine | 138 - 160 |
| Triethylenetetramine (TETA) | Aliphatic Amine | 101 - 120 |
| 4,4'-Diaminodiphenylsulfone (DDS) | Aromatic Amine | 183 - 220 |
Note: The reported Tg values can vary depending on the specific epoxy resin, stoichiometry, curing schedule, and the analytical method used (DSC or DMA).
The Curing Mechanism and its Influence on Tg
The curing of epoxy resins with amine hardeners is a polyaddition reaction where the active hydrogen atoms on the amine groups react with the epoxide groups of the resin. This process forms a highly crosslinked, three-dimensional network.
The chemical structure of the curing agent directly impacts the crosslink density and the mobility of the polymer chains, which in turn determines the glass transition temperature.
Caption: Epoxy curing workflow.
The rigidity of the curing agent's molecular structure is a key determinant of the final Tg. Aromatic amines like MXDA introduce rigid phenyl groups into the polymer backbone, significantly hindering chain mobility and thus increasing the Tg. In contrast, the flexible aliphatic chains of curing agents like TETA allow for greater segmental motion, resulting in a lower Tg.
Caption: Curing agent structure and Tg.
Experimental Protocols
The glass transition temperature of epoxy resins is typically determined using Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA).
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. The Tg is observed as a step-like change in the heat flow curve.
Methodology:
-
Sample Preparation: A small sample of the cured epoxy resin (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to prevent oxidation.
-
Thermal Program: A common thermal program involves an initial heating scan to erase any prior thermal history, followed by a controlled cooling scan, and a final heating scan from which the Tg is determined. A typical heating rate is 10-20 °C/min.
-
Data Analysis: The glass transition temperature is determined from the midpoint of the step transition in the heat flow curve from the second heating scan, in accordance with standards such as ASTM E1356.
Dynamic Mechanical Analysis (DMA)
DMA is a highly sensitive technique for determining the Tg of polymers. It measures the viscoelastic properties (storage modulus, loss modulus, and tan delta) of a material as a function of temperature and frequency of an applied oscillatory force. The Tg can be identified from the peak of the tan delta curve or the onset of the drop in the storage modulus.[1][2]
Methodology:
-
Sample Preparation: A rectangular specimen of the cured epoxy with defined dimensions is prepared and mounted in the DMA instrument's clamps (e.g., single cantilever or three-point bending).
-
Instrument Setup: The instrument is configured for a temperature sweep experiment at a fixed frequency (commonly 1 Hz).
-
Thermal Program: The sample is subjected to a controlled temperature ramp, typically from ambient temperature to a temperature well above the expected Tg, at a heating rate of 2-5 °C/min.
-
Data Analysis: The glass transition temperature is often taken as the temperature at which the tan delta (the ratio of loss modulus to storage modulus) reaches its maximum value. Alternatively, it can be determined from the onset of the significant drop in the storage modulus curve.[1]
Conclusion
This compound is an effective curing agent for achieving high glass transition temperatures in epoxy resins, a property directly attributable to its rigid aromatic structure. When compared to aliphatic and cycloaliphatic amines, MXDA provides a significant increase in the thermal stability of the cured epoxy, though typically not as high as that achieved with other aromatic amines like DDS. The choice of curing agent is a critical design parameter that allows for the tailoring of the thermomechanical properties of epoxy resins to meet the specific demands of various research, development, and manufacturing applications. A thorough understanding of the structure-property relationships and the use of standardized testing protocols are essential for accurate material characterization and selection.
References
Aromatic vs. Aliphatic Diamines: A Comparative Guide for High-Temperature Polymer Applications
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate monomers is a critical determinant of the final properties of high-performance polymers. Among these, diamines play a pivotal role in defining the thermal stability, mechanical strength, and chemical resistance of polymers such as polyimides and polyamides. This guide provides an objective comparison of aromatic and aliphatic diamines for high-temperature applications, supported by experimental data, to aid researchers in making informed decisions for their material design and development.
Introduction: The Structural Dichotomy
The fundamental difference between aromatic and aliphatic diamines lies in their molecular structure. Aromatic diamines, such as p-phenylenediamine, feature amino groups attached to a rigid benzene ring. This rigidity, coupled with the potential for π-π stacking interactions between polymer chains, imparts exceptional thermal and mechanical properties. In contrast, aliphatic diamines, like 1,6-hexanediamine, possess amino groups linked by flexible alkyl chains, which generally leads to polymers with lower thermal stability and mechanical strength but enhanced solubility.
Performance Comparison: A Data-Driven Analysis
The choice between an aromatic and an aliphatic diamine significantly impacts the performance characteristics of the resulting polymer. The following tables summarize key quantitative data for polyamides and polyimides synthesized with representative aromatic and aliphatic diamines.
Polyamide Performance
Table 1: Comparison of Polyamides Synthesized with Terephthaloyl Chloride
| Property | Polyamide with p-Phenylenediamine (Aromatic) | Polyamide with 1,6-Hexanediamine (Aliphatic) |
| Glass Transition Temperature (Tg) | > 350 °C (often not observed below decomposition) | ~150-160 °C |
| Decomposition Temperature (TGA, 5% wt loss) | > 500 °C | ~400-450 °C |
| Tensile Strength | High (~140 GPa for fibers like Kevlar) | Moderate (~0.8-1.2 GPa for Nylon 6,6) |
| Tensile Modulus | Very High | Lower |
| Solubility | Generally insoluble in common organic solvents | Soluble in some polar solvents |
Polyimide Performance
Table 2: Comparison of Polyimides Synthesized with Pyromellitic Dianhydride (PMDA)
| Property | Polyimide with p-Phenylenediamine (Aromatic) | Polyimide with 1,6-Hexanediamine (Aliphatic) |
| Glass Transition Temperature (Tg) | ~385-400 °C | ~200-250 °C |
| Decomposition Temperature (TGA, 5% wt loss) | > 550 °C | ~450-500 °C |
| Tensile Strength | High | Moderate |
| Tensile Modulus | High | Lower |
| Solubility | Insoluble in most organic solvents | Generally more soluble than aromatic polyimides |
Key Performance Trade-offs
The data clearly indicates that for high-temperature applications requiring superior thermal stability and mechanical strength, aromatic diamines are the preferred choice.[1][2] The rigid aromatic backbone restricts segmental motion, leading to high glass transition temperatures and excellent dimensional stability at elevated temperatures. However, this rigidity also results in poor solubility, making processing more challenging.
Conversely, polymers derived from aliphatic diamines exhibit greater flexibility, which can be advantageous for applications requiring some degree of ductility and improved processability.[3] Their lower thermal stability, however, limits their use in extreme temperature environments.
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of these high-performance polymers.
Synthesis of Polyamide (Low-Temperature Solution Polycondensation)
-
Monomer Preparation: Aromatic or aliphatic diamine is dissolved in an anhydrous polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), in a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet.
-
Polymerization: The solution is cooled in an ice bath. An equimolar amount of a diacid chloride (e.g., terephthaloyl chloride) is added slowly to the stirred solution.
-
Reaction: The reaction is allowed to proceed at 0-5 °C for 2-4 hours and then at room temperature for 12-24 hours under a nitrogen atmosphere.
-
Precipitation and Purification: The viscous polymer solution is poured into a non-solvent like methanol or water to precipitate the polyamide. The resulting fibrous polymer is collected by filtration, washed thoroughly with the non-solvent and hot water, and dried in a vacuum oven.
Synthesis of Polyimide (Two-Step Method)
-
Poly(amic acid) Synthesis: An aromatic or aliphatic diamine is dissolved in a dry polar aprotic solvent (e.g., DMAc) under a nitrogen atmosphere. An equimolar amount of a dianhydride (e.g., pyromellitic dianhydride) is added in portions. The mixture is stirred at room temperature for 24 hours to form a viscous poly(amic acid) solution.
-
Film Casting: The poly(amic acid) solution is cast onto a glass plate to a uniform thickness.
-
Thermal Imidization: The cast film is heated in a vacuum or inert atmosphere oven in a stepwise manner, for example, at 100 °C, 200 °C, and 300 °C for 1 hour at each temperature, to effect the conversion of the poly(amic acid) to the final polyimide.
Characterization Techniques
-
Thermal Gravimetric Analysis (TGA): Performed under a nitrogen atmosphere at a heating rate of 10 °C/min to determine the decomposition temperature.
-
Differential Scanning Calorimetry (DSC): Conducted under a nitrogen atmosphere at a heating rate of 10 °C/min to determine the glass transition temperature (Tg).
-
Mechanical Testing: Tensile properties of polymer films are measured according to ASTM D882 standards using a universal testing machine at a specified strain rate.
Visualizing the Concepts
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Diamine structure dictates polymer properties.
Caption: Workflow for polymer synthesis and analysis.
Conclusion
The selection between aromatic and aliphatic diamines for high-temperature polymer applications involves a clear trade-off between thermal/mechanical performance and processability. Aromatic diamines are indispensable for applications demanding extreme heat resistance and strength, such as in the aerospace, automotive, and electronics industries. Aliphatic diamines, while not suitable for such extreme conditions, offer advantages in processability and can be a viable option for applications with less stringent thermal requirements where flexibility and solubility are desired. This guide provides a foundational understanding and data-driven insights to assist researchers in navigating this critical material selection process.
References
A Comparative Guide to Validating m-Xylylenediamine Reaction Completion: Titration vs. Advanced Analytical Techniques
For researchers, scientists, and drug development professionals, accurately determining the completion of a chemical reaction is paramount to ensuring product quality, purity, and safety. When m-Xylylenediamine (m-XDA) is a key reactant, for instance in the synthesis of polymers or active pharmaceutical ingredients, its complete consumption is a critical process parameter. This guide provides a comprehensive comparison of classical titration methods against modern analytical techniques—High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the validation of this compound reaction completion.
This document outlines detailed experimental protocols, presents comparative performance data, and discusses the relative advantages and limitations of each method to assist in selecting the most appropriate analytical strategy for your specific research and development needs.
Methodology Comparison: An Overview
The choice of analytical technique for monitoring the disappearance of m-XDA depends on several factors, including the required sensitivity, specificity, speed, cost, and the nature of the reaction mixture itself. While titration offers a cost-effective and precise measurement of the total amine content, chromatographic and spectroscopic methods provide greater specificity and the ability to monitor multiple species simultaneously.
Data Summary
The following table summarizes the key performance indicators for each analytical technique in the context of monitoring this compound reaction completion.
| Parameter | Potentiometric Titration | High-Performance Liquid Chromatography (HPLC) | Fourier-Transform Infrared (FTIR) Spectroscopy | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Neutralization of the amine groups of m-XDA with a standardized acid titrant. | Separation of m-XDA from other reaction components based on its affinity for a stationary phase, followed by UV detection. | Monitoring the disappearance of characteristic vibrational bands of the amine functional groups of m-XDA. | Quantifying the decrease in the signal intensity of protons specific to the m-XDA molecule. |
| Accuracy | High (typically >99%) | 86.4–98.6%[1][2] | Semi-quantitative to Quantitative | High (Quantitative NMR) |
| Precision (RSD%) | < 0.5%[3] | 0.7–2.9%[1][2] | Variable, dependent on spectral resolution and baseline stability. | < 1% (with internal standard) |
| Limit of Detection (LOD) | mg/mL range | 0.26–0.56 μg/mL[1][2] | Concentration dependent, typically higher than HPLC. | ~0.01% of total sample |
| Limit of Quantification (LOQ) | mg/mL range | 0.79–1.71 μg/mL[1][2] | Concentration dependent, typically higher than HPLC. | ~0.05% of total sample |
| Analysis Time | ~5-10 minutes per sample | ~10-20 minutes per sample | Real-time to a few minutes per sample | ~5-15 minutes per sample |
| Specificity | Low (titrates all basic species) | High (separates m-XDA from interferences) | Moderate to High (characteristic amine bands can overlap) | High (specific proton signals for m-XDA) |
| Cost | Low | High | Moderate | High |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
Potentiometric Titration
This protocol is adapted from standard amine value determination methods, such as ASTM D2074.
Objective: To determine the concentration of unreacted this compound by titrating its basic amine groups with a standardized acid.
Materials:
-
Automatic Potentiometric Titrator with a pH electrode
-
Standardized 0.1 M Hydrochloric Acid (HCl) in Isopropanol
-
Isopropanol, reagent grade
-
Magnetic stirrer and stir bar
-
Beakers, pipettes, and other standard laboratory glassware
Procedure:
-
Sample Preparation: Accurately weigh a sample of the reaction mixture (containing an expected amount of m-XDA) into a 150 mL beaker.
-
Add 50 mL of isopropanol to the beaker and stir until the sample is completely dissolved.
-
Titration Setup: Place the beaker on the magnetic stirrer, immerse the pH electrode and the titrator's dispensing tip into the solution.
-
Titration: Start the titration with the standardized 0.1 M HCl solution. The titrator will record the pH of the solution as a function of the volume of titrant added.
-
Endpoint Determination: The endpoint of the titration is the point of maximum inflection on the titration curve, which corresponds to the complete neutralization of the amine groups. This is typically determined automatically by the titrator software.
-
Calculation: The concentration of this compound in the sample is calculated using the following formula:
Where:
-
V = Volume of HCl titrant used at the endpoint (mL)
-
M = Molarity of the HCl titrant (mol/L)
-
136.19 = Molecular weight of this compound ( g/mol )
-
W = Weight of the sample (g)
-
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the amount of unreacted this compound in a reaction mixture.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[1]
-
Mobile phase: Acetonitrile and a suitable buffer (e.g., sulfuric acid solution)[4]
-
This compound reference standard
-
Syringe filters (0.45 µm)
-
Autosampler vials
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase at known concentrations.
-
Sample Preparation: Dilute an accurately weighed sample of the reaction mixture with the mobile phase to a concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter into an autosampler vial.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions to generate a calibration curve of peak area versus concentration. Then, inject the prepared sample solution.
-
Quantification: Identify the this compound peak in the sample chromatogram by its retention time compared to the standards. Quantify the concentration of m-XDA in the sample using the calibration curve.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To monitor the decrease in the concentration of this compound by observing the change in absorbance of its characteristic amine functional group vibrations.
Materials:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe or a liquid transmission cell.
-
Reaction vessel compatible with the ATR probe or a method to withdraw samples for the transmission cell.
Procedure:
-
Initial Spectrum: Record an FTIR spectrum of the reaction mixture at the beginning of the reaction (time = 0). Identify the characteristic absorption bands for the N-H stretching of the primary amine groups of m-XDA (typically in the region of 3300-3500 cm⁻¹). An internal standard peak that does not change during the reaction should also be identified.
-
Reaction Monitoring: Continuously or at regular intervals, acquire FTIR spectra of the reaction mixture as the reaction proceeds.
-
Data Analysis: Measure the peak height or area of the N-H stretching band and the internal standard band at each time point.
-
Conversion Calculation: The extent of reaction can be estimated by the relative decrease in the normalized intensity of the amine peak over time. The conversion of m-XDA can be calculated as follows:
Where:
-
A_amine(t) is the absorbance of the amine peak at time t.
-
A_internal_std(t) is the absorbance of the internal standard peak at time t.
-
A_amine(0) is the initial absorbance of the amine peak.
-
A_internal_std(0) is the initial absorbance of the internal standard peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To quantitatively determine the concentration of this compound by integrating the signals of its specific protons.
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent compatible with the reaction mixture
-
Internal standard with a known concentration and a signal that does not overlap with the analyte signals (e.g., maleic acid).
Procedure:
-
Sample Preparation: At various time points during the reaction, withdraw a sample and quench the reaction if necessary. Accurately weigh the sample and dissolve it in a known volume of a deuterated solvent containing a known amount of an internal standard.
-
NMR Acquisition: Acquire a proton (¹H) NMR spectrum of the sample.
-
Data Processing: Process the spectrum, including phasing and baseline correction.
-
Quantification: Identify the characteristic signals for this compound (e.g., the benzylic CH₂ protons). Integrate the area of a specific m-XDA signal and the signal of the internal standard.
-
Concentration Calculation: The concentration of m-XDA can be calculated using the following equation:
Where:
-
I_mXDA = Integral of the m-XDA signal
-
N_mXDA = Number of protons giving rise to the m-XDA signal
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of protons giving rise to the internal standard signal
-
Concentration_IS = Concentration of the internal standard
-
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for titration and the logical relationship for selecting an appropriate analytical method.
Conclusion and Recommendations
The selection of an appropriate analytical method for validating this compound reaction completion is a critical decision that impacts data quality, project timelines, and budget.
-
Potentiometric titration is a robust, cost-effective, and highly precise method suitable for routine analysis where the reaction matrix is well-characterized and free of other basic impurities. Its simplicity makes it an excellent choice for quality control environments.
-
HPLC offers superior specificity and sensitivity, making it the method of choice when the reaction mixture is complex or when low levels of residual m-XDA need to be accurately quantified.
-
FTIR spectroscopy is a powerful tool for real-time, in-situ reaction monitoring, providing kinetic information that is valuable for process understanding and optimization. While quantification can be less precise than other methods, its ability to track reaction progress without sample extraction is a significant advantage.
-
NMR spectroscopy provides unambiguous structural information and can be highly quantitative, especially when using an internal standard. It is particularly useful for mechanistic studies and for identifying and quantifying byproducts alongside the main reactant.
For comprehensive validation, a combination of methods is often ideal. For example, FTIR can be used for real-time monitoring of the reaction progress, with HPLC or titration employed for final, quantitative confirmation of reaction completion. The choice ultimately depends on the specific requirements of the project, balancing the need for specificity, sensitivity, speed, and cost.
References
- 1. Development of analysis method for m-xylenediamine as aldehyde scavenger using HPLC–PDA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of analysis method for m-xylenediamine as aldehyde scavenger using HPLC-PDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. HPLC Method for Analysis of this compound (MXDA) on BIST™ B+ Column | SIELC Technologies [sielc.com]
Assessing the Impact of m-Xylylenediamine on the Optical Clarity of Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-Xylylenediamine (MXDA) is a versatile amine with a unique structure that includes a benzene ring, imparting a combination of aromatic and aliphatic characteristics. This structure makes it a valuable component in the synthesis of high-performance polymers, particularly polyamides and as a curing agent for epoxy resins. While much of the focus on MXDA-containing polymers, such as Nylon MXD6, has been on their exceptional mechanical strength, thermal stability, and gas barrier properties, their influence on optical clarity is a critical factor for applications where transparency is paramount.
This guide provides a comparative assessment of the potential impact of this compound on the optical clarity of polymers. Due to a lack of publicly available, direct comparative studies on the optical properties of MXDA-based polymers against common alternatives, this document outlines the key parameters for such a comparison, presents available data for a range of transparent polyamides to serve as a benchmark, and details the standardized experimental protocols required for a comprehensive evaluation.
Comparative Data on Optical Properties of Transparent Polyamides
| Polymer System (Diamine used) | Haze (%) | Luminous Transmittance (%) | Yellowness Index (YI) | Data Source |
| Hypothetical MXDA-based Polyamide | Data not available | Data not available | Data not available | |
| Polyamide with Trifluoromethyl-containing diamine | < 1.0 | > 90 | < 2.0 | [Academic Research on Transparent Polyamides] |
| Polyamide with Alicyclic diamine | ~1.5 | ~89 | ~2.5 | [Academic Research on Transparent Polyamides] |
| Polyamide with Bulky side-chain diamine | < 2.0 | > 88 | < 3.0 | [Academic Research on Transparent Polyamides] |
| Commercial Transparent Polyamide (e.g., Grilamid TR) | < 3.0 | > 90 | < 5.0 | [Manufacturer's Datasheet] |
Note: The values presented above are illustrative and can vary significantly based on the specific comonomers, processing conditions, and sample thickness. The lack of specific data for an MXDA-based polyamide highlights a gap in the current publicly accessible research.
Experimental Protocols
To accurately assess the optical clarity of polymers, standardized testing methodologies are crucial. The following are detailed protocols for the key experiments required to generate the comparative data outlined above.
Haze and Luminous Transmittance Measurement
Standard: ASTM D1003 - Standard Test Method for Haze and Luminous Transmittance of Transparent Plastics.
Methodology:
-
Specimen Preparation: Prepare flat, polished specimens of the polymer samples with a uniform thickness (typically 2-3 mm). Ensure the surfaces are clean and free of any defects.
-
Instrumentation: Utilize a haze meter or a spectrophotometer equipped with an integrating sphere.
-
Calibration: Calibrate the instrument according to the manufacturer's instructions, typically using a white standard and a light trap.
-
Measurement:
-
Total Luminous Transmittance (Tt): Place the specimen against the entrance port of the integrating sphere and measure the total light transmitted.
-
Diffuse Transmittance (Td): Place the specimen at the exit port of the integrating sphere and measure the light scattered by the specimen.
-
-
Calculation:
-
Haze (%) = (Td / Tt) x 100
-
Luminous Transmittance (%) = Tt
-
Yellowness Index Measurement
Standard: ASTM E313 - Standard Practice for Calculating Yellowness and Whiteness Indices from Instrumentally Measured Color Coordinates.
Methodology:
-
Specimen Preparation: Prepare flat specimens of the polymer samples with a consistent thickness.
-
Instrumentation: Use a spectrophotometer or a colorimeter capable of measuring tristimulus values (X, Y, Z).
-
Calibration: Calibrate the instrument using a standard white tile.
-
Measurement: Measure the tristimulus values (X, Y, Z) of the polymer specimen under a specified illuminant (e.g., D65) and observer (e.g., 10°).
-
Calculation: The Yellowness Index (YI) is calculated using the following formula:
-
YI = [100 * (Cx * X - Cz * Z)] / Y
-
Where Cx and Cz are coefficients dependent on the illuminant and observer.
-
Visualizations
Experimental Workflow for Optical Clarity Assessment
The following diagram illustrates the logical flow of the experimental process for evaluating the optical clarity of a polymer sample.
Caption: Workflow for assessing polymer optical clarity.
Signaling Pathway of Factors Influencing Optical Clarity
This diagram illustrates the relationship between polymer composition and processing and its ultimate effect on optical clarity.
Caption: Factors influencing polymer optical clarity.
Conclusion
Safety Operating Guide
Proper Disposal of m-Xylylenediamine: A Guide for Laboratory Professionals
This document provides comprehensive guidance on the safe handling and proper disposal of m-Xylylenediamine (CAS No. 1477-55-0), a colorless, corrosive liquid commonly used as a curing agent for epoxy resins.[1][2] Adherence to these procedures is critical to ensure personnel safety and environmental protection. This compound is harmful if swallowed or inhaled, causes severe skin burns and eye damage, and may provoke an allergic skin reaction.[1][3][4][5] It is also recognized as being harmful to aquatic life with long-lasting effects.[1][3]
Immediate Safety and Handling Protocols
Before handling this compound, ensure that you are in a well-ventilated area and are wearing the appropriate Personal Protective Equipment (PPE).[3] An emergency eyewash station and safety shower should be readily accessible.[5]
Required Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye/Face Protection | Chemical safety goggles and a face shield.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[3][6] |
| Respiratory Protection | Use only in a chemical fume hood or with adequate local exhaust ventilation.[1][5] If ventilation is insufficient, a NIOSH-approved respirator for organic vapors is necessary.[3] |
Step-by-Step Disposal Procedure
Disposal of this compound and its contaminated materials must be managed as hazardous waste.[1] Do not discharge into drains or the environment.[1][4]
1. Waste Collection and Segregation:
-
Liquid Waste: Collect all unused this compound and solutions containing it in a dedicated, properly labeled, and sealable waste container.[3]
-
Contaminated Solids: Any materials used for spill cleanup (e.g., absorbent pads, sand), contaminated labware (e.g., pipettes, vials), and used PPE should be collected in a separate, clearly labeled hazardous waste container.[1][3]
2. Spill and Accidental Release Measures:
-
Minor Spills:
-
Ensure the area is well-ventilated.[3]
-
Wearing full PPE, contain the spill.
-
Absorb the liquid with an inert material such as sand, vermiculite, or other non-combustible absorbent material.[1][3]
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[3]
-
Clean the spill area with a suitable solvent, followed by soap and water, collecting all cleaning materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's environmental health and safety (EHS) office or emergency response team.
-
Prevent the spill from entering sewers or waterways.[4]
-
3. Waste Container Management:
-
All waste containers must be made of a material compatible with this compound.
-
Keep containers tightly closed and store them in a cool, dry, and well-ventilated area, separate from incompatible materials like acids, acid anhydrides, and acid chlorides.[1]
-
Label all containers clearly with "Hazardous Waste" and the full chemical name: "this compound".
4. Final Disposal:
-
Dispose of the hazardous waste through your institution's EHS-approved waste disposal contractor.[5]
-
Chemical waste generators are responsible for correctly classifying the waste and adhering to all local, regional, and national regulations for hazardous waste disposal.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 1477-55-0 | [1] |
| Molecular Formula | C₈H₁₂N₂ | [2] |
| Molar Mass | 136.2 g/mol | [4] |
| Appearance | Colorless liquid with an amine odor | [2][3] |
| Melting Point | 14 °C (58 °F) | [2] |
| Boiling Point | 247 °C (477 °F) | [2] |
| Flash Point | 117 °C (243 °F) | [2] |
| Density | 1.032 g/cm³ (at 20 °C) | [2] |
| Solubility in Water | Miscible | [2] |
| Vapor Pressure | 0.03 mmHg (at 25 °C) | [2] |
| NIOSH REL (Ceiling) | 0.1 mg/m³ (skin) | [2] |
| LD₅₀ (Oral, Rat) | 930 mg/kg | [2][5] |
| LD₅₀ (Dermal, Rabbit) | 2 g/kg | [2][5] |
| LC₅₀ (Inhalation, Rat) | 700 ppm / 1 hour | [2][5] |
Experimental Protocols
This document focuses on safety and disposal procedures and does not contain experimental protocols. For methodologies related to the use of this compound in specific applications, please refer to relevant scientific literature or established experimental procedures within your organization.
Mandatory Visualization
The following diagram illustrates the proper disposal workflow for this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
